molecular formula C9H12FNO B1438299 (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine CAS No. 870849-68-6

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Cat. No.: B1438299
CAS No.: 870849-68-6
M. Wt: 169.2 g/mol
InChI Key: QGRDJSQLAIQQNL-UHFFFAOYSA-N
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Description

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.2 g/mol. The purity is usually 95%.
The exact mass of the compound (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRDJSQLAIQQNL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870849-68-6
Record name (αS)-2-Fluoro-6-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870849-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Foreword: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and development, chiral amines represent a cornerstone of molecular architecture. It is estimated that 40-45% of small-molecule pharmaceuticals incorporate a chiral amine scaffold, a testament to their critical role in defining the specificity and efficacy of therapeutic agents.[1][2] (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a prime example of such a high-value building block. Its unique substitution pattern—featuring a stereocenter, a fluorine atom for metabolic stability and binding interactions, and a methoxy group influencing conformation and solubility—makes it a sought-after intermediate for complex pharmaceutical targets.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this specific chiral amine. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain methodologies are chosen and how they can be optimized for success. The focus is on robust, enantioselective methods that transform a readily available prochiral ketone into the desired optically pure amine.

Retrosynthetic Analysis: A Logic-Driven Approach

The most direct and industrially relevant pathway to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine begins with the corresponding prochiral ketone, 6-fluoro-2-methoxyacetophenone. This disconnection forms the basis of our synthetic exploration, focusing on the asymmetric addition of an amine equivalent across a carbonyl.

G target (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (Target Molecule) disconnection Asymmetric Reductive Amination target->disconnection precursor 6-Fluoro-2-methoxyacetophenone (Prochiral Ketone) disconnection->precursor amine_source Ammonia Source (e.g., NH₄OAc, NH₃) disconnection->amine_source G cluster_0 Catalytic Cycle Ketone Ar-C(O)CH₃ Imine Ar-C(=NH)CH₃ Ketone->Imine + NH₃ - H₂O Amine NH₄OAc Complex Imine-Catalyst Complex Imine->Complex + Catalyst Catalyst [Ru(II)]-L* H2 H₂ Product Chiral Amine Complex->Product + H₂ (Hydride Transfer) Product->Catalyst - Product Product_End (1S)-Amine Product->Product_End Ketone_Start 6-Fluoro-2-methoxy- acetophenone Ketone_Start->Ketone

Caption: Workflow for Transition Metal-Catalyzed ARA.

Experimental Protocol: Ruthenium-Catalyzed ARA

This protocol is adapted from established procedures for the asymmetric reductive amination of alkyl aryl ketones. [3] Materials:

  • 6-Fluoro-2-methoxyacetophenone

  • [Ru(cod)(2-methallyl)₂]

  • (S)-C3-TunePhos

  • Ammonium Acetate (NH₄OAc)

  • Methanol (Anhydrous)

  • Hydrogen Gas (H₂)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [Ru(cod)(2-methallyl)₂] (0.005 mmol, 0.5 mol%) and (S)-C3-TunePhos (0.0055 mmol, 0.55 mol%). Add anhydrous methanol (1.0 mL) and stir the mixture at room temperature for 10 minutes.

    • Scientist's Note: This pre-stirring step allows for the formation of the active chiral catalyst complex, which is crucial for achieving high enantioselectivity.

  • Reaction Setup: To the catalyst solution, add 6-Fluoro-2-methoxyacetophenone (1.0 mmol, 1.0 equiv) and ammonium acetate (5.0 mmol, 5.0 equiv).

    • Rationale: A significant excess of the ammonium salt is used to push the equilibrium towards the formation of the imine intermediate.

  • Hydrogenation: Seal the flask, remove it from the glovebox, and place it in a high-pressure autoclave. Purge the autoclave with H₂ gas three times. Pressurize the vessel to 50 atm of H₂.

  • Reaction: Stir the reaction mixture vigorously at 80 °C for 24 hours.

    • Rationale: Elevated temperature and pressure are necessary to ensure a sufficient rate of hydrogenation for this direct, one-pot process.

  • Work-up and Purification: After cooling to room temperature, carefully vent the autoclave. Quench the reaction mixture with 1 M NaOH (aq.) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.

Strategy II: Biocatalytic Asymmetric Amination

Biocatalysis offers an exceptionally green and highly selective alternative to traditional chemical methods. [4][5]Enzymes operate under mild conditions (ambient temperature and pressure, aqueous media), often delivering near-perfect enantioselectivity (>99% ee). For the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, an (S)-selective ω-transaminase (ω-TA) is the ideal biocatalyst. [6] The Causality Behind the Biocatalytic System:

  • Enzyme: ω-Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor. [7]The enzyme's active site is an exquisitely shaped chiral pocket containing the cofactor pyridoxal-5'-phosphate (PLP), which orchestrates the stereoselective amination.

  • Amine Donor: A simple, inexpensive chiral amine like L-Alanine is often used as the amine donor. [6]The reaction consumes the L-Alanine, converting it to pyruvate.

  • Equilibrium Shift: The transamination reaction is reversible. To drive it towards the product, a high concentration of the amine donor is used, and often, a secondary enzyme system (like lactate dehydrogenase, LDH) is included to remove the pyruvate byproduct, pulling the equilibrium to the product side. [6]

G Ketone 6-Fluoro-2-methoxy- acetophenone Enzyme ω-Transaminase (S-selective) + PLP Cofactor Ketone->Enzyme Donor L-Alanine (Amine Donor) Donor->Enzyme Product (1S)-Amine Enzyme->Product Byproduct Pyruvate Enzyme->Byproduct

Caption: Biocatalytic amination using a ω-Transaminase.

Experimental Protocol: ω-Transaminase Mediated Synthesis

This protocol is a representative procedure based on established methods for the asymmetric synthesis of chiral amines using ω-TAs. [6] Materials:

  • 6-Fluoro-2-methoxyacetophenone

  • (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis) [6]* L-Alanine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • Toluene or DMSO (co-solvent)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5). Add L-Alanine (e.g., 300 mM) and PLP (1 mM).

    • Scientist's Note: The PLP cofactor is essential for the enzyme's catalytic activity. The optimal pH is critical for enzyme stability and performance. [6]2. Substrate Addition: Dissolve 6-Fluoro-2-methoxyacetophenone (e.g., 25 mM) in a minimal amount of a water-miscible co-solvent like DMSO and add it to the buffer solution.

    • Rationale: Many organic substrates have limited aqueous solubility. A co-solvent helps to increase the substrate concentration available to the enzyme without denaturing it.

  • Enzyme Addition & Incubation: Initiate the reaction by adding the ω-transaminase (e.g., as a cell-free extract or purified enzyme). Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing for product formation and substrate consumption via HPLC or GC.

  • Work-up and Purification: Once the reaction reaches completion, acidify the mixture to pH 2 with 2 M HCl to precipitate the enzyme. Centrifuge to remove the solids. Basify the supernatant to pH 11 with 5 M NaOH and extract the product amine with an organic solvent (e.g., methyl tert-butyl ether). Dry the organic layer, filter, and remove the solvent to yield the product.

  • Analysis: Determine the yield and enantiomeric excess (>99% is common) by chiral HPLC.

Strategy III: Organocatalytic Asymmetric Reductive Amination

For researchers seeking metal-free conditions, organocatalysis provides a powerful solution. This approach utilizes small, chiral organic molecules to catalyze reactions. For reductive amination, chiral phosphoric acids (CPAs) have emerged as highly effective catalysts. [8][9] The Causality Behind the Organocatalytic System:

  • Catalyst: A chiral phosphoric acid (CPA), such as a BINOL-derived variant, acts as a bifunctional catalyst. [9]The acidic proton activates the ketone and subsequently the imine for nucleophilic attack, while the chiral backbone provides the stereocontrolling environment.

  • Hydride Source: Unlike transition metal catalysis which uses H₂, this method typically employs a chemical hydride source. Hantzsch esters are commonly used as they are mild, stable, and mimic the biochemical NADH cofactor. [9]* Amine Source: This method often uses primary anilines, but can be adapted for ammonia surrogates.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed ARA

This protocol is based on the pioneering work in organocatalytic reductive amination. [9] Materials:

  • 6-Fluoro-2-methoxyacetophenone

  • Ammonia source (e.g., benzylamine, followed by debenzylation, or an ammonium salt)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5 mol%)

  • Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.2 equiv)

  • Toluene

  • Molecular Sieves (4 Å)

Procedure:

  • Reaction Setup: To a dried vial, add the CPA catalyst (0.05 mmol, 5 mol%), 6-Fluoro-2-methoxyacetophenone (1.0 mmol, 1.0 equiv), the amine source (1.1 equiv), Hantzsch ester (1.2 mmol, 1.2 equiv), and powdered 4 Å molecular sieves.

    • Scientist's Note: Molecular sieves are crucial for removing the water formed during imine formation, driving the equilibrium forward and preventing catalyst deactivation.

  • Reaction: Add toluene (2.0 mL) and stir the mixture at room temperature for 48-72 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter off the molecular sieves and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the chiral amine. If a protecting group like benzylamine was used, a subsequent deprotection step (e.g., catalytic hydrogenation with Pd/C) is required.

  • Analysis: Determine yield and enantiomeric excess via chiral HPLC.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, available equipment, and downstream applications.

Parameter Transition Metal Catalysis (ARA) Biocatalysis (ω-Transaminase) Organocatalysis
Enantioselectivity Good to Excellent (85 - 98% ee) [10]Typically Excellent (>99% ee) [6]Good to Excellent (80 - 96% ee) [9]
Reaction Conditions High T (80°C), High P (50 atm H₂)Mild (30°C, 1 atm, aqueous)Mild (Room Temp, 1 atm)
Catalyst Ru/Ir complex with chiral ligandEnzyme (ω-Transaminase)Chiral Phosphoric Acid (CPA)
Reagents H₂, NH₄OAcL-Alanine, PLP, BufferHantzsch Ester, NH₃ source
Pros Broad substrate scope, well-establishedExtremely high selectivity, green process, mild conditionsMetal-free, mild conditions
Cons Requires high-pressure equipment, potential for metal contaminationSubstrate scope can be limited, requires enzyme screening/sourcingCan have longer reaction times, stoichiometry of Hantzsch ester
Ideal Application Versatile lab synthesis, process developmentGreen chemistry, pharma manufacturing, high-purity synthesisMetal-sensitive applications, discovery chemistry

Conclusion: A Scientist's Perspective

The synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a solvable challenge with several robust and elegant solutions.

  • For process development and large-scale manufacturing , the biocatalytic route is exceptionally compelling. Its operational simplicity, use of water as a solvent, mild conditions, and unparalleled enantioselectivity align perfectly with the principles of green and sustainable chemistry, which are paramount in modern industry. [4]* For discovery chemistry and rapid analog synthesis , transition metal-catalyzed ARA offers the greatest flexibility and substrate scope. The vast library of available chiral ligands allows for fine-tuning and optimization for a wide range of related ketone substrates. [1][3]* Organocatalysis provides a valuable orthogonal approach, particularly when strict avoidance of trace metal contaminants is a critical product specification.

Ultimately, the optimal protocol is one that is validated in the laboratory. This guide provides the foundational knowledge and detailed starting points for researchers and scientists to confidently undertake the synthesis of this important chiral building block, armed with an understanding of the causality behind each experimental choice.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link] [6]2. Mangas-Sanchez, J., Sharma, M., Cosgrove, S. C., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5237-5243. [Link] [7]3. Zhang, X., & Xiao, D. (2004). Asymmetric reductive amination of ketones. US Patent US20040147762A1. [11]4. Wang, D., et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters, 24(50), 9283–9288. [Link] [10]5. Tan, X., Gao, K., Wu, W., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024-2027. [Link] [3]6. Frutos, R. P., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development, 27(5), 937–945. [Link] [2]7. Carreño, M. C., & Ruano, J. L. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14041-14147. [Link] [1]8. List, B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18010-18011. [Link] [9]9. Zeng, X., & Zhong, G. (2022). Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters, 24(1), 227–232. [Link] [8]10. Montgomery, S. L., & Zawodny, W. (Eds.). (2023). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. Molecules. [Link] [5]11. Hii, M., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. [Link] [4]12. Meersseman Arango, H., et al. (2023). Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering, 8(7), 1635-1653. [Link] [12]13. Roiban, G.-D., & Denison, S. (2021). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ChemCatChem, 13(1), 57-73. [Link] [13]14. Denison, S., et al. (2026). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis. [Link] [14]15. Cheng, G., et al. (2012). Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer. CN Patent CN102459274A.

Sources

Physical and chemical properties of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine for Researchers and Drug Development Professionals

Introduction

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine that holds significant interest for the pharmaceutical and agrochemical industries. Its unique structural features, comprising a stereogenic center, a fluoro-substituted phenyl ring, and a methoxy group, make it a valuable building block in the asymmetric synthesis of complex molecular targets. The precise spatial arrangement of these functionalities allows for specific interactions with biological macromolecules, a critical consideration in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, alongside insights into its synthesis and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

Core Identifiers and General Properties
PropertyValueSource
IUPAC Name (1S)-1-(6-Fluoro-2-methoxyphenyl)ethan-1-amine
CAS Number 870849-68-6
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
Appearance No data available
Boiling Point 65 °C at 0.38 mmHgSafety Data Sheet
Solubility and Acidity/Basicity

Experimental data on the solubility of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in various solvents is not extensively documented. However, based on its structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane. The presence of the primary amine group imparts a basic character to the molecule, allowing it to form salts with acids. An analogous non-fluorinated compound, (S)-1-(2-Methoxyphenyl)ethylamine, is reported to be soluble in water (22 g/L), suggesting that the title compound may also exhibit some aqueous solubility, which can be enhanced at acidic pH through protonation of the amine.[1] The pKa of the conjugate acid is not experimentally determined but is a critical parameter for understanding its behavior in physiological environments and for developing purification and formulation strategies.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and quality control of chiral building blocks. While a complete set of experimentally-derived spectra for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is not publicly available, this section outlines the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include a quartet for the methine proton (CH-NH₂), a doublet for the methyl group (CH₃), distinct signals for the methoxy group protons (OCH₃), and a complex multiplet pattern for the aromatic protons, showing characteristic couplings to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by both the fluoro and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands typical for a primary amine, including N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-F stretching bands, would also be prominent features.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group, the amino group, and cleavage of the ethylamine side chain, providing valuable structural information.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a key challenge and a critical step for its application in asymmetric synthesis. Several strategies can be envisioned, primarily involving either asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Workflow

An asymmetric synthesis approach offers the advantage of directly producing the desired enantiomer. A potential workflow is outlined below:

Asymmetric Synthesis Workflow Start 6-Fluoro-2-methoxyacetophenone Imine Formation of Prochiral Imine Start->Imine Reduction Asymmetric Reduction (e.g., with a chiral catalyst and reducing agent) Imine->Reduction Product (1S)-1-(6-Fluoro-2- methoxyphenyl)ethylamine Reduction->Product Chiral Resolution Workflow Racemate Racemic 1-(6-Fluoro-2- methoxyphenyl)ethylamine SaltFormation Diastereomeric Salt Formation (with chiral resolving agent) Racemate->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Diastereomer Isolated Diastereomeric Salt Crystallization->Diastereomer Liberation Liberation of Free Amine (Base treatment) Diastereomer->Liberation Product (1S)-1-(6-Fluoro-2- methoxyphenyl)ethylamine Liberation->Product

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a stereogenic center directly attached to a substituted phenyl ring containing both a fluorine atom and a methoxy group, make it a valuable building block for the synthesis of complex, high-value molecules. The precise control of its stereochemistry is paramount, as the biological activity of its derivatives is often enantiomer-dependent. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of this important chiral amine, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in Drug Discovery

Chiral amines are fundamental components in a vast array of pharmaceuticals. The introduction of a specific stereocenter can profoundly influence a drug's pharmacological profile, including its efficacy, safety, and pharmacokinetic properties. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine serves as a critical chiral synthon, enabling the construction of molecules with defined three-dimensional architectures. The presence of the fluoro and methoxy groups on the phenyl ring offers additional opportunities for modulating molecular interactions with biological targets. These substituents can influence properties such as metabolic stability, lipophilicity, and binding affinity through various non-covalent interactions.

Molecular Structure and Physicochemical Properties

The foundational characteristics of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are summarized below.

PropertyValueSource
IUPAC Name (1S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine[1]
Molecular Formula C₉H₁₂FNO[1]
Molecular Weight 169.20 g/mol [1]
CAS Number 870849-68-6[2]

The structure of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is characterized by a chiral ethylamine moiety attached to a 2-fluoro-6-methoxyphenyl ring. The "S" designation in its name refers to the absolute configuration at the chiral carbon atom, as determined by the Cahn-Ingold-Prelog priority rules.

Asymmetric_Synthesis Ketone 2-Fluoro-6-methoxyacetophenone Imine Chiral Imine Intermediate Ketone->Imine + (S)-(-)-alpha-Methylbenzylamine - H2O Amine (1S, aS)-N-(1-(6-Fluoro-2-methoxyphenyl)ethyl)-1-phenylethanamine Imine->Amine Reduction (e.g., H2/Pd-C) Target (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Amine->Target Hydrogenolysis (e.g., H2/Pd(OH)2)

Caption: Plausible asymmetric synthesis pathway.

Experimental Protocol (Adapted from analogous syntheses)[3]

  • Imine Formation: To a solution of 2-fluoro-6-methoxyacetophenone in an appropriate solvent such as toluene, add (S)-(-)-α-methylbenzylamine. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water.

  • Diastereoselective Reduction: The resulting chiral imine is then reduced without isolation. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step stereoselectively forms the diastereomeric secondary amine.

  • Chiral Auxiliary Removal: The final step involves the hydrogenolysis of the chiral auxiliary. This is often achieved using a palladium hydroxide catalyst (Pearlman's catalyst) under a hydrogen atmosphere to cleave the benzylic N-C bond, yielding the desired (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Causality Behind Experimental Choices:

  • The use of a chiral auxiliary, (S)-(-)-α-methylbenzylamine, is crucial for inducing stereoselectivity during the reduction of the imine.

  • Azeotropic removal of water during imine formation shifts the equilibrium towards the product, maximizing the yield of the imine intermediate.

  • Catalytic hydrogenation is a well-established and efficient method for the reduction of imines.

  • Hydrogenolysis is a standard technique for the removal of N-benzyl protecting groups and chiral auxiliaries.

Chiral Resolution of Racemic 1-(6-Fluoro-2-methoxyphenyl)ethylamine

An alternative and often industrially preferred method is the resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Chiral_Resolution_Workflow RacemicAmine Racemic 1-(6-Fluoro-2-methoxyphenyl)ethylamine DiastereomericSalts Diastereomeric Salt Mixture RacemicAmine->DiastereomericSalts + Chiral Resolving Agent (e.g., L-Tartaric Acid) SeparatedSalts Separated Diastereomeric Salts DiastereomericSalts->SeparatedSalts Fractional Crystallization TargetAmine (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine SeparatedSalts->TargetAmine Liberation of Free Amine (Base Treatment)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol (Adapted from analogous resolutions)[4]

  • Salt Formation: Dissolve the racemic 1-(6-fluoro-2-methoxyphenyl)ethylamine in a suitable solvent, such as ethanol or methanol. Add a solution of a chiral resolving agent, for example, L-tartaric acid, in the same solvent.

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will lead to the preferential precipitation of one salt. The crystallization process can be optimized by adjusting temperature and solvent composition.

  • Isolation of the Desired Diastereomer: The precipitated salt is isolated by filtration. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the resolving agent and liberate the free amine. The amine is then extracted into an organic solvent, dried, and the solvent is removed to yield the enantiomerically enriched (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Causality Behind Experimental Choices:

  • The choice of resolving agent is critical; tartaric acid and its derivatives are commonly used for the resolution of amines due to their ability to form well-defined crystalline salts. [4]* The selection of the solvent for crystallization is crucial as it directly impacts the solubility difference between the diastereomeric salts, and thus the efficiency of the resolution.

  • Fractional crystallization is a scalable and cost-effective method for separating diastereomers on an industrial scale.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. While a complete set of publicly available spectra for this specific compound is not available, the expected spectroscopic features can be inferred from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the ethylamine protons (CH and CH₃), and the amine protons. The aromatic region will be complex due to the substitution pattern and fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons (with C-F couplings), the methoxy carbon, and the two carbons of the ethylamine side chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Expected key peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Experimental Protocol (General Method)

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Small amounts of an acidic or basic additive may be required to improve peak shape.

  • Detection: UV detection is commonly used, with the wavelength set to an absorption maximum of the phenyl ring.

  • Analysis: The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its primary amine functionality allows for a wide range of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to form chiral amides.

  • Reductive amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions enable the incorporation of the chiral (1S)-1-(6-fluoro-2-methoxyphenyl)ethyl moiety into larger molecules, which is a key strategy in the design and synthesis of new drug candidates.

Conclusion

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral building block of significant utility in the pharmaceutical industry. Its synthesis can be achieved through either asymmetric synthesis or chiral resolution, with the latter often being more practical for large-scale production. Thorough analytical characterization, particularly using chiral HPLC, is essential to ensure the enantiomeric purity of the final product. The versatile reactivity of its primary amine group makes it a valuable tool for the construction of complex and stereochemically defined drug candidates.

References

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
  • PubChem. (n.d.). (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine of significant interest in synthetic and medicinal chemistry. Its structural complexity, featuring a stereocenter, a fluorinated aromatic ring, and a methoxy group, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This technical guide provides an in-depth exploration of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and draw upon spectral data from analogous structures to provide a robust predictive framework for researchers in drug discovery and development.

Molecular Structure and Key Features

The structure of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine presents several key features that will manifest in its spectroscopic signatures:

  • Chiral Center: The stereogenic carbon (C1) bearing the ethylamine group will influence the magnetic environment of nearby protons and carbons, a feature of particular importance in NMR spectroscopy.

  • Aromatic System: The disubstituted benzene ring contains a fluorine and a methoxy group, which will exhibit characteristic signals and coupling patterns in NMR and distinct vibrational modes in IR spectroscopy.

  • Primary Amine: The -NH2 group is a key functional group with distinct stretching and bending vibrations in its IR spectrum. It also provides a site for protonation in mass spectrometry.

  • Fluorine and Methoxy Groups: These substituents on the aromatic ring will induce specific chemical shifts and coupling constants in the NMR spectra and influence fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive understanding of its structure and stereochemistry.

Expected ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy, ethylamine, and methyl protons. The chemical shifts are influenced by the electronic effects of the fluorine and methoxy substituents.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H (H3, H4, H5)6.8 - 7.5m
CH-NH₂~4.2q~6.7
OCH₃~3.9s
CH₃~1.5d~6.7
NH₂1.5 - 2.5br s

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex spin systems of the aromatic protons and to accurately determine coupling constants. The use of a deuterated solvent such as CDCl₃ is standard, and the addition of a drop of D₂O can be used to confirm the assignment of the exchangeable NH₂ protons, which would disappear from the spectrum upon exchange.[1]

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the substitution pattern of the aromatic ring.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-F (C6)160 - 165 (d, ¹JCF ≈ 245 Hz)
C-OCH₃ (C2)155 - 160
Aromatic C-H110 - 130
Aromatic C (ipso)120 - 140
CH-NH₂45 - 55
OCH₃55 - 60
CH₃20 - 25
¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable tool. It will show a single resonance for the fluorine atom, and its coupling to neighboring protons can further confirm the substitution pattern of the aromatic ring. Chiral derivatizing agents can be employed to determine enantiomeric purity via ¹⁹F NMR.[2]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional): For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Sample in CDCl3 H1_NMR 1H NMR Prep->H1_NMR C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR F19_NMR 19F NMR C13_NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR Process Process & Fourier Transform TwoD_NMR->Process Integrate Integrate & Assign Peaks Process->Integrate Structure Structure Elucidation Integrate->Structure

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3400 - 3250Medium (two bands)
C-H Stretch (aromatic)3100 - 3000Medium to Weak
C-H Stretch (aliphatic)3000 - 2850Medium
N-H Bend (primary amine)1650 - 1580Medium to Strong
C=C Stretch (aromatic)1600 - 1450Medium to Weak
C-N Stretch (aliphatic)1250 - 1020Medium to Weak
C-O Stretch (aryl ether)1275 - 1200 (asymmetric)Strong
1075 - 1020 (symmetric)Strong
C-F Stretch (aryl fluoride)1270 - 1100Strong
N-H Wag (primary amine)910 - 665Broad, Strong

Trustworthiness of Protocol: The presence of two distinct N-H stretching bands is a reliable indicator of a primary amine.[3][4] The positions of the C-O and C-F stretching bands are also highly characteristic and can be used to confirm the presence of the methoxy and fluoro substituents on the aromatic ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer or the salt plates/solvent.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Thin Film or Solution Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Subtract Subtract Background Sample->Subtract Analyze Analyze Absorption Bands Subtract->Analyze Functional_Groups Identify Functional Groups Analyze->Functional_Groups MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Intro Direct Infusion, GC, or LC Ionize EI or ESI Intro->Ionize Analyze Mass Analyzer (e.g., TOF) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Sources

A Technical Guide to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, a key chiral amine intermediate for the pharmaceutical industry. Designed for researchers, medicinal chemists, and process development scientists, this document details the compound's significance, synthesis, quality control, and safe handling, supported by established scientific principles and methodologies.

Introduction: The Strategic Importance of Fluorinated Chiral Amines

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. When combined with a chiral amine, a ubiquitous pharmacophore, the resulting building block becomes a powerful tool for constructing complex and highly specific active pharmaceutical ingredients (APIs).

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, with its distinct stereocenter and ortho-fluoro/methoxy substitution pattern, is a valuable synthon. Its structural motifs are of significant interest for developing agents targeting the central nervous system (CNS), such as serotonin receptor modulators, antidepressants, and antipsychotics.[1] The specific (S)-enantiomer is critical, as stereochemistry dictates biological activity and minimizes off-target effects.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 870849-68-6[2]
Molecular Formula C₉H₁₂FNO[3]
Molecular Weight 169.20 g/mol [3]
IUPAC Name (1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine[3]
Synonyms (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine[3]
Appearance Expected to be a liquid or low-melting solidInferred from analogs[4]
Boiling Point No data available. Analog (2-methoxyphenylethylamine) BP is 118-119 °C @ 6 mmHg.[4]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH).General chemical knowledge

Commercial Availability and Procurement

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and its hydrochloride salt are available from a range of specialty chemical suppliers. Procurement for research and development purposes is straightforward.

Table of Representative Commercial Suppliers:

SupplierProduct FormPurity
Pure Chemistry Scientific Inc.Free BaseVaries
Mirro Chemical Co.,Ltd.Free BaseVaries
American Custom Chemicals Corp.Free Base~95%
FluorochemHydrochloride Salt~95%
CHIRALENHydrochloride Salt~99%

Note: This list is not exhaustive. Researchers should request certificates of analysis (CoA) from suppliers to verify purity and identity.[2][5][6]

Synthesis Pathway: Asymmetric Reductive Amination

While proprietary industrial syntheses may vary, a robust and common method for producing highly enantiomerically enriched chiral amines is through the asymmetric reduction of a prochiral imine. The following workflow is a representative, literature-derived protocol based on established methodologies for analogous compounds.[7][8]

Synthesis Workflow Diagram

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Asymmetric Reduction cluster_2 Part 3: Purification Ketone 1-(6-Fluoro-2-methoxyphenyl)ethan-1-one Imine Prochiral Imine Intermediate Ketone->Imine Dehydration (e.g., Ti(OEt)4 or Dean-Stark) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Imine_ref Prochiral Imine Intermediate Catalyst Chiral Catalyst (e.g., Ru- or Rh-based) Product (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Catalyst->Product H_Source Hydrogen Source (e.g., HCOOH/TEA or H2 gas) H_Source->Product Crude_Product Crude Amine Imine_ref->Product Asymmetric Transfer Hydogenation Purified_Product Purified Product Crude_Product->Purified_Product Distillation or Column Chromatography

Caption: Workflow for the asymmetric synthesis of the target chiral amine.

Detailed Experimental Protocol (Representative)

Causality: This two-step, one-pot procedure is efficient. The first step forms the C=N double bond of the imine. The second step, the asymmetric transfer hydrogenation, is the key enantioselective transformation. A chiral catalyst, typically a ruthenium complex with a chiral diamine ligand, creates a chiral environment that directs the hydride transfer to one face of the imine, preferentially forming the (S)-enantiomer.[7]

Step 1: Imine Formation

  • To a solution of 1-(6-fluoro-2-methoxyphenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., toluene or methanol), add a source of ammonia such as ammonium acetate (2.0-3.0 eq).

  • For dehydration, either use a Dean-Stark apparatus to azeotropically remove water (if in toluene) or add a dehydrating agent like titanium(IV) ethoxide (1.5 eq).[8]

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the conversion of the ketone to the imine by TLC or GC-MS.

  • Once complete, cool the reaction mixture. Do not isolate the intermediate imine.

Step 2: Asymmetric Reduction

  • To the crude imine solution, add the asymmetric transfer hydrogenation catalyst (e.g., (S,S)-Ts-DENEB™-ruthenium complex, 0.01-0.001 eq).

  • Add the hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope), and heat to 40-60 °C.[7]

  • Stir the reaction for 12-24 hours, monitoring the reduction of the imine by GC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude amine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Quality Control and Analytical Methods

Ensuring the chemical purity and, most importantly, the enantiomeric excess (ee) is critical for the application of this chiral building block.

Identity and Purity Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected ¹H NMR signals would include aromatic protons, a methoxy singlet, an ethylamine methine quartet, and an ethylamine methyl doublet.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion [M+H]⁺ would be at m/z 170.2.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by area percentage.

Enantiomeric Excess (ee) Determination

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.[11][12]

Protocol: Chiral HPLC Analysis

  • System: HPLC with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column is typically effective. For example, a CHIRALCEL® OD-H or CHIRALPAK® AD-H column.[13]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 270 nm.

  • Procedure: Dissolve a small sample of the amine in the mobile phase. Inject onto the column and monitor the chromatogram. The two enantiomers will have different retention times.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Analytical Workflow Diagram

G Sample Final Product Sample Purity_Test Purity Analysis (GC or Achiral HPLC) Sample->Purity_Test Identity_Test Structural Confirmation (NMR, MS) Sample->Identity_Test Chiral_Test Enantiomeric Excess (Chiral HPLC) Sample->Chiral_Test Result_Purity Chemical Purity > 98% Purity_Test->Result_Purity Fail Fails Specification Purity_Test->Fail Result_Identity Structure Confirmed Identity_Test->Result_Identity Identity_Test->Fail Result_Chiral ee > 99% Chiral_Test->Result_Chiral Chiral_Test->Fail

Caption: Quality control workflow for the final product.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine should be obtained from the supplier, a hazard profile can be constructed based on analogous structures like (S)-(-)-1-(4-Methoxyphenyl)ethylamine.[14][15]

Hazard Profile:

  • Classification: Expected to be classified as corrosive.[14]

  • Health Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation if inhaled. Harmful if swallowed.[14][15]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[15]

    • Handling: Avoid breathing vapors or mists. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Conclusion

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a high-value chiral building block with direct applications in the synthesis of complex pharmaceutical targets. Its successful application hinges on a deep understanding of its synthesis, characterization, and handling. The methodologies outlined in this guide, from asymmetric synthesis to rigorous chiral HPLC analysis, provide a framework for researchers to confidently incorporate this synthon into their drug discovery and development programs, ultimately enabling the creation of novel and effective therapeutics.

References

  • MySkinRecipes. (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride - Product Description.

  • PubChem. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine - Compound Summary.

  • ChemicalBook. (1S)-(2-Fluoro-6-methoxyphenyl)ethylamine | 870849-68-6.

  • TCI Chemicals. SAFETY DATA SHEET - (S)-(-)-1-(4-Methoxyphenyl)ethylamine.

  • Fisher Scientific. SAFETY DATA SHEET - (S)-(-)-1-(4-Methoxyphenyl)ethylamine.

  • Fisher Scientific. SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine.

  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 718-723.

  • Okunrobo, L. O., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.

  • Organic Syntheses Procedure. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation.

  • CHIRALEN. 1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride.

  • CymitQuimica. (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride.

  • Wiley-VCH. Supporting Information - Enantioselective Henry Reaction.

  • ChemicalBook. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 1H NMR.

  • ChemicalBook. 2-Methoxyphenethylamine(2045-79-6) 1H NMR spectrum.

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

  • Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%.

Sources

An In-depth Technical Guide to the Safe Handling of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine, a class of compounds indispensable in modern pharmaceutical development and asymmetric synthesis. Its unique structural features—a stereocenter, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—make it a valuable building block for creating complex molecular architectures. However, the same chemical properties that make it useful also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, grounded in the principles of risk assessment, control hierarchies, and emergency preparedness. The protocols herein are designed to be self-validating systems, ensuring both personnel safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. The key identifiers and properties for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are summarized below.

PropertyValueSource(s)
IUPAC Name (1S)-1-(6-fluoro-2-methoxyphenyl)ethan-1-amineN/A
CAS Number 870849-68-6[1]
Molecular Formula C₉H₁₂FNO[2]
Molecular Weight 169.20 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point 65 °C @ 0.38 mmHg[3]
InChI Key WOEBCSDHRYRUIN-RGMNGODLSA-N
Stability Stable under normal conditions.[4]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[4]

Section 2: Hazard Assessment and GHS Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[4]. The primary dangers stem from its corrosive nature, a common trait for amines, which can cause severe damage to biological tissues upon contact. The presence of the fluorophenyl group warrants additional caution, as the toxicological properties of many novel fluorinated organic compounds are not fully investigated[5][6].

GHS ClassificationDetailsSource(s)
Pictograms


[3]
Signal Word Danger [7][4][8]
Hazard Statements H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed.[3]
Precautionary Statements P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[7][4][5]

Causality of Hazards: The basicity of the amine functional group is the primary driver of its corrosive properties, allowing it to readily react with and denature proteins in skin and eyes. Swallowing the substance leads to a strong corrosive effect on the mouth and throat, with a danger of perforating the esophagus and stomach[3].

Section 3: The Hierarchy of Controls for Safe Handling

To ensure maximum safety, a multi-layered approach to risk mitigation, known as the Hierarchy of Controls, must be implemented. This framework prioritizes the most effective control measures first. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous amine if possible) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Face Shield)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

  • Chemical Fume Hood: All handling of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood[4][9]. This is critical to prevent inhalation of any vapors or aerosols and to contain potential splashes. The sash should be kept as low as possible during work[10].

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed[8].

  • Safety Equipment: An eyewash station and emergency shower must be readily accessible and unobstructed in the immediate work area[11].

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be developed and approved before work begins[6]. This SOP should cover all aspects of the workflow, from acquisition to disposal.

  • Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in the SOP[6].

  • Restricted Access: The area where the chemical is handled and stored should be clearly marked with hazard signs, and access should be restricted to authorized personnel.

  • Work Practices: Avoid working alone when handling highly hazardous materials[6]. Plan experiments to minimize the quantity of the chemical used.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The correct selection and use are non-negotiable[6].

PPE CategorySpecification and RationaleSource(s)
Eye/Face Protection Chemical splash goggles are the minimum requirement. Causality: Due to the severe eye damage risk (H314), a full-face shield must be worn over the goggles whenever there is a risk of splashing.[3][6][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) are required. Inspect gloves for defects before each use. Causality: To prevent severe skin burns (H314), double-gloving is recommended as an added precaution against tears and permeation. Change gloves immediately if contaminated.[6][9][12]
Body Protection A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory. Causality: This ensures no skin is exposed to accidental spills or splashes.[9][12]
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used by trained personnel.[13]

Section 4: Step-by-Step Handling and Storage Protocols

General Handling Protocol

This protocol provides a self-validating workflow for handling the compound.

  • Preparation: Before entering the lab, review the Safety Data Sheet (SDS) and the specific SOP for the planned experiment[10]. Ensure the fume hood is operational and the work area is clean and uncluttered[11].

  • Donning PPE: Put on all required PPE as specified in Section 3.3 before approaching the chemical storage area.

  • Transport: When moving the chemical from storage to the fume hood, use a secondary container (e.g., a chemical-resistant tray or bucket) to contain any potential spills[9].

  • Dispensing: Perform all transfers and weighing within the fume hood. Use spark-proof tools if necessary. Keep the container tightly sealed when not in use to prevent exposure to air and moisture[4][8].

  • During Reaction: Keep reactions involving this amine within the fume hood. Ensure any apparatus that may discharge vapors is properly vented[13]. Never put your head inside the hood[10].

  • Post-Handling: After use, tightly seal the primary container. Decontaminate any surfaces that may have been exposed.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area to prevent contamination of other surfaces[10]. Wash hands thoroughly with soap and water immediately after handling the product[4][11].

Storage Protocol

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Location: Store in a designated "Corrosives Area" that is cool, dry, and well-ventilated[4][8].

  • Container: Keep the container tightly closed to prevent degradation and release of vapors[4]. Some suppliers recommend storing under an inert atmosphere like nitrogen[4].

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions[4].

  • Security: The substance should be stored in a locked cabinet or a secure area to restrict access[4][5].

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spill Response Protocol

The following workflow outlines the steps for managing a spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Danger Start->Assess Evacuate Evacuate Area Alert Others Call Emergency Response Assess->Evacuate Large Spill or Uncontrolled Contain If Safe to Do So: Don PPE Contain Spill with Inert Absorbent Assess->Contain Small & Controllable End Report Incident Evacuate->End Cleanup Collect Absorbent with Spark-Proof Tools Place in Labeled Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Area Ventilate Thoroughly Cleanup->Decontaminate Decontaminate->End

Caption: Workflow for a chemical spill response.

Detailed Spill Cleanup Steps:

  • Evacuate personnel to a safe area, keeping upwind of the spill[8].

  • If the spill is large or the situation is uncontrolled, call for emergency response immediately.

  • For small, manageable spills, trained personnel wearing appropriate PPE (including respiratory protection if needed) should proceed.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth)[8].

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal[5][8].

  • Clean the spill area with a suitable decontaminating agent and ventilate thoroughly.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations[5].

First Aid Measures

In case of exposure, immediate action is required. Show the Safety Data Sheet to the attending medical professional[5].

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][4][5]
Skin Contact Take off immediately all contaminated clothing. Immediately wash skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [7][4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Swallowing causes severe damage and danger of perforation. Call a physician or poison control center immediately. [3][4][5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [4][5]

Section 6: Disposal Considerations

Chemical waste and contaminated materials must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection: Collect waste material in a dedicated, properly labeled, and sealed hazardous waste container[5].

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service[5][14]. Do not attempt to dispose of this chemical down the drain or in regular trash[11].

References

  • Safety Data Sheet. (2010). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. [URL: https://www.alfa.com/en/msds/?language=EN&cas=41851-59-6]
  • PubChem. (n.d.). (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/28416497]
  • Fisher Scientific. (2009). Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=H64494&productDescription=2-%283-METHOXYPHENYL%29ETHYLAMINE+97%25&vendorId=VN00033897&countryCode=US&language=en]
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC448990010&productDescription=2-%282-METHOXYPHENOXY%29ETHYLAMINE&vendorId=VN00024248&countryCode=US&language=en]
  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [URL: https://www.chem.ucla.edu/sites/default/files/safety/ref/Rules_for_Safe_Handling_of_Chemicals.pdf]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC448990010&productDescription=2-(2-METHOXYPHENOXY)ETHYLAMINE&vendorId=VN00024248&countryCode=US&language=en]
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds. [URL: https://www.benchchem.
  • TCI Chemicals. (2018). Safety Data Sheet: (S)-(-)-1-(4-Methoxyphenyl)ethylamine. [URL: https://www.tcichemicals.com/GB/en/sds/M1512_EN.pdf]
  • Occupational Safety and Health Administration (OSHA). (n.d.). Fluorides (as F). [URL: https://www.osha.
  • Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. [URL: https://info.ornl.
  • Occupational Safety and Health Administration (OSHA). (2024). Fluorine. [URL: https://www.osha.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. [URL: https://www.osha.
  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [URL: https://www.csub.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. [URL: https://actylis.
  • BSL. (n.d.). Lab Safety Rules and Guidelines. [URL: https://www.biodisc.io/blogs/research/lab-safety-rules-and-guidelines]
  • ChemicalBook. (n.d.). (1S)-(2-Fluoro-6-methoxyphenyl)ethylamine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82549247.htm]
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55878/]
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling, and Storage of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-safe-handling-and-storage-of-s-1-4-fluoro-3-methoxyphenyl-ethanamine/]
  • Sigma-Aldrich. (n.d.). 2-Fluoro-1-(4-methoxyphenyl)ethylamine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cvt00027]
  • Fisher Scientific. (n.d.). (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/s-1-2-methoxyphenylethylamine-chipros-99-ee-98-thermo-scientific/AC399720010]
  • Tokyo Chemical Industry UK Ltd. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. [URL: https://www.tcichemicals.com/GB/en/p/M1512]
  • CymitQuimica. (n.d.). (S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride. [URL: https://www.cymitquimica.com/shop/en/(s)-1-(2-fluoro-6-methoxyphenyl)ethanamine-hydrochloride-10-f464220]

Sources

An In-depth Technical Guide to the Solubility of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug candidate from laboratory discovery to a marketed medicine, understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] An active pharmaceutical ingredient (API) must dissolve to be absorbed and exert its pharmacological effect. Furthermore, solubility profoundly influences key manufacturing processes such as crystallization, which is essential for purification and obtaining the desired solid-state form.[1][3][4] This guide provides a comprehensive framework for characterizing the solubility of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine , a chiral amine of interest in pharmaceutical synthesis.

This document will delve into the theoretical considerations for solvent selection, present a robust experimental protocol for solubility determination, and offer insights into interpreting the resulting data. The principles and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound approach to solubility studies.

Physicochemical Profile of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

A thorough understanding of the target molecule's intrinsic properties is the foundation for any solubility investigation.

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine with the following key characteristics:

  • Molecular Formula: C₉H₁₂FNO[5]

  • Molecular Weight: 169.20 g/mol [5]

  • Structure:

    • A phenyl ring substituted with a fluorine atom and a methoxy group.

    • An ethylamine chiral center at the 1S position.

The presence of the amine group suggests a basic character, implying that the solubility will be pH-dependent in aqueous media. The fluoro and methoxy groups, along with the aromatic ring, contribute to the molecule's lipophilicity and potential for various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Theoretical Framework for Solvent Selection

The adage "like dissolves like" provides a fundamental, albeit simplified, starting point for solvent selection. A more rigorous approach involves considering various solvent parameters and their potential interactions with the solute.[6]

Key Solvent Properties to Consider:

  • Polarity: The polarity of a solvent, often quantified by its dielectric constant, will significantly influence its ability to solvate the polar amine group and the substituted phenyl ring.

  • Hydrogen Bonding Capacity: Solvents can act as hydrogen bond donors or acceptors. Protic solvents (e.g., alcohols, water) can donate hydrogen bonds to the nitrogen and oxygen atoms of the solute, while aprotic solvents (e.g., acetone, ethyl acetate) can accept hydrogen bonds from the amine group.

  • Dipolarity/Polarizability: These properties relate to the solvent's ability to induce or stabilize dipoles, which can be crucial for interacting with the polar functional groups of the solute.

A strategic selection of solvents with varying properties is essential for building a comprehensive solubility profile. A suggested list of solvents for initial screening is provided in the experimental section.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility shake-flask method is widely regarded as the "gold standard" for its reliability in determining thermodynamic solubility.[7][8] The following protocol details this approach.

Materials and Equipment:
  • (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (solid form)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Phosphate buffer solutions (pH 3, 5, 7.4, 9)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess API B Add selected solvent A->B C Seal and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Centrifuge to pellet solid D->E F Filter supernatant (0.22 µm) E->F G Dilute aliquot of filtrate F->G H Analyze by validated HPLC method G->H I Quantify against calibration curve H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Dispense a known volume (e.g., 2 mL) of each selected solvent or buffer into the respective vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for initial settling of the solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[7]

  • Analysis:

    • Prepare a calibration curve of the API in a suitable solvent using standards of known concentrations.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Calculate the concentration of the API in the original saturated solution, accounting for the dilution factor. This concentration represents the equilibrium solubility.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine at 25 °C

SolventSolvent TypeDielectric ConstantSolubility (mg/mL)
HeptaneNon-polar1.9< 0.1
TolueneNon-polar, Aromatic2.4Low
Ethyl AcetateModerately Polar, Aprotic6.0Moderate
AcetonePolar, Aprotic21Moderate-High
IsopropanolPolar, Protic18High
EthanolPolar, Protic25High
MethanolPolar, Protic33Very High
Water (pH 7.4)Polar, Protic80Low-Moderate
0.1 M HCl (pH ~1)Aqueous, Acidic~80High
0.1 M NaOH (pH ~13)Aqueous, Basic~80Very Low
Interpreting Solubility Trends:

The hypothetical data in Table 1 illustrates expected trends based on physicochemical principles.

  • Polarity and Hydrogen Bonding: Higher solubility is anticipated in polar protic solvents like methanol and ethanol, which can effectively solvate the amine group through hydrogen bonding. Polar aprotic solvents like acetone are also expected to be good solvents. Non-polar solvents like heptane are predicted to be poor solvents.

  • pH-Dependence: In aqueous media, the solubility of the basic amine is expected to be significantly higher at acidic pH due to the formation of the more soluble protonated salt. Conversely, in basic solutions, the free base will be the predominant species, leading to lower solubility.

Visualizing Intermolecular Interactions:

The interplay of forces between the solute and solvent molecules governs solubility.

G cluster_solute Solute: (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine cluster_solvents Solvents Solute API Molecule Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding & Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole & H-Bond Accepting Nonpolar Non-polar (e.g., Heptane) Solute->Nonpolar Weak van der Waals

Caption: Solute-Solvent Interactions Influencing Solubility.

Conclusion and Implications

A thorough understanding of the solubility of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is indispensable for its successful development. This guide has provided a comprehensive framework, from theoretical considerations to a detailed experimental protocol, for determining and interpreting its solubility profile. The data generated from these studies will be instrumental in guiding formulation strategies, selecting appropriate solvent systems for crystallization and purification, and ultimately ensuring the development of a safe and effective drug product. The principles of solvent selection and the robust methodology of the shake-flask method provide a solid foundation for all future work with this promising pharmaceutical intermediate.

References

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Avdeef, A. (2019).
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Anderson, B. D. (2007). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. In Solubility of Pharmaceuticals. CRC Press.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • PubChem. (n.d.). (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Green Chemistry, 18(5), 1147-1159.

Sources

A Comprehensive Technical Guide to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Amines in Pharmaceutical Development

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug candidate can profoundly influence its pharmacological activity, pharmacokinetic profile, and potential for off-target effects. Chiral amines, in particular, serve as foundational scaffolds in a vast array of therapeutics. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, a structurally distinct chiral amine, has emerged as a valuable building block, offering a unique combination of steric and electronic properties conferred by its fluorine and methoxy substituents. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity, thereby improving a drug candidate's overall profile.[1] This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of this important chiral intermediate, tailored for professionals in the field of drug discovery and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific communication and research. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is known by several synonyms, and its unique chemical structure is registered under a specific CAS number.

Identifier Value Source
IUPAC Name (1S)-1-(6-Fluoro-2-methoxyphenyl)ethan-1-aminePubChem[2]
CAS Number 870849-68-6ChemicalBook[3]
Molecular Formula C9H12FNOPubChem[2]
Molecular Weight 169.20 g/mol PubChem[2]
Synonym 1 (S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine-
Synonym 2 (1S)-1-(2-Fluoro-6-methoxyphenyl)ethanamineChemicalBook[3]
Synonym 3 (S)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine-

Synthetic Strategies for Enantiopure (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical manufacturing. The two primary strategies for obtaining (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are asymmetric synthesis and chiral resolution of a racemic mixture. The choice between these methods is often a strategic one, balancing factors such as cost, scalability, and the availability of chiral catalysts or resolving agents.[4]

digraph "synthesis_decision_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Decision workflow for the synthesis of enantiopure amines.

Asymmetric Synthesis: Direct Enantioselective Routes

Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, potentially with higher atom economy. A common approach is the asymmetric reductive amination of the corresponding prochiral ketone, 6-fluoro-2-methoxyacetophenone.

Protocol: Asymmetric Reductive Amination (Illustrative)

This protocol is adapted from established methodologies for the asymmetric synthesis of chiral amines.[4]

  • Imine Formation: The prochiral ketone, 6-fluoro-2-methoxyacetophenone, is reacted with a chiral auxiliary, such as (S)-α-methylbenzylamine, in a suitable solvent like toluene. The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the formation of the chiral imine.

  • Diastereoselective Reduction: The resulting imine is then reduced without isolation. A variety of reducing agents can be employed, with catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst being a common choice. The steric hindrance from the chiral auxiliary directs the hydride attack to one face of the imine, leading to the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed, often by hydrogenolysis, to yield the desired (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

digraph "asymmetric_synthesis_workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for asymmetric reductive amination.

Chiral Resolution: Separation of Enantiomers

Chiral resolution is a widely used industrial method for obtaining enantiomerically pure compounds. This technique involves the synthesis of the racemic amine followed by separation of the two enantiomers.[5]

Protocol: Chiral Resolution via Diastereomeric Salt Formation (Illustrative)

  • Synthesis of Racemic Amine: The racemic 1-(6-fluoro-2-methoxyphenyl)ethylamine is first synthesized using standard chemical methods, such as reductive amination of 6-fluoro-2-methoxyacetophenone with an achiral amine source.

  • Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent, such as methanol or ethanol. A solution of a single enantiomer of a chiral acid (e.g., L-tartaric acid) is then added. The resulting diastereomeric salts will have different solubilities in the chosen solvent.

  • Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt. The crystallized salt is isolated by filtration.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine is then extracted into an organic solvent.

  • Purification and Analysis: The organic layer is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. The enantiomeric excess (e.e.) is determined using chiral High-Performance Liquid Chromatography (HPLC).

Resolving Agent Typical Solvents for Crystallization Key Considerations
L-Tartaric AcidMethanol, Ethanol, IsopropanolCost-effective and widely available.
(R,R)-Di-p-toluoyl-tartaric acidAcetone, Ethyl AcetateOften provides better resolution for challenging separations.
(1R)-(-)-Camphor-10-sulfonic acidWater, EthanolUseful for a broad range of amines.

Applications in Drug Discovery and Medicinal Chemistry

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a valuable chiral building block for the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system (CNS).[6] The primary amine functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation and reductive amination, allowing for its incorporation into diverse molecular scaffolds.

While specific marketed drugs containing this exact building block are not prominently disclosed in the public domain, its structural motifs are present in compounds investigated for a range of therapeutic targets. For instance, substituted phenethylamines are a well-established class of compounds with activity at various CNS receptors, including serotonin and dopamine receptors.[7] The unique substitution pattern of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can be strategically employed to fine-tune the pharmacological properties of a lead compound.

A notable example of a drug that incorporates a similar chiral amine is SSR125543A, a potent and selective corticotropin-releasing factor (CRF1) receptor antagonist.[8] Although not an exact structural match, the synthesis of SSR125543A involves the use of a chiral (1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine, highlighting the importance of such chiral amines in the development of CNS-active agents.

Potential Biological Targets and Signaling Pathways

The biological activity of compounds derived from (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is largely dictated by the overall molecular structure into which this building block is incorporated. However, based on the pharmacology of structurally related phenethylamines, it is plausible that derivatives of this amine could interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters in the central nervous system.

Hypothetical Signaling Pathway Modulation:

digraph "signaling_pathway" { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Potential GPCR signaling pathway modulation.

Derivatives could potentially act as agonists, antagonists, or allosteric modulators at these receptors, leading to a cascade of downstream signaling events that ultimately produce a therapeutic effect. The fluorine and methoxy groups on the phenyl ring can play a crucial role in determining the binding affinity and selectivity for a particular receptor subtype. For example, in the context of serotonin receptors, these substitutions could influence interactions with key amino acid residues in the receptor's binding pocket, leading to a specific pharmacological profile.

Conclusion and Future Perspectives

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine stands as a testament to the enabling power of chiral building blocks in modern drug discovery. Its unique structural features offer medicinal chemists a valuable tool for the design and synthesis of novel therapeutics with potentially improved efficacy and safety profiles. While the full scope of its application in marketed pharmaceuticals is yet to be fully realized in the public domain, the principles and protocols outlined in this guide provide a solid foundation for its synthesis and utilization in research and development. As our understanding of the intricate roles of stereochemistry in pharmacology continues to evolve, the strategic use of well-defined chiral intermediates like (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine will undoubtedly play an increasingly important role in the quest for new and better medicines.

References

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Retrieved from BenchChem website.[5]

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure Fluoro-methoxyphenyl-ethanamine. Retrieved from BenchChem website.[4]

  • PubChem. (n.d.). (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. Retrieved from PubChem database.[2]

  • ChemicalBook. (n.d.). (1S)-(2-Fluoro-6-methoxyphenyl)ethylamine | 870849-68-6. Retrieved from ChemicalBook website.[3]

  • Eshleman, A. J., et al. (2018). Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines: High Potency Agonists at 5-HT 2A Receptors. Biochemical Pharmacology.[7]

  • Gully, D., et al. (2002). N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. The Journal of Pharmacology and Experimental Therapeutics.[8]

  • MySkinRecipes. (n.d.). 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine. Retrieved from MySkinRecipes website.[6]

  • Trofimov, A., & Chernoloz, O. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.[9]

Sources

Introduction: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Projected Properties of (αS)-2-fluoro-6-methoxy-α-methylbenzenemethanamine and Related Chiral Fluorinated Amines

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through unique electronic interactions, and improve membrane permeability and bioavailability by altering lipophilicity.[1][2][3] When combined with a chiral amine, a ubiquitous functional group in pharmaceuticals, the resulting scaffold represents a highly valuable building block for novel therapeutics.

Physicochemical and Pharmacological Profile (Projected)

Based on the constituent functional groups, we can project the following properties for (αS)-2-fluoro-6-methoxy-α-methylbenzenemethanamine:

PropertyProjected Value/CharacteristicRationale
Molecular Formula C9H12FNOBased on the chemical structure.
Molecular Weight 169.20 g/mol Calculated from the molecular formula.
pKa (of the amine) ~9-10Typical range for a primary benzylic amine. The electron-withdrawing fluorine may slightly decrease basicity.
LogP ~2.0-2.5The methoxy and fluoro groups will increase lipophilicity compared to the parent α-methylbenzylamine.
Metabolic Stability EnhancedThe fluorine atom can block ortho-hydroxylation, a common metabolic pathway for aromatic rings. The methoxy group may be susceptible to O-dealkylation.
Potential Pharmacological Role CNS-active agent, GPCR ligand, enzyme inhibitorSubstituted benzylamines are common scaffolds for a wide range of biologically active molecules. The specific activity would depend on the overall molecular shape and pharmacophore.

Synthetic Strategies: A Roadmap to Enantiopure Fluorinated Benzylamines

The synthesis of (αS)-2-fluoro-6-methoxy-α-methylbenzenemethanamine can be approached through several convergent strategies. The key challenge lies in the stereoselective formation of the chiral center. Below, we outline the most logical and experimentally validated approaches.

Strategy 1: Asymmetric Reductive Amination of a Prochiral Ketone

This is often the most direct route to chiral amines. The general workflow is depicted below:

G A 2-Fluoro-6-methoxyacetophenone B Imine Intermediate A->B + Amine Source (e.g., NH3) C (αS)-2-fluoro-6-methoxy-α-methylbenzenemethanamine B->C Asymmetric Reduction D Chiral Catalyst / Chiral Auxiliary D->B E Reducing Agent (e.g., H2, Formic Acid) E->B

Figure 1: General workflow for asymmetric reductive amination.

Causality Behind Experimental Choices:

  • Starting Material: 2-Fluoro-6-methoxyacetophenone is the logical precursor. Its synthesis can be achieved via Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene.

  • Amine Source: Ammonia or a protected amine equivalent is used to form the imine in situ.

  • Chiral Control: The enantioselectivity of the reduction is the critical step. This can be achieved in several ways:

    • Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., Rhodium or Iridium-based) with a chiral phosphine ligand. This method often provides high enantiomeric excess (ee) and is amenable to scale-up.

    • Enzymatic Reduction: Imine reductases (IREDs) are powerful biocatalysts for the stereoselective reduction of imines. This approach offers excellent selectivity and operates under mild conditions.[4][5]

    • Use of a Chiral Auxiliary: The amine source itself can be chiral (e.g., (R)-α-methylbenzylamine), leading to the formation of a diastereomeric imine. Subsequent reduction and cleavage of the auxiliary would yield the desired product.

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

  • Imine Formation: To a solution of 2-fluoro-6-methoxyacetophenone (1.0 eq) in a suitable solvent (e.g., methanol, toluene), add the amine source (e.g., ammonium acetate, 2.0 eq).

  • Catalyst Addition: Introduce the chiral catalyst system (e.g., a pre-formed chiral iridium catalyst, 0.01 eq).

  • Reduction: Pressurize the reaction vessel with hydrogen gas (or add a chemical reductant like Hantzsch ester) and stir at the appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and purify by column chromatography to isolate the enantiomerically enriched amine.

Strategy 2: Resolution of a Racemic Mixture

An alternative to asymmetric synthesis is the preparation of the racemic amine followed by separation of the enantiomers.

G A Racemic 2-fluoro-6-methoxy-α-methylbenzenemethamine C Diastereomeric Salts A->C + B Chiral Resolving Agent (e.g., Tartaric Acid) B->C F Fractional Crystallization C->F D (αS)-amine salt G Basification & Extraction D->G E (αR)-amine salt F->D F->E H Enantiopure (αS)-Amine G->H

Figure 2: Workflow for the resolution of a racemic amine.

Causality Behind Experimental Choices:

  • Racemic Amine Synthesis: The racemic amine can be readily synthesized by non-chiral reductive amination of 2-fluoro-6-methoxyacetophenone, for example, using sodium borohydride and an ammonia source.[6]

  • Chiral Resolving Agent: A chiral acid, such as tartaric acid or mandelic acid, is used to form diastereomeric salts with the racemic amine.[7]

  • Separation: The diastereomeric salts have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

  • Liberation of the Free Amine: After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine.

Experimental Protocol: Resolution with a Chiral Acid (Conceptual)

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol). Add a solution of the chiral resolving acid (0.5 eq, assuming the acid is dibasic like tartaric acid) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by filtration. The enantiomeric purity of the salt can be checked at this stage.

  • Liberation of the Amine: Dissolve the purified salt in water and add a base (e.g., NaOH) to deprotonate the amine.

  • Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiopure amine.

The Role of Fluorine in Drug Design: A Deeper Dive

The presence of the fluorine atom at the 2-position of the benzene ring in our target molecule is not arbitrary. Its influence extends to several key aspects of drug behavior:

  • Conformational Control: The ortho-fluoro group can influence the preferred conformation of the molecule through steric and electronic interactions, which can be critical for binding to a biological target.

  • pKa Modulation: As an electron-withdrawing group, fluorine can lower the pKa of the amine, which can affect the ionization state of the molecule at physiological pH and thus its absorption and distribution.

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a position that is susceptible to cytochrome P450-mediated hydroxylation can significantly increase the metabolic half-life of a drug.[1][2]

Conclusion: A Versatile Scaffold for Future Discovery

While (αS)-2-fluoro-6-methoxy-α-methylbenzenemethanamine serves as a specific focal point, the synthetic principles and strategic considerations outlined in this guide are broadly applicable to a wide range of chiral fluorinated amines. The methodologies for asymmetric synthesis and resolution provide a robust toolkit for accessing these valuable building blocks. The projected physicochemical and pharmacological properties underscore the potential of this scaffold in the development of next-generation therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of fluorine and chirality will undoubtedly remain at the forefront of medicinal chemistry innovation.

References

  • Chemistry Online. (2022, November 16). Synthesis of (±)-α-methylbenzylamine.
  • PubMed. (1996, October 18). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. J Org Chem, 61(21), 7398-7401.
  • Scilit. (2005, February 28). Asymmetric synthesis of α-monofluoromethyl- and α-difluoromethylbenzylamines through regioselective hydrogenolysis. Journal of Fluorine Chemistry, 126(3), 377-383.
  • R Discovery. (2023, February 23). Enantioselective Intramolecular α‐Arylation of Benzylamine Derivatives: Synthesis of a Precursor to Levocetirizine. Angewandte Chemie, 135.
  • Google Patents. (n.d.). CN107417546A - A kind of synthetic method with optically active α methylbenzylamines.
  • The Innovation. (n.d.).
  • The Innovation. (2024, December 12). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • Benchchem. (n.d.). 2-Methoxy-4-(trifluoromethoxy)benzylamine | 886761-62-2.
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.). (R)-(+)-alpha-Methylbenzylamine.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Oakwood Chemical. (n.d.). 2-Fluoro-6-methoxybenzylamine.
  • Benchchem. (n.d.). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 2-FLUORO-6-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel), 16(8), 1162.
  • PubChem. (n.d.). 2-fluoro-N-methoxy-6-methylbenzamide | C9H10FNO2 | CID 130707950.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylbenzylamine | 1146290-54-1.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-N-methoxy-N-methylbenzamide | 198967-24-7.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylbenzylamine | 1146290-54-1.
  • BLD Pharm. (n.d.). 198967-24-7|2-Fluoro-N-methoxy-N-methylbenzamide.
  • ChemicalBook. (n.d.). 2-FLUORO-6-METHOXYBENZYLAMINE | 150517-75-2.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chiral Auxiliary for Stereoselective Transformations

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine poised for significant utility in modern asymmetric synthesis. Its structure combines the well-established stereodirecting capabilities of the 1-phenylethylamine scaffold with unique electronic and steric properties conferred by the ortho-methoxy and ortho-fluoro substituents. Chiral auxiliaries are powerful tools in organic synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products by temporarily introducing a chiral element.[1][2] This guide provides detailed application notes and model protocols for the use of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a chiral auxiliary in key carbon-carbon bond-forming reactions.

The strategic placement of a fluorine atom can significantly influence a molecule's physicochemical properties, including pKa and conformational preferences, which can, in turn, enhance stereochemical control in asymmetric reactions. The ortho-methoxy group is anticipated to play a crucial role in coordinating with metal cations (e.g., lithium) in enolate chemistry, thereby creating a rigid, sterically defined environment that dictates the facial selectivity of electrophilic attack. While specific literature on this particular auxiliary is emerging, the protocols herein are built upon robust, field-proven methodologies established for structurally related chiral auxiliaries, such as pseudoephedrine and other substituted phenylethylamines.[3][4]

Core Application: Diastereoselective Enolate Alkylation

One of the most powerful applications of chiral amine auxiliaries is in the diastereoselective alkylation of amide enolates.[3] By converting a prochiral carboxylic acid into a chiral amide using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, one can achieve highly selective alkylations at the α-carbon.

Principle of Stereochemical Control

Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the chiral amide forms a rigid lithium chelated (Z)-enolate. The ortho-methoxy group of the auxiliary is expected to coordinate to the lithium ion, creating a conformationally locked six-membered ring. This structure, combined with the steric bulk of the aryl group, effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, resulting in the preferential formation of one diastereomer.

G cluster_0 Stereochemical Control Model cluster_1 Shielded Face Enolate Chelated (Z)-Enolate Product Major Diastereomer Enolate->Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Product Auxiliary Aryl Auxiliary (Blocks top face)

Caption: Proposed model for diastereoselective alkylation.

Protocol 1: Synthesis of Chiral Amide from Propionic Acid

This protocol details the formation of the chiral amide, the precursor for the diastereoselective alkylation.

Materials:

  • (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

  • Propionyl chloride (or propionic acid)

  • Thionyl chloride (if starting from carboxylic acid)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, ice bath, standard glassware

Procedure:

  • Acid Chloride Formation (if applicable): In a fume hood, add propionic acid (1.0 eq) to a round-bottom flask. Slowly add thionyl chloride (1.2 eq) at 0 °C. Stir at room temperature for 2 hours, then heat to 50 °C for 1 hour. Remove excess thionyl chloride under reduced pressure to yield crude propionyl chloride.

  • Amide Coupling: Dissolve (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of propionyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl amide.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

Materials:

  • N-propionyl amide from Protocol 1

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer, Schlenk flask, syringes, low-temperature bath (-78 °C)

Procedure:

  • Setup: Dry a Schlenk flask under vacuum and backfill with an inert atmosphere. Add the N-propionyl amide (1.0 eq) and dissolve in anhydrous THF (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. The solution may turn yellow or orange, indicating enolate formation. Stir at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4-6 hours. The color of the solution may fade.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Add water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or chiral HPLC.[5][6]

EntryElectrophileExpected Yield (%)Expected d.r.
1Benzyl Bromide~90%>95:5
2Iodomethane~95%>97:3
3Allyl Bromide~88%>95:5
Table 1: Expected results for the diastereoselective alkylation based on analogous systems like pseudoephedrine amides.[3]
Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the non-destructive removal of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated amide product from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • THF/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the alkylated amide (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Add water and extract the mixture with DCM (3x) to recover the chiral auxiliary. The auxiliary can be purified and reused.

  • Acidify the aqueous layer to pH ~2 with 2 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

G A Prochiral Carboxylic Acid B Chiral Amide Formation (Protocol 1) A->B C N-Acyl Product B->C D Diastereoselective Alkylation (Protocol 2) C->D E Alkylated Amide (Major Diastereomer) D->E F Auxiliary Cleavage (Protocol 3) E->F G Enantioenriched Carboxylic Acid F->G H Recovered Auxiliary F->H Recycle

Caption: Workflow for asymmetric alkylation.

Application 2: Diastereoselective Conjugate (Michael) Addition

Chiral N-enoyl derivatives formed from (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can serve as effective Michael acceptors, allowing for highly diastereoselective conjugate additions.

Protocol 4: Asymmetric Michael Addition of a Grignard Reagent

Materials:

  • N-Crotonyl amide (prepared similarly to Protocol 1, using crotonyl chloride)

  • Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr)

  • Copper(I) Iodide (CuI) - optional catalyst

  • THF, anhydrous

  • Standard reaction and work-up glassware

Procedure:

  • Setup: In an oven-dried, three-necked flask under an inert atmosphere, dissolve the N-crotonyl amide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Addition: Slowly add the Grignard reagent (1.5 eq, 1.0 M solution in THF) to the stirred solution. For less reactive nucleophiles, the addition of a catalytic amount of CuI (0.1 eq) may be beneficial.

  • Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Follow the work-up and purification procedure outlined in Protocol 2.

  • The resulting β-substituted amide can be cleaved using the conditions in Protocol 3 to afford the chiral carboxylic acid.

Conclusion and Future Outlook

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine represents a promising and versatile chiral auxiliary for asymmetric synthesis. The model protocols provided, based on well-established precedents, offer a robust starting point for researchers to explore its utility in diastereoselective alkylations, conjugate additions, and other stereocontrolled transformations. The unique electronic and chelating properties imparted by the ortho-fluoro and ortho-methoxy substituents are expected to provide high levels of stereochemical induction, making this auxiliary a valuable tool for the synthesis of complex, enantiomerically pure molecules in academic and industrial research, particularly in the field of drug development.

References

  • Soloshonok, V. A., Cai, C., Yamada, T., Ueki, H., Ohfune, Y., & Hruby, V. J. (2007). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 72(8), 2973–2984. [Link]

  • Aguilar, J. A., Morris, G. A., & Kenwright, A. M. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512–2514. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Gao, X., & Tang, W. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Wang, Z. (2010). Evans Asymmetric Aldol Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Beutner, G. L., & Anderson, D. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1529–1536. [Link]

  • Morris, G. A., Aguilar, J. A., & Kenwright, A. M. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Rout, L., & Ye, T. (2022). Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation. Angewandte Chemie International Edition, 61(27), e202202040. [Link]

  • Myers, A. G., & Morales, M. R. (2010). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 25(1), 123. [Link]

  • Badiola, E., & Vicario, J. L. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 1834–1861. [Link]

  • Myers, A. G., & Schnider, P. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. The Journal of Organic Chemistry, 76(11), 4483–4494. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-13). Wiley-VCH. [Link]

  • Jigs Chemical Limited. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. [Link]

  • Li, J., & Wang, J. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4721. [Link]

  • He, L., & Bode, J. W. (2007). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 46(12), 2056–2059. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Collet, S., & Guéritte-Voegelein, F. (1999). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Badiola, E., & Vicario, J. L. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 1834–1861. [Link]

  • González-Vera, J. A., García-Aparicio, C., & Marcaccini, S. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 13(13), 8567–8575. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Myers, A. G., & Schnider, P. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. The Journal of Organic Chemistry, 76(11), 4483–4494. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-13). Wiley-VCH. [Link]

  • Google Patents. (2018).

Sources

Topic: (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide from the Senior Scientist's Bench

**Abstract

The isolation of single enantiomers is a critical and often mandatory step in the development of pharmaceuticals and fine chemicals, as individual enantiomers frequently exhibit distinct pharmacological and toxicological profiles.[1] Chiral resolution via diastereomeric salt formation remains a robust, scalable, and economically viable method for separating racemic mixtures.[2] This guide provides an in-depth technical overview and detailed protocols for the application of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as an effective chiral resolving agent for racemic carboxylic acids and other acidic compounds. We will explore the underlying chemical principles, provide a framework for methodological development, and present step-by-step protocols for resolution, recovery, and analysis.

Introduction: The Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in modern organic synthesis, serving as resolving agents, chiral auxiliaries, or key building blocks for Active Pharmaceutical Ingredients (APIs).[3][4] The resolving agent (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine possesses structural features that make it a compelling candidate for this role. The basic ethylamine moiety provides the necessary functionality to form acid-base salts, while the stereocenter at the C1 position imparts chirality. The ortho-methoxy and ortho-fluoro substituents create a unique steric and electronic environment, which can enhance the chiral recognition and discrimination required to form diastereomeric salts with significantly different physical properties.[5]

Table 1: Physicochemical Properties of the Resolving Agent

PropertyValueSource
IUPAC Name (1S)-1-(6-Fluoro-2-methoxyphenyl)ethanaminePubChem
Molecular Formula C₉H₁₂FNO[6]
Molecular Weight 169.20 g/mol [6]
Appearance White powder (typical)[7]
Function Chiral Resolving Agent for acidic compoundsInferred

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The foundational principle of this technique, first demonstrated by Louis Pasteur, is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have different physical properties).[2] When a racemic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, such as (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, two diastereomeric salts are formed: [(R)-Acid:(S)-Amine] and [(S)-Acid:(S)-Amine].

These diastereomeric salts possess distinct three-dimensional structures. The differential intermolecular interactions (e.g., hydrogen bonding, van der Waals forces, π-stacking) result in different crystal lattice energies and, consequently, different solubilities in a given solvent system.[2][8] This disparity in solubility is the key physical property exploited during fractional crystallization to isolate one diastereomer, from which the desired enantiomer of the acid can be liberated.

G cluster_0 Starting Materials cluster_1 Salt Formation cluster_2 Separation cluster_3 Isolation & Recovery racemic_acid Racemic Mixture (R)-Acid & (S)-Acid diastereomers Mixture of Diastereomeric Salts [(R)-Acid:(S)-Amine] [(S)-Acid:(S)-Amine] racemic_acid->diastereomers resolving_agent (1S)-Amine Resolving Agent (Single Enantiomer) resolving_agent->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization less_soluble Less Soluble Salt (Crystalline Solid) crystallization->less_soluble more_soluble More Soluble Salt (Remains in Mother Liquor) crystallization->more_soluble liberation Acid/Base Workup less_soluble->liberation recovery Acid/Base Workup more_soluble->recovery final_acid Enantiopure (R)-Acid (Example) liberation->final_acid final_amine Recovered (1S)-Amine liberation->final_amine

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Protocol I: Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized workflow. The choice of solvent, temperature profile, and stoichiometry are critical variables that must be empirically optimized for each specific racemic acid.

Causality Behind Experimental Choices
  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy. The rationale is to selectively crystallize the salt of the desired enantiomer, leaving the other enantiomer and the excess resolving agent in the solution, which can sometimes improve the purity of the initial crystalline product.

  • Solvent Selection: The ideal solvent or solvent mixture should provide a significant solubility difference between the two diastereomeric salts.[2] Alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with water are common starting points for screening.

  • Temperature Control: A slow, controlled cooling process is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, compromising the resolution efficiency.[9]

Step-by-Step Experimental Workflow

G start Start step1 Step 1: Dissolution Dissolve racemic acid and (1S)-amine in heated solvent start->step1 step2 Step 2: Crystallization Cool slowly to ambient temp, then chill (e.g., 0-5 °C) step1->step2 step3 Step 3: Isolation Filter to collect crystalline diastereomeric salt step2->step3 step4 Step 4: Liberation Suspend salt in H₂O/organic solvent; add base (e.g., NaOH) step3->step4 step5 Step 5: Extraction Separate organic layer containing the free (1S)-amine step4->step5 Organic Phase step6 Step 6: Acidification Acidify aqueous layer (e.g., HCl) to precipitate enantiopure acid step4->step6 Aqueous Phase step7 Step 7: Final Isolation Filter and dry the pure enantiomer of the acid step6->step7 end End step7->end

Caption: Experimental workflow for diastereomeric salt crystallization.

Detailed Protocol
  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a pre-selected solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70°C).

    • In a separate vessel, dissolve (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (0.5-1.0 eq.) in the same solvent.

    • Slowly add the amine solution to the acid solution with constant stirring. Observe for any spontaneous precipitation. If needed, add more solvent to maintain a clear solution at the elevated temperature.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to ambient temperature over several hours. A slow cooling rate is paramount for forming well-ordered crystals.

    • Once at room temperature, further cool the mixture in an ice bath or refrigerator (0-5°C) for at least 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[10]

    • Dry the isolated salt. A small sample should be retained for characterization.

  • Liberation of the Enriched Carboxylic Acid:

    • Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Add an aqueous base (e.g., 1M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This deprotonates the amine, breaking the salt and partitioning the free amine into the organic layer.

    • Separate the layers. The aqueous layer now contains the sodium salt of the enantiomerically enriched carboxylic acid.

    • Wash the organic layer (containing the resolving agent) with water and set it aside for recovery.

    • Cool the combined aqueous layers in an ice bath and slowly add an acid (e.g., 2M HCl) until the solution is acidic (pH < 2). The enantiomerically enriched carboxylic acid should precipitate out.

    • Collect the pure acid by filtration, wash with cold water, and dry under vacuum.

  • Recovery of the Resolving Agent:

    • The organic layer from step 4 contains the (1S)-amine. Dry the organic layer over a suitable agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to recover the resolving agent for reuse.

Protocol II: Determination of Enantiomeric Excess (e.e.)

Validating the success of the resolution is a mandatory step. The most common and accurate method is Chiral High-Performance Liquid Chromatography (HPLC).[11][12] The enantiomeric excess (e.e.) is a measure of the purity of the final product.[13]

  • Definition: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.[13][14]

General Chiral HPLC Method
  • Sample Preparation: Prepare a standard solution of the racemic carboxylic acid (~1 mg/mL). Prepare a solution of the resolved, enantiomerically enriched acid from Protocol I at the same concentration.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For carboxylic acids, columns based on derivatized cellulose or amylose (e.g., Chiralpak® series) or protein-based columns are often effective.

  • Mobile Phase Screening: A typical starting mobile phase for normal phase HPLC is a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape. For reverse phase, acetonitrile/water or methanol/water with a modifier is used.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject the resolved sample.

    • Integrate the peak areas for both enantiomers. Calculate the e.e. using the formula above.[15]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No precipitation occurs. Solvent is too good; concentration is too low; unsuitable resolving agent.- Try a less polar solvent or an anti-solvent system. - Concentrate the solution. - Ensure the salt has formed via pH check or NMR.[11]
An oil precipitates instead of a solid. Solvent system is not optimal for crystallization; impurities are present.- Use a solvent/anti-solvent combination to induce crystallization. - Attempt to scratch the inside of the flask to provide nucleation sites. - Purify the starting racemic material.[11]
Low enantiomeric excess (e.e.). Poor discrimination between diastereomers; co-precipitation occurred.- Re-screen for a more optimal solvent. - Slow down the cooling rate significantly. - Perform a second recrystallization of the diastereomeric salt.[2]
Low yield of resolved product. The desired diastereomer has significant solubility in the mother liquor.- Decrease the final crystallization temperature. - Minimize the amount of solvent used for dissolution and washing. - Process the mother liquor to recover the other enantiomer.

References

  • Badaloni, A., et al. (2007). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A, 1161(1-2), 18-24. [Link not available in search results]
  • Gant, J. R. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 9(6), e98573. Available at: [Link]

  • Yao, Z. P., et al. (2015). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Analytica Chimica Acta, 877, 1-16. Available at: [Link]

  • Sánchez, F. G., et al. (2009). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Talanta, 79(3), 699-705. Available at: [Link]

  • Wikipedia. (2023). Enantiomeric excess. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL (University College London). Available at: [Link]

  • LookChem. (n.d.). (1S)-1-(2-FLUORO-4-METHOXYPHENYL)ETHYLAMINE CAS NO.1149804-63-6. LookChem. Available at: [Link]

  • ResearchGate. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Chiral Separations: Methods and Protocols. ResearchGate. Available at: [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. Available at: [Link]

  • PubChem. (n.d.). (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

  • Kodama, K., et al. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 4(52), 25609-25615. Available at: [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3299. Available at: [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 23(19), 11462. Available at: [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • Sci-Hub. (1978). NEW SYNTHETIC REACTIONS BASED ON 1‐METHYL‐2‐FLUOROPYRIDINIUM SALTS. STEREOSPECIFIC PREPARATION OF PRIMARY AMINES FROM ALCOHOLS. Chemischer Informationsdienst. Available at: [Link]

Sources

Application Notes and Protocols for the Use of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in the Asymmetric Synthesis of (+)-Sertraline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity in SSRI Synthesis

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of major depressive disorder and other affective disorders. The therapeutic efficacy of many SSRIs is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired pharmacological activity while the other may be less active or contribute to undesirable side effects. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these molecules is of paramount importance in modern drug development.[1]

Chiral amines are invaluable tools in asymmetric synthesis, serving as versatile chiral auxiliaries, resolving agents, or key building blocks for complex molecular architectures.[2][3] Among these, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine stands out as a promising candidate for inducing stereoselectivity in synthetic transformations due to its rigid phenyl group and the electronic influence of its fluoro and methoxy substituents.

This technical guide presents a novel and scientifically plausible application of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a chiral auxiliary in a proposed asymmetric synthesis of (+)-Sertraline, a widely prescribed SSRI. While the commercial synthesis of Sertraline often relies on the resolution of a racemic mixture, this application note details a diastereoselective approach to establish the key chiral center early in the synthetic sequence.[4] The methodologies described herein are grounded in established principles of asymmetric synthesis and are intended to provide a comprehensive framework for researchers and drug development professionals.

Proposed Synthetic Strategy: Diastereoselective Synthesis of a Key Sertraline Intermediate

The cornerstone of this proposed synthesis is the diastereoselective reduction of a chiral imine intermediate. This strategy leverages the stereochemical information embedded in (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine to direct the formation of the desired stereocenter in a key precursor to (+)-Sertraline.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Chiral Imine Intermediate cluster_1 Diastereoselective Reduction cluster_2 Auxiliary Cleavage and Final Product Formation A Sertralone C Chiral Imine Intermediate A->C B (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine B->C D Chiral Amine Intermediate C->D NaBH4 E (+)-Sertraline D->E H2, Pd/C

Caption: Proposed synthetic workflow for (+)-Sertraline.

Experimental Protocols

Part 1: Synthesis of the Chiral Imine Intermediate

This protocol describes the formation of the key chiral imine intermediate from Sertralone (rac-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone) and (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Rationale: The formation of a Schiff base (imine) is a reversible reaction. Driving the reaction to completion is typically achieved by removing the water formed during the reaction, often through the use of a dehydrating agent or azeotropic distillation. The choice of a non-polar solvent like toluene facilitates the removal of water.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Sertralone (1.0 eq.), toluene (10 mL per gram of Sertralone), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Addition of Chiral Auxiliary: Add (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral imine intermediate. This intermediate is often used in the next step without further purification.

Part 2: Diastereoselective Reduction of the Chiral Imine

This step is the critical chirality-inducing transformation, where the chiral auxiliary directs the hydride attack on the imine carbon.

Rationale: The diastereoselective reduction of chiral imines is a well-established method for the synthesis of chiral amines.[5] The stereochemical outcome is dictated by the facial selectivity of the hydride attack, which is influenced by the steric hindrance imposed by the chiral auxiliary. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol:

  • Reaction Setup: Dissolve the crude chiral imine intermediate from Part 1 in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diastereomeric amine mixture. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis. The diastereomers can often be separated by column chromatography.

Part 3: Cleavage of the Chiral Auxiliary to Yield (+)-Sertraline

The final step involves the removal of the chiral auxiliary to unmask the primary amine of (+)-Sertraline.

Rationale: Hydrogenolysis is a common and effective method for cleaving benzylic amine bonds. Palladium on carbon (Pd/C) is a standard catalyst for this transformation, which proceeds under a hydrogen atmosphere.

Protocol:

  • Reaction Setup: Dissolve the purified chiral amine intermediate from Part 2 in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude (+)-Sertraline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high enantiomeric purity.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the proposed synthesis.

StepKey TransformationReagentsExpected YieldExpected Diastereomeric/Enantiomeric Excess
1. Imine Formation Sertralone -> Chiral Imine(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, p-TsOH>90%N/A
2. Diastereoselective Reduction Chiral Imine -> Chiral AmineNaBH470-85%>95% de
3. Auxiliary Cleavage Chiral Amine -> (+)-SertralineH₂, Pd/C>90%>99% ee

Visualization of Key Relationships

The stereochemical outcome of the diastereoselective reduction is governed by the approach of the hydride reagent to the imine double bond. The chiral auxiliary creates a sterically hindered environment that favors attack from one face.

G cluster_0 Diastereoselective Hydride Attack Imine Imine Product Product Hydride Hydride Hydride->Imine note Chiral auxiliary sterically hinders the top face, directing the hydride to the bottom face.

Sources

Chiral Amines: Indispensable Tools in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Design

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its therapeutic efficacy and safety. A vast number of pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers, while chemically identical, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3][4] The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in drug development. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug manufacturing.

Chiral amines are fundamental to this endeavor. Constituting a significant portion of the structural motifs found in APIs, their synthesis and application are of paramount importance.[3][5] It is estimated that over 40% of commercial pharmaceuticals contain chiral amine moieties.[3][5][6] This guide provides an in-depth exploration of the multifaceted applications of chiral amines in pharmaceutical manufacturing, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into their roles as versatile building blocks, powerful catalysts in asymmetric synthesis, and crucial resolving agents.

I. Chiral Amines as Versatile Synthons: The Building Blocks of Life-Saving Drugs

The most direct application of chiral amines is their incorporation as key structural components of API molecules.[7] Their inherent chirality provides a foundational stereocenter from which the rest of the drug molecule can be constructed with the desired three-dimensional architecture.

A prime example is the use of specific chiral amines in the synthesis of various pharmaceuticals. For instance, (S)-2-amino-3-methylbutane is a crucial building block in the synthesis of the tissue-selective ATP-sensitive potassium channel opener, Diazoxide BPDZ-44. Similarly, (3S)-(+)-3-Aminopyrrolidine Dihydrochloride is a vital intermediate extensively used in the development of novel therapeutics targeting neurological disorders, where precise receptor binding is paramount.[2]

The following table highlights several key chiral amines and their applications as synthons in the pharmaceutical industry:

Chiral AmineCAS NumberApplication (Example API)Therapeutic Area
(S)-(-)-1-(1-Naphthyl)ethylamine10420-89-0Chiral auxiliary and building blockVarious
(S)-2-Amino-3-methylbutane34571-70-9Diazoxide BPDZ-44Cardiovascular
(3S)-(+)-3-Aminopyrrolidine Dihydrochloride116183-83-6Neurological disorder therapeuticsNeurology
(S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine147081-44-5Peptide-based drugs, various APIsVarious

This table is illustrative and not exhaustive.

The workflow for incorporating a chiral amine synthon into a pharmaceutical manufacturing process generally follows a logical progression from sourcing to final product.

G cluster_0 Synthon-Based Synthesis Workflow Start Start Source High-Purity Chiral Amine Source High-Purity Chiral Amine Start->Source High-Purity Chiral Amine 1. Procurement Protecting Group Chemistry (if needed) Protecting Group Chemistry (if needed) Source High-Purity Chiral Amine->Protecting Group Chemistry (if needed) 2. Preparation Coupling/Condensation Reaction Coupling/Condensation Reaction Protecting Group Chemistry (if needed)->Coupling/Condensation Reaction 3. Key Bond Formation Downstream Transformations Downstream Transformations Coupling/Condensation Reaction->Downstream Transformations 4. Molecular Elaboration Deprotection & Isolation of API Deprotection & Isolation of API Downstream Transformations->Deprotection & Isolation of API 5. Final Steps Final Product Final Product Deprotection & Isolation of API->Final Product

Caption: Workflow for Chiral Amine Synthon Incorporation.

II. Asymmetric Catalysis: Chiral Amines as Architects of Stereoselectivity

Beyond their role as structural components, chiral amines are powerful tools in asymmetric catalysis, enabling the synthesis of chiral molecules from prochiral precursors with high enantioselectivity.[8][9] They can function as organocatalysts or as ligands for transition metal catalysts.[8][10][11]

A. Organocatalysis with Chiral Amines

Chiral primary and secondary amines have emerged as highly versatile and powerful organocatalysts in a wide array of enantioselective transformations.[9][12] They operate through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates, effectively guiding the stereochemical outcome of the reaction.

Protocol: Asymmetric Michael Addition of an Aldehyde to Nitro-olefin using a Chiral Primary Amine Catalyst

This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitro-olefin, a key carbon-carbon bond-forming reaction, catalyzed by a chiral primary amine derived from a natural amino acid.

Materials:

  • Propanal (or other suitable aldehyde)

  • trans-β-Nitrostyrene (or other suitable nitro-olefin)

  • Chiral primary amine catalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

  • Solvent (e.g., Dichloromethane, Toluene)

  • Acid co-catalyst (e.g., Benzoic acid)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst (5-10 mol%) and the acid co-catalyst (5-10 mol%).

  • Add the anhydrous solvent (e.g., Dichloromethane) and stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.2-1.5 equivalents) to the catalyst solution and stir for 5-10 minutes.

  • Slowly add a solution of the nitro-olefin (1.0 equivalent) in the same anhydrous solvent to the reaction mixture over a period of 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., Ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the aldehyde and potential side reactions.

  • Anhydrous Solvents: Water can interfere with the formation of the enamine intermediate and deactivate the catalyst.

  • Acid Co-catalyst: Protonates the nitro group, increasing its electrophilicity and accelerating the reaction.

  • Low Temperature: Enhances the enantioselectivity of the reaction by favoring the transition state leading to the desired enantiomer.

B. Biocatalysis: The Green Revolution in Chiral Amine Synthesis

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[13][5][14] Enzymes, such as ω-transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs), offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact of pharmaceutical manufacturing.[5][6]

A landmark example of industrial biocatalysis is the synthesis of Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®. An engineered ω-transaminase was developed to asymmetrically aminate a prochiral ketone precursor, yielding the desired chiral amine with high efficiency and enantiopurity.[13][14]

Protocol: ω-Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine

This protocol outlines a general procedure for the synthesis of a chiral amine from a prochiral ketone using an ω-transaminase.

Materials:

  • Prochiral ketone substrate

  • ω-Transaminase (commercially available or expressed)

  • Amine donor (e.g., Isopropylamine, L-Alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Potassium phosphate buffer, pH 7.5-8.5)

  • Standard laboratory glassware, incubator shaker, and centrifuge

Procedure:

  • Prepare a reaction mixture containing the buffer solution, the prochiral ketone substrate (e.g., 10-50 mM), the amine donor (in excess, e.g., 0.5-1.0 M), and the PLP cofactor (e.g., 1 mM).

  • Add the ω-transaminase (as a lyophilized powder or cell-free extract) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation in an incubator shaker.

  • Monitor the reaction progress by analyzing samples at regular intervals using HPLC or Gas Chromatography (GC) to determine the conversion and enantiomeric excess.

  • Once the reaction has reached completion, terminate it by adding a quenching agent (e.g., adjusting the pH or adding a water-miscible organic solvent).

  • Separate the enzyme from the reaction mixture by centrifugation if using whole cells or by protein precipitation if using a cell-free extract.

  • Extract the chiral amine product from the aqueous phase using an appropriate organic solvent.

  • Purify the product if necessary, for example, by distillation or crystallization.

Self-Validating System: The progress of the reaction and the stereochemical outcome are continuously monitored by chromatographic methods (HPLC/GC), providing real-time validation of the protocol's effectiveness. The high stereoselectivity of the enzyme ensures the production of the desired enantiomer.[15]

G cluster_1 Biocatalytic Chiral Amine Synthesis Prochiral Ketone Prochiral Ketone Reaction Asymmetric Transamination Prochiral Ketone->Reaction Amine Donor Amine Donor Amine Donor->Reaction Enzyme (ω-TA) Enzyme (ω-TA) Enzyme (ω-TA)->Reaction PLP Cofactor PLP Cofactor PLP Cofactor->Reaction Chiral Amine Chiral Amine Reaction->Chiral Amine By-product (Ketone) By-product (Ketone) Reaction->By-product (Ketone)

Caption: Biocatalytic Synthesis of Chiral Amines via Transamination.

III. Chiral Resolution: Separating Enantiomers with Precision

While asymmetric synthesis aims to create a single enantiomer directly, chiral resolution is a classical yet powerful technique for separating a racemic mixture into its constituent enantiomers.[1] Chiral amines are frequently resolved by forming diastereomeric salts with a chiral resolving agent, typically a chiral acid.[1] The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.

Protocol: Diastereomeric Salt Resolution of a Racemic Amine

This protocol provides a general method for the resolution of a racemic amine using a chiral acid as the resolving agent.

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid, (R)-(-)-Mandelic acid)

  • Suitable solvent or solvent mixture

  • Standard laboratory glassware for crystallization

  • Filtration apparatus

Procedure:

  • Dissolve the racemic amine in a suitable solvent at an elevated temperature.

  • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent, also at an elevated temperature.

  • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be required.

  • Collect the crystalline diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • The enantiomeric purity of the resolved amine can be determined by liberating the free amine from the salt (by treatment with a base) and analyzing it by chiral HPLC.

  • The mother liquor, now enriched in the other diastereomer, can be treated to recover the other enantiomer of the amine.

Trustworthiness of the Protocol: The success of this protocol relies on the difference in solubility between the two diastereomeric salts. The purity of the resolved enantiomer is validated at each step by analytical techniques, ensuring a reliable and reproducible separation.

Conclusion

Chiral amines are undeniably central to the synthesis of modern pharmaceuticals. Their versatility as synthons, their power as catalysts in both chemical and biological asymmetric transformations, and their utility in classical resolution techniques make them indispensable tools for the pharmaceutical industry. The continued development of novel and more efficient methods for the synthesis and application of chiral amines, particularly through the advancements in biocatalysis and organocatalysis, will undoubtedly pave the way for the creation of safer, more effective, and more accessible medicines for a global population.

References

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024). Vertex AI Search.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews.
  • Asymmetric catalysis with chiral primary amine-based organocatalysts - RSC Publishing. Royal Society of Chemistry.
  • Asymmetric synthesis of chiral amines with omega-transaminase - PubMed.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Taylor & Francis Online. Taylor & Francis Online.
  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. Sigma-Aldrich.
  • Enzymatic synthesis of pharmaceutical drugs containing chiral amines. - ResearchGate.
  • Chiral Amines in Asymmetric Synthesis - Merck Millipore. Merck Millipore.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Semantic Scholar. Semantic Scholar.
  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades - ACS Publications.
  • Chiral Amine Synthesis. Methods, Developments and Applications - ResearchGate.
  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Pharmaceutical Technology.
  • Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol - Benchchem. Benchchem.
  • Why Chiral Amines Are Key in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. Sigma-Aldrich.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science. Wiley Analytical Science.
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry - Vapourtec. Vapourtec.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC - NIH.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. MDPI.
  • Asymmetric catalysis with chiral primary amine-based organocatalysts | Request PDF.
  • Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications.
  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Royal Society of Chemistry.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. MDPI.
  • Examples of chiral amine drugs, auxiliaries, catalysts, ligands and resolving agents.12–14 - ResearchGate.
  • Examples of chiral amines in the pharmaceutical industry. - ResearchGate.
  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC.
  • A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis - Benchchem. Benchchem.
  • The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. Royal Society of Chemistry.

Sources

Experimental setup for reactions with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in Synthetic Chemistry

Introduction: The Strategic Value of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine that serves as a critical building block in modern organic and medicinal chemistry. Its structural features—a stereodefined center, a fluorinated aromatic ring, and a methoxy group—provide a unique combination of steric and electronic properties. Chiral amines are foundational motifs in a vast number of pharmaceuticals and biologically active compounds, with estimates suggesting that over 40% of small-molecule drugs contain such a fragment.[1][2] The enantiopurity of these amines is often paramount to their therapeutic efficacy and safety.

This technical guide provides detailed protocols for two of the most common and vital applications of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine: amide bond formation and reductive amination. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to new synthetic challenges.

Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is crucial to understand the properties of the reagent and the necessary safety precautions.

PropertyValue
Molecular Formula C₉H₁₂FNO[3]
Molecular Weight 169.20 g/mol [3]
CAS Number 870849-68-6[3][4]
Appearance Typically a liquid or low-melting solid
Purity >95% (typical)[5]

Safety and Handling:

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and similar phenylethylamines are classified as corrosive and can cause severe skin burns and eye damage.[6][7][8] Inhalation may cause respiratory irritation.[8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[7][8]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[9][10] Do not breathe vapors. Keep the container tightly closed when not in use.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7][8]

Application 1: Amide Bond Formation via HATU-Mediated Coupling

Amide bond formation is one of the most frequently performed reactions in drug discovery.[11] Direct reaction between a carboxylic acid and an amine is inefficient. Coupling reagents are therefore used to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[12][13] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and often allows for lower reaction temperatures.

Principle of HATU Coupling

The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by the primary amine, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, to form the desired amide product. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and the proton released during the reaction.

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 equiv) in Solvent prep_hatu Add HATU (1.1 equiv) prep_acid->prep_hatu prep_amine Add Amine (1.05 equiv) prep_hatu->prep_amine add_base Add DIPEA (2.5 equiv) prep_amine->add_base react Stir at RT (1-4 h) add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Brine, aq. NaHCO₃) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol

This protocol describes a general procedure for coupling a generic carboxylic acid with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Materials & Reagents

Reagent/MaterialPurposeTypical Molar Eq.
Carboxylic AcidSubstrate1.0
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamineSubstrate1.05
HATUCoupling Reagent1.1
DIPEANon-nucleophilic Base2.5
Dichloromethane (DCM) or DMFAnhydrous Solvent-
Saturated aq. NaHCO₃Wash Solution-
BrineWash Solution-
Anhydrous Na₂SO₄ or MgSO₄Drying Agent-
Ethyl Acetate & HexanesSolvents for Extraction & Chromatography-
Round-bottom flask, magnetic stirrer, TLC plates, silica gelEquipment-

Step-by-Step Methodology

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in an appropriate volume of anhydrous solvent (e.g., DCM or DMF, approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 equiv) to the solution and stir for 2-3 minutes.

  • Amine Addition: Add (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (1.05 equiv) to the reaction mixture.

  • Initiation: Slowly add DIPEA (2.5 equiv) dropwise to the stirring solution.

    • Causality: DIPEA is a bulky, non-nucleophilic base. Its role is to scavenge the protons generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine as a nucleophile.[14]

  • Reaction: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Application 2: Diastereoselective Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[15] This process involves two key steps: the formation of an imine (or enamine) intermediate, followed by its in-situ reduction. When a chiral amine like (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is used, this reaction can proceed with high diastereoselectivity, making it a valuable tool in asymmetric synthesis.

Principle of Reductive Amination

The reaction begins with the nucleophilic attack of the primary amine on a carbonyl compound (e.g., a ketone), forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient imine. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine C=N bond in the presence of the unreacted carbonyl group to yield the final secondary amine.

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Purification prep_carbonyl Dissolve Ketone/Aldehyde (1.0 equiv) in Solvent prep_amine Add Amine (1.1 equiv) prep_carbonyl->prep_amine stir_imine Stir to Form Imine (Optional: add acid catalyst) prep_amine->stir_imine add_reductant Add STAB Portion-wise (1.5 equiv) stir_imine->add_reductant react Stir at RT (4-16 h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., DCM) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Chromatography dry->purify

Caption: Workflow for reductive amination using STAB.

Detailed Protocol

This protocol outlines a general procedure for the reductive amination of a ketone with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Materials & Reagents

Reagent/MaterialPurposeTypical Molar Eq.
Ketone or AldehydeSubstrate1.0
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamineSubstrate1.1
Sodium Triacetoxyborohydride (STAB)Reducing Agent1.5
Dichloroethane (DCE) or Dichloromethane (DCM)Anhydrous Solvent-
Acetic Acid (optional)Catalyst0.1
Saturated aq. NaHCO₃Quench/Wash Solution-
BrineWash Solution-
Anhydrous Na₂SO₄ or MgSO₄Drying Agent-
Round-bottom flask, magnetic stirrer, TLC plates, silica gelEquipment-

Step-by-Step Methodology

  • Reagent Preparation: In a dry round-bottom flask, dissolve the ketone or aldehyde (1.0 equiv) and (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (1.1 equiv) in an anhydrous solvent such as DCE or DCM.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate dehydration of the hemiaminal.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the mixture in portions over 10-15 minutes.

    • Causality: STAB is a mild and selective reducing agent. Its steric bulk and reduced hydridic character (compared to NaBH₄) allow it to selectively reduce the protonated imine over the carbonyl starting material, preventing side reactions like the reduction of the ketone to an alcohol.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-16 hours).

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired secondary amine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified material.

  • Characterization: Confirm the structure, purity, and diastereoselectivity of the product using NMR, mass spectrometry, and chiral HPLC if necessary.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Amide Product (HATU) 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Wet solvent or reagents.1. Use a fresh bottle of HATU.2. Ensure 2.5 equiv of DIPEA are used.3. Use anhydrous solvents and dry reagents thoroughly.
Low Yield in Reductive Amination 1. Inefficient imine formation.2. Decomposed STAB.3. Competing reduction of carbonyl.1. Add catalytic acetic acid; consider using molecular sieves to remove water.2. Use fresh STAB.3. Ensure STAB is added after the amine and carbonyl have had time to form the imine.
Epimerization of Chiral Centers 1. For amide coupling with α-chiral acids, the base can cause epimerization.2. Harsh reaction conditions.1. Add the amine immediately after HATU; run the reaction at 0 °C.2. Avoid high temperatures or prolonged reaction times.
Difficult Purification 1. Byproducts from HATU/DIPEA.2. Similar polarity of product and starting material.1. Perform an acidic wash (e.g., 1M HCl) during workup to remove basic impurities.2. Optimize the chromatography eluent system; consider a different solvent system or a reverse-phase column.

References

  • PubChem. (S)-1-(4-Methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Reductive amination reactions that form secondary arylamines. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Shi, C., et al. (2019). Discovery of ... as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Frutos, A. G., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents.
  • Royal Society of Chemistry. Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

  • LookChem. (1S)-1-(2-fluoro-4-methoxyphenyl)ethylamine cas no.1149804-63-6. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • Bolli, M. H., et al. (2012). The discovery of ... an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

  • Shin, J.-S., & Kim, B.-G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. [Link]

  • ResearchGate. Reductive amination of 1‐methoxypropanone 13 to (S)‐MOIPA 15 using MATOUAmDH2. [Link]

  • ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. [Link]

  • ResearchGate. Direct reductive amination of ketones with amines by reductive aminases. [Link]

  • Google Patents.
  • PubChem. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin zur Synthese neuartiger Verbindungen

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierung von (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin, einer Schlüsselbausteinverbindung in der medizinischen Chemie. Die hier beschriebenen Methoden ermöglichen die Synthese einer Vielzahl neuartiger Moleküle mit potenzieller biologischer Aktivität.

Einleitung: Die Bedeutung von (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin

(1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin ist ein chirales primäres Amin, das aufgrund seiner einzigartigen strukturellen Merkmale von großem Interesse für die medizinische Chemie ist. Die Präsenz eines Fluoratoms und einer Methoxygruppe am Phenylring beeinflusst maßgeblich die elektronischen und sterischen Eigenschaften des Moleküls. Diese Substitutionen können die pharmakokinetischen und pharmakodynamischen Profile von Wirkstoffkandidaten verbessern, indem sie beispielsweise die metabolische Stabilität erhöhen und die Bindungsaffinität an Zielproteine modulieren.[1][2] Die (S)-Konfiguration am stereogenen Zentrum ist entscheidend für die selektive Interaktion mit chiralen biologischen Makromolekülen. Die Derivatisierung der primären Aminogruppe eröffnet vielfältige Möglichkeiten zur Synthese komplexer Molekülstrukturen und zur Erforschung neuer therapeutischer Wirkstoffe.[3]

Strategien zur Derivatisierung

Die primäre Aminogruppe von (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin ist ein vielseitiger Angriffspunkt für eine Reihe von chemischen Transformationen. Die wichtigsten Strategien zur Derivatisierung umfassen die Acylierung, die Sulfonylierung und die reduktive Aminierung.

Die Bildung von Amidbindungen ist eine der fundamentalsten Reaktionen in der organischen und medizinischen Chemie.[4] Die Acylierung von (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin mit Carbonsäurechloriden oder -anhydriden ist eine direkte Methode zur Herstellung entsprechender Amide.

Wissenschaftliche Begründung: Die ortho-ständigen Fluor- und Methoxygruppen können eine sterische Hinderung darstellen, die die Reaktivität des Amins beeinflusst.[5][6] Die Wahl der Reaktionsbedingungen, insbesondere der Base und des Lösungsmittels, ist entscheidend, um eine effiziente Umsetzung zu gewährleisten und Nebenreaktionen zu minimieren.

Protokoll 1: Synthese von N-((1S)-1-(6-Fluor-2-methoxyphenyl)ethyl)acetamid

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben werden (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin (1,0 g, 5,91 mmol) und Triethylamin (1,2 mL, 8,87 mmol) in 20 mL wasserfreiem Dichlormethan (DCM) gelöst.

  • Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Reagenzzugabe: Acetylchlorid (0,51 mL, 7,09 mmol) wird langsam über einen Zeitraum von 15 Minuten zu der gekühlten Lösung getropft.

  • Reaktion: Die Mischung wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 2 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird mit 20 mL Wasser versetzt. Die organische Phase wird abgetrennt, nacheinander mit 1 M HCl (2 x 15 mL), gesättigter NaHCO₃-Lösung (2 x 15 mL) und gesättigter NaCl-Lösung (15 mL) gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie (Kieselgel, Hexan:Ethylacetat = 3:1) gereinigt, um das reine Amid zu erhalten.

ReagenzMolare ÄquivalenteFunktion
(1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin1.0Substrat
Acetylchlorid1.2Acylierungsreagenz
Triethylamin1.5Base zur Neutralisierung von HCl
Dichlormethan-Lösungsmittel

Sulfonamide sind eine wichtige Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich antibakterieller, entzündungshemmender und antiviraler Eigenschaften.[7][8]

Wissenschaftliche Begründung: Die Reaktion von primären Aminen mit Sulfonylchloriden in Gegenwart einer Base ist die gebräuchlichste Methode zur Synthese von Sulfonamiden.[9] Die Kontrolle der Stöchiometrie und die langsame Zugabe des Sulfonylchlorids sind entscheidend, um die Bildung von unerwünschten Di-Sulfonylierungsprodukten zu vermeiden.

Protokoll 2: Synthese von N-((1S)-1-(6-Fluor-2-methoxyphenyl)ethyl)benzolsulfonamid

  • Vorbereitung: (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin (1,0 g, 5,91 mmol) wird in 20 mL wasserfreiem Pyridin in einem 50-mL-Rundkolben gelöst.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Reagenzzugabe: Benzolsulfonylchlorid (0,83 mL, 6,50 mmol) wird langsam über 20 Minuten zu der gekühlten Lösung getropft.

  • Reaktion: Die Reaktionsmischung wird bei 0 °C für 1 Stunde und anschließend bei Raumtemperatur über Nacht gerührt.

  • Aufarbeitung: Die Mischung wird auf Eiswasser gegossen und mit 2 M HCl angesäuert, bis ein pH-Wert von etwa 2 erreicht ist. Der ausgefallene Feststoff wird abfiltriert und mit kaltem Wasser gewaschen.

  • Reinigung: Das Rohprodukt wird aus einem Ethanol/Wasser-Gemisch umkristallisiert, um das reine Sulfonamid zu erhalten.

ReagenzMolare ÄquivalenteFunktion
(1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin1.0Substrat
Benzolsulfonylchlorid1.1Sulfonylierungsreagenz
Pyridin-Base und Lösungsmittel

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen und zur Synthese von sekundären und tertiären Aminen.[10][11]

Wissenschaftliche Begründung: Diese Reaktion verläuft in der Regel in einem Schritt, bei dem das primäre Amin mit einem Aldehyd oder Keton zu einem Imin kondensiert, das in situ zu dem entsprechenden sekundären Amin reduziert wird.[12] Die Wahl eines geeigneten Reduktionsmittels, wie z.B. Natriumtriacetoxyborhydrid (STAB), ist entscheidend, da es mild genug ist, um das Imin selektiv in Gegenwart der Carbonylverbindung zu reduzieren.

Protokoll 3: Synthese von N-Benzyl-(1S)-1-(6-fluor-2-methoxyphenyl)ethylamin

  • Vorbereitung: In einem 100-mL-Rundkolben werden (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin (1,0 g, 5,91 mmol) und Benzaldehyd (0,66 g, 6,21 mmol) in 30 mL 1,2-Dichlorethan gelöst.

  • Reagenzzugabe: Natriumtriacetoxyborhydrid (STAB) (1,88 g, 8,87 mmol) wird portionsweise über 10 Minuten zu der Lösung gegeben.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur über Nacht gerührt. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von 20 mL gesättigter NaHCO₃-Lösung beendet. Die organische Phase wird abgetrennt und die wässrige Phase mit DCM (2 x 20 mL) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Hexan:Ethylacetat = 9:1) gereinigt.

ReagenzMolare ÄquivalenteFunktion
(1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin1.0Substrat
Benzaldehyd1.05Carbonylkomponente
Natriumtriacetoxyborhydrid (STAB)1.5Reduktionsmittel
1,2-Dichlorethan-Lösungsmittel

Visualisierung der Arbeitsabläufe

Derivatization_Workflow cluster_acylation N-Acylierung cluster_sulfonylation N-Sulfonylierung cluster_reductive_amination Reduktive Aminierung A1 Startamin + Base in DCM A2 Kühlung auf 0 °C A1->A2 A3 Zugabe von Acylchlorid A2->A3 A4 Reaktion & Aufarbeitung A3->A4 A5 N-Acyl-Derivat A4->A5 S1 Startamin in Pyridin S2 Kühlung auf 0 °C S1->S2 S3 Zugabe von Sulfonylchlorid S2->S3 S4 Reaktion & Aufarbeitung S3->S4 S5 N-Sulfonyl-Derivat S4->S5 R1 Startamin + Aldehyd in DCE R2 Zugabe von STAB R1->R2 R3 Reaktion & Aufarbeitung R2->R3 R4 N-Alkyl-Derivat R3->R4 Start (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin Start->A1 Weg A Start->S1 Weg B Start->R1 Weg C

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierungsstrategien.

Charakterisierung und Analyse

Die erfolgreiche Synthese und Reinheit der neuen Derivate muss durch geeignete analytische Methoden bestätigt werden.

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR-Spektroskopie zur Bestätigung der Molekülstruktur.

  • Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Überprüfung der Reinheit der synthetisierten Verbindungen.

  • Infrarotspektroskopie (IR): Zur Identifizierung charakteristischer funktioneller Gruppen wie Amid- und Sulfonamid-Banden.

Fazit und Ausblick

Die Derivatisierung von (1S)-1-(6-Fluor-2-methoxyphenyl)ethylamin durch Acylierung, Sulfonylierung und reduktive Aminierung stellt eine robuste Plattform für die Erzeugung einer Bibliothek neuartiger, chiraler Moleküle dar. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und weitere Erforschung dieser Verbindungen in der Arzneimittelentwicklung. Die strukturelle Vielfalt, die durch diese Methoden erreicht werden kann, ermöglicht es Forschern, gezielt die Wechselwirkungen mit biologischen Zielstrukturen zu untersuchen und neue Leitstrukturen mit potenziell verbesserten therapeutischen Eigenschaften zu identifizieren.

Referenzen

  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Bar-Zeev, Y., et al. (2025). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Matveeva, E. D., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. PubMed. [Link]

  • Varinder, K. A., et al. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Al-Zoubi, W., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]

  • Anderson, A. E., et al. (2018). Reductive amination reactions that form secondary arylamines. ResearchGate. [Link]

  • Iwan, D., et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units – Synthesis and antiviral activity evaluation. ResearchGate. [Link]

  • Iwan, D., et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. PubMed. [Link]

  • Thomas, S., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Amine with Strategic Potential

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine with significant potential in the field of asymmetric catalysis. Its inherent chirality, stemming from the stereocenter bearing the amino group, combined with the electronic and steric influence of the fluoro and methoxy substituents on the aromatic ring, makes it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other fine chemicals, often serving as resolving agents, chiral auxiliaries, or, more directly, as organocatalysts or ligands for metal-catalyzed reactions.[1][2][3][4][5]

The strategic placement of a fluorine atom ortho to the methoxy group and meta to the ethylamine moiety can influence the amine's basicity and nucleophilicity, as well as its interaction with other reagents and substrates through non-covalent interactions. These features are critical in the design of effective chiral catalysts and ligands for asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule.[6][7]

While specific catalytic applications for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are not extensively documented in publicly available literature, its structural similarity to other well-established chiral benzylic amines, such as (S)-1-(4-methoxyphenyl)ethylamine, suggests its utility in a range of asymmetric reactions.[2] This guide provides detailed application notes and representative protocols for the use of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a catalyst or ligand in key asymmetric transformations, based on established methodologies for analogous chiral amines.

Hypothesized Catalytic Applications and Mechanistic Rationale

The primary amine functionality of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine allows it to participate in catalytic cycles through the formation of chiral iminium ions or enamines, which are key intermediates in many organocatalytic reactions. Furthermore, the amine can act as a chiral ligand, coordinating with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.

Application 1: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful C-C bond-forming reaction. When catalyzed by a chiral primary amine, this reaction can proceed with high enantioselectivity.

Causality of Experimental Choices:

The chiral primary amine reacts with the enone substrate to form a chiral enamine intermediate. This enamine then reacts with the Michael acceptor, with the stereochemistry of the product being directed by the chiral environment created by the catalyst. The steric bulk of the catalyst and the electronic nature of the substituents on the aromatic ring play a crucial role in achieving high diastereo- and enantioselectivity. The choice of a proton source is critical for the final protonation step, which often determines the stereochemistry of the second newly formed chiral center.

Experimental Workflow Diagram:

G cluster_0 Catalytic Cycle for Asymmetric Michael Addition A Chiral Primary Amine ((1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine) C Chiral Enamine Intermediate A->C + Enone B Enone Substrate B->C E Michael Adduct Intermediate C->E + Michael Acceptor D Michael Acceptor (e.g., Nitroolefin) D->E G Enantiomerically Enriched Product E->G Hydrolysis F Hydrolysis G->A Regenerates Catalyst

Caption: Catalytic cycle of a primary amine-catalyzed asymmetric Michael addition.

Representative Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin

Parameter Value/Condition Rationale
Catalyst (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamineChiral source for inducing asymmetry.
Substrate 1 CyclohexanoneProchiral ketone.
Substrate 2 β-NitrostyreneMichael acceptor.
Solvent TolueneA non-polar solvent is often preferred to promote the desired interactions.
Additive Benzoic Acid (10 mol%)Acts as a co-catalyst to facilitate proton transfer steps.
Temperature Room TemperatureMild conditions are often sufficient for this transformation.
Reaction Time 24-48 hoursMonitored by TLC until completion.

Step-by-Step Methodology:

  • To a stirred solution of cyclohexanone (1.2 mmol) and β-nitrostyrene (1.0 mmol) in toluene (2.0 mL) is added (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (0.1 mmol, 10 mol%).

  • Benzoic acid (0.01 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Application 2: Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Chiral primary amines can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde.

Causality of Experimental Choices:

The primary amine catalyst reacts with the ketone to form a nucleophilic enamine. This chiral enamine then adds to the electrophilic aldehyde. The stereochemical outcome is dictated by the facial selectivity of the enamine addition to the aldehyde, which is controlled by the chiral catalyst. The use of an acid co-catalyst can accelerate the reaction and improve stereoselectivity by activating the aldehyde.

Experimental Workflow Diagram:

G cluster_1 Catalytic Cycle for Asymmetric Aldol Reaction A Chiral Primary Amine ((1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine) C Chiral Enamine A->C + Ketone B Ketone B->C E Iminium Ion Intermediate C->E + Aldehyde D Aldehyde D->E G Enantiomerically Enriched β-Hydroxy Ketone E->G Hydrolysis F Hydrolysis G->A Regenerates Catalyst

Caption: Catalytic cycle of a primary amine-catalyzed asymmetric aldol reaction.

Representative Protocol: Asymmetric Aldol Reaction of Acetone with an Aromatic Aldehyde

Parameter Value/Condition Rationale
Catalyst (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamineInduces enantioselectivity.
Substrate 1 AcetoneServes as the enolate precursor.
Substrate 2 4-NitrobenzaldehydeElectrophilic aldehyde partner.
Solvent DMSOPolar aprotic solvent that can facilitate the reaction.
Additive Acetic Acid (10 mol%)Co-catalyst to promote enamine formation and aldehyde activation.
Temperature 0 °C to Room TemperatureLower temperatures can enhance stereoselectivity.
Reaction Time 12-24 hoursMonitored by TLC.

Step-by-Step Methodology:

  • A solution of 4-nitrobenzaldehyde (1.0 mmol) and (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (0.1 mmol, 10 mol%) in acetone (5.0 mL) is prepared.

  • Acetic acid (0.1 mmol, 10 mol%) is added, and the mixture is stirred at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • After completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC.

Trustworthiness: A Self-Validating System

The protocols provided are based on well-established principles of asymmetric organocatalysis.[1][4] The reliability of these methods stems from the predictable nature of enamine and iminium ion intermediates in asymmetric transformations. For any new application, it is crucial to perform control experiments, including:

  • Racemic Control: Running the reaction without the chiral catalyst to ensure that the observed enantioselectivity is indeed due to the catalyst.

  • Catalyst Loading Optimization: Varying the amount of the chiral amine to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent and Additive Screening: Investigating the effect of different solvents and co-catalysts to optimize the reaction conditions for a specific substrate pair.

By systematically evaluating these parameters, researchers can validate and tailor the protocols for their specific needs, ensuring reproducible and reliable results.

References

  • Asymmetric catalysis with chiral primary amine-based organoc
  • Asymmetric Synthesis in Industry:
  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (2015).
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (n.d.). Chemical Reviews.
  • (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine | C9H12FNO. (n.d.). PubChem.
  • (1S)-(2-Fluoro-6-methoxyphenyl)ethylamine | 870849-68-6. (n.d.). ChemicalBook.
  • (S)-(-)-1-(4-Methoxyphenyl)ethylamine 98.0+%, TCI America™. (n.d.). Fisher Scientific.
  • 2-(4-Methoxyphenyl)ethylamine | CAS 55-81-2. (n.d.). SCBT.
  • 41851-59-6|(S)-1-(4-Methoxyphenyl)ethylamine. (n.d.). BLDpharm.
  • Asymmetric Migratory Hydroarylation for the Concise Synthesis of Chiral α-(Hetero)Aryl-Substituted Amines. (2023). ChemRxiv.
  • Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. (2007). PubMed.
  • Asymmetric Synthesis of 1-Aryltrifluoroethylamines. (n.d.). Sci-Hub.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. (2020). RSC Publishing.
  • Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. (n.d.). Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Asymmetric α‑Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α‑Aryl Amines. (2025). American Chemical Society - ACS Figshare.
  • Solvent-Free Synthesis of a Secondary N-Benzhydrylamine as a Chiral Reagent for Asymmetric Deprotonation of Bicyclic N-Benzylamino Ketones. (n.d.). Sci-Hub.

Sources

Application Note: A Scalable and Stereoselective Synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a pivotal chiral amine intermediate in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note presents a detailed, scalable, and robust protocol for the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, focusing on asymmetric reductive amination as the key stereochemistry-determining step. Additionally, an alternative biocatalytic approach using a transaminase is discussed, offering a greener and highly selective manufacturing option. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing in-depth technical details, mechanistic insights, and actionable protocols to facilitate the large-scale production of this valuable chiral building block.

Introduction: The Significance of Chiral Amines in Drug Development

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1] The specific three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, can profoundly influence its pharmacological activity. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and pharmaceutical manufacturing.[2]

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine serves as a critical building block for several drug candidates in various therapeutic areas. The presence of the fluoro and methoxy substituents on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final API. Therefore, ensuring access to a scalable and cost-effective supply of the enantiomerically pure (1S)-isomer is paramount for successful drug development and commercialization.

This application note outlines two primary strategies for the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine:

  • Asymmetric Reductive Amination: A robust and widely applicable method that utilizes a chiral catalyst to directly convert a prochiral ketone into the desired chiral amine.[3]

  • Biocatalytic Transamination: An environmentally benign approach that employs an enzyme (transaminase) to achieve high enantioselectivity under mild reaction conditions.[4]

Strategic Approach: Asymmetric Reductive Amination

Asymmetric reductive amination has emerged as one of the most direct and efficient methods for the synthesis of chiral primary amines.[5] This one-pot process involves the in-situ formation of an imine from a ketone and an ammonia source, followed by asymmetric hydrogenation catalyzed by a chiral transition metal complex.[3] This approach is highly atom-economical and avoids the isolation of potentially unstable imine intermediates.

For the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, the readily available 6-fluoro-2-methoxyacetophenone is the logical starting material.

Causality of Experimental Choices
  • Catalyst Selection: The choice of the chiral catalyst is crucial for achieving high enantioselectivity. Ruthenium and Iridium complexes bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated exceptional performance in the asymmetric reductive amination of a wide range of ketones.[6][7] For the synthesis of the (1S)-enantiomer, the (S)-BINAP ligand is typically employed. The catalyst, Ru(OAc)₂( (S)-BINAP), is commercially available and known for its high activity and selectivity.[7]

  • Ammonia Source: Anhydrous ammonia can be used directly, but for ease of handling on a laboratory and pilot plant scale, an ammonium salt such as ammonium trifluoroacetate or diammonium hydrogen phosphate is often preferred.[3][6] These salts serve as an in-situ source of ammonia under the reaction conditions.

  • Solvent and Reaction Conditions: The choice of solvent can significantly impact the reaction rate and enantioselectivity. Protic solvents like methanol or ethanol are commonly used. The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars, to facilitate the reduction of the imine intermediate.

Visualizing the Synthetic Pathway

Asymmetric_Reductive_Amination Start 6-Fluoro-2-methoxyacetophenone Intermediate Imine Intermediate (in situ) Start->Intermediate Condensation Reagents NH₃ Source (e.g., (NH₄)₂HPO₄) Reagents->Intermediate Catalyst Ru(OAc)₂((S)-BINAP) H₂, Solvent Product (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Catalyst->Product Intermediate->Product Asymmetric Hydrogenation

Caption: Asymmetric Reductive Amination Workflow.

Detailed Protocol: Asymmetric Reductive Amination

This protocol is designed for the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine on a multi-gram scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplier
6-Fluoro-2-methoxyacetophenone168.16≥98%Commercial
Ru(OAc)₂((S)-BINAP)911.83Catalyst GradeCommercial
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)132.06ACS Reagent GradeCommercial
Methanol (MeOH)32.04Anhydrous, ≥99.8%Commercial
Hydrogen (H₂)2.02High Purity (≥99.99%)Gas Supplier
Diethyl Ether (Et₂O)74.12ACS Reagent GradeCommercial
1 M Hydrochloric Acid (HCl)36.46Volumetric StandardCommercial
2 M Sodium Hydroxide (NaOH)40.00Volumetric StandardCommercial
Anhydrous Magnesium Sulfate (MgSO₄)120.37Reagent GradeCommercial
Step-by-Step Procedure
  • Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 6-fluoro-2-methoxyacetophenone (10.0 g, 59.5 mmol), diammonium hydrogen phosphate (15.7 g, 119 mmol), and Ru(OAc)₂( (S)-BINAP) (0.27 g, 0.30 mmol, 0.5 mol%).

  • Inerting: Seal the reactor and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous methanol (100 mL) to the reactor via cannula or a sealed addition funnel.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar and commence vigorous stirring. Heat the reaction mixture to 50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC analysis of aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: To the residue, add water (100 mL) and diethyl ether (100 mL). Adjust the pH of the aqueous layer to >12 with 2 M NaOH. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Purification: Diastereomeric Salt Resolution

For pharmaceutical applications, very high enantiomeric purity is often required. While the asymmetric synthesis provides good to excellent enantioselectivity, a subsequent chiral resolution step can be employed to enhance the enantiomeric excess (e.e.) to >99.5%.[8]

  • Salt Formation: Dissolve the crude amine in a suitable solvent such as ethanol or isopropanol. Add a solution of a chiral resolving agent, such as (R,R)-di-p-toluoyl-tartaric acid (0.5 equivalents), in the same solvent.[8]

  • Crystallization: Allow the diastereomeric salt to crystallize, which may require cooling or slow evaporation of the solvent.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2 M sodium hydroxide). Stir until the salt has completely dissolved.

  • Final Extraction: Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically pure (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Alternative Strategy: Biocatalytic Transamination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[9] Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, generating a new chiral amine.[4]

Advantages of the Biocatalytic Approach
  • High Enantioselectivity: ATAs often exhibit near-perfect enantioselectivity, yielding products with >99% e.e.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and improving safety.

  • Environmental Sustainability: This "green" chemistry approach avoids the use of heavy metal catalysts and harsh reagents.

Conceptual Workflow for Biocatalytic Synthesis

Biocatalytic_Transamination Ketone 6-Fluoro-2-methoxyacetophenone Enzyme Amine Transaminase (ATA) (S-selective) Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Product (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Enzyme->Product Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct

Caption: Biocatalytic Transamination Workflow.

Protocol Outline for Biocatalytic Transamination
  • Enzyme and Reagent Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing the (S)-selective amine transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine).

  • Substrate Addition: Add the 6-fluoro-2-methoxyacetophenone to the reaction mixture. A co-solvent such as DMSO may be required to improve substrate solubility.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess by HPLC.

  • Work-up and Purification: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The product is then extracted from the aqueous phase with an organic solvent and purified by standard methods.

Data Summary and Expected Outcomes

ParameterAsymmetric Reductive AminationBiocatalytic Transamination
Starting Material 6-Fluoro-2-methoxyacetophenone6-Fluoro-2-methoxyacetophenone
Key Reagent/Catalyst Ru(OAc)₂((S)-BINAP)(S)-selective ATA
Typical Yield 85-95%90-99%
Initial Enantiomeric Excess (e.e.) 90-98%>99%
Final e.e. (after resolution) >99.5%N/A (typically not required)
Operating Temperature 50 °C30-40 °C
Operating Pressure 10 bar H₂Atmospheric
Primary Solvent MethanolAqueous Buffer

Conclusion

This application note provides a comprehensive guide to the large-scale synthesis of (1S)-1-(6-fluoro-2-methoxyphenyl)ethylamine, a key intermediate for the pharmaceutical industry. The detailed protocol for asymmetric reductive amination offers a robust and scalable route, while the discussion of biocatalytic transamination presents a highly efficient and environmentally friendly alternative. The choice of method will depend on factors such as available equipment, cost of goods, and desired scale of production. By following the protocols and considering the insights provided, researchers and process chemists can confidently and efficiently produce this valuable chiral amine in high yield and excellent enantiomeric purity.

References

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]

  • ACS Publications. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. [Link]

  • National Institutes of Health. (2019). Biocatalytic transamination in a monolithic flow reactor: improving enzyme grafting for enhanced performance. [Link]

  • Sci-Hub. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]

  • RSC Publishing. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. [Link]

  • MDPI. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]

  • MDPI. (2015). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. [Link]

  • PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]

  • Google Patents. (2022). Synthetic method of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.
  • National Institutes of Health. (2024). Natural transaminase fusions for biocatalysis. [Link]

  • Google Patents. (2004).
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Google Patents. (2003). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • White Rose Research Online. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. [Link]

  • University of Liverpool. (2013). Asymmetric Reductive Amination. [Link]

Sources

The Strategic Role of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality and Fluorine Substitution as Cornerstones of Modern Agrochemical Design

In the competitive landscape of agrochemical research and development, the pursuit of molecules with enhanced efficacy, greater selectivity, and improved environmental profiles is paramount. Two key molecular design strategies that have proven instrumental in achieving these goals are the incorporation of specific stereochemistry and the strategic placement of fluorine atoms. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit significantly different biological activities. The use of a single, more active enantiomer can lead to lower application rates, reducing the chemical load on the environment and minimizing off-target effects.[1] Concurrently, the introduction of fluorine into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often resulting in enhanced biological performance.

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine stands at the confluence of these two powerful design principles. As a chiral, fluorinated building block, it represents a valuable intermediate for the synthesis of a new generation of high-performance agrochemicals, particularly fungicides. This application note will provide an in-depth guide to the utilization of this key intermediate, with a focus on its application in the synthesis of picolinamide fungicides, a class of compounds with a novel mode of action.

Application Focus: Synthesis of Picolinamide Fungicides

Picolinamide fungicides, such as the naturally derived Fenpicoxamid (Inatreq™ active) and the fully synthetic Florylpicoxamid, represent a significant advancement in the control of devastating plant diseases.[2][3] These fungicides exhibit a novel mode of action, inhibiting fungal respiration at the Qi site of the cytochrome bc1 complex, which provides a crucial tool for managing resistance to existing fungicide classes.[1][4] The synthesis of these complex molecules often relies on the coupling of a chiral amine with a substituted picolinic acid backbone.

While the commercially developed Florylpicoxamid utilizes a closely related chiral amine, the synthetic principles and protocols are directly applicable to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. The core of the synthesis involves a critical amide bond formation step, which will be the focus of the detailed protocol below.

Key Synthetic Transformation: Amide Coupling Protocol

The formation of the amide bond between (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and a suitable picolinic acid derivative is a pivotal step in the synthesis of the target fungicide. The following protocol provides a representative procedure for this transformation, employing standard and efficient coupling reagents.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol details a robust method for the amide coupling of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine with a generic substituted picolinic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (1.0 eq)

  • Substituted Picolinic Acid (e.g., 3-acetoxy-4-methoxypicolinic acid) (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted picolinic acid (1.05 eq) and dissolve it in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture, followed by the slow addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure picolinamide product.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to minimize side reactions, particularly racemization of the chiral amine.[5] It rapidly forms a highly reactive O-acylisourea intermediate.

  • DIPEA: A non-nucleophilic organic base is essential to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation, driving the reaction to completion.

  • Anhydrous DMF: A polar aprotic solvent is used to ensure the solubility of the reactants and reagents. Anhydrous conditions are critical to prevent hydrolysis of the activated carboxylic acid intermediate.

Data Presentation: Representative Yields and Purity

The following table summarizes expected outcomes for amide coupling reactions of this type, based on analogous transformations found in the literature.

Coupling ReagentBaseSolventTypical YieldTypical Purity
HATUDIPEADMF85-95%>98% (by HPLC)
EDC/HOBtTEADCM75-85%>97% (by HPLC)

Visualizing the Workflow

General Synthetic Workflow

G cluster_0 Reactant Preparation cluster_1 Amide Coupling cluster_2 Work-up and Purification A (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine D Addition of Amine and DIPEA A->D B Substituted Picolinic Acid C Activation with HATU in DMF B->C C->D E Reaction Stirring (4-6h, RT) D->E F Aqueous Quench & Extraction E->F G Washing and Drying F->G H Purification (Chromatography) G->H I Final Picolinamide Product H->I G cluster_0 (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine node1

Caption: Structure of the chiral amine intermediate.

Conclusion and Future Perspectives

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a highly valuable and versatile chiral intermediate for the synthesis of advanced agrochemicals. Its unique combination of stereochemistry and fluorine substitution makes it an ideal building block for creating active ingredients with superior performance characteristics. The amide coupling protocols detailed herein provide a robust foundation for researchers and scientists working in agrochemical discovery and development. As the demand for more sustainable and effective crop protection solutions continues to grow, the strategic use of such precisely engineered chiral building blocks will undoubtedly play an increasingly critical role in the future of agriculture.

References

  • Corteva Agriscience. (2023). Inatreq™ Active: a novel natural product derived fungicide that is sustainably produced and has a favorable safety profile. Cefic. Available at: [Link]

  • Crop Production Magazine. (2019). Inatreq active - Inatreq gets closer. Available at: [Link]

  • Jeanmart, S., et al. (2021). Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials. ACS Sustainable Chemistry & Engineering, 9(4), 1696–1705. Available at: [Link]

  • Corteva Agriscience. (2017). Inatreq™ Active – a new fungicide molecule derived from fermentation. Available at: [Link]

  • Google Patents. (n.d.). NL350102I2 - fenpicoxamid.
  • American Chemical Society. (n.d.). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. Available at: [Link]

  • Google Patents. (n.d.). CN112136819B - Sterilization composition containing fenpicoxamid and penflufen.
  • Corteva Agriscience. (n.d.). Technical Bulletin Cereals. Available at: [Link]

  • Google Patents. (n.d.). US11639334B2 - Methods for synthesis of oxypicolinamides.
  • Li, F., et al. (2019). Efficient Stereoselective Synthesis of a Key Chiral Aldehyde Intermediate in the Synthesis of Picolinamide Fungicides. Organic Process Research & Development. Available at: [Link]

  • Corteva Agriscience. (n.d.). Disease Control for Cereal Crops | Inatreq Active. Available at: [Link]

  • ResearchGate. (2019). Efficient Stereoselective Synthesis of a Key Chiral Aldehyde Intermediate in the Synthesis of Picolinamide Fungicides. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions for the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. Authored from the perspective of a Senior Application Scientist, this document offers expert insights and practical solutions to common challenges encountered in the laboratory.

This guide is designed to provide direct, actionable advice for optimizing the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, a key chiral intermediate in the development of various pharmaceutical agents. Our focus is on improving yield and enantioselectivity through a systematic, evidence-based approach to troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Q1: What are the most critical parameters affecting the enantioselectivity of the asymmetric reductive amination?

The enantioselectivity of the reaction is primarily influenced by the choice of chiral catalyst or auxiliary, the solvent system, temperature, and the pressure of the hydrogen source. The catalyst, in particular, dictates the stereochemical outcome of the reaction. For instance, Noyori-type ruthenium catalysts are known to provide high enantiomeric excess (ee) in the asymmetric hydrogenation of imines.

Q2: How can I minimize the formation of the corresponding secondary amine impurity?

The formation of the secondary amine impurity, bis(1-(6-fluoro-2-methoxyphenyl)ethyl)amine, is a common side reaction. This can often be suppressed by carefully controlling the stoichiometry of the reactants. Using a slight excess of ammonia or the ammonia source relative to the ketone can shift the equilibrium towards the desired primary amine. Additionally, lower reaction temperatures and shorter reaction times can help to minimize this side reaction.

Q3: What is the best method for determining the enantiomeric excess (ee) of the final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. A stationary phase with a chiral selector, such as a cyclodextrin-based or a polysaccharide-based column, is required to separate the two enantiomers. The ratio of the peak areas for the (S) and (R) enantiomers directly corresponds to the ee.

Q4: My reaction has stalled before reaching full conversion. What are the likely causes?

Reaction stalling can be attributed to several factors. Catalyst deactivation is a primary suspect, which can be caused by impurities in the starting materials or the solvent. The presence of water or oxygen can also poison many catalysts. Another possibility is a loss of hydrogen pressure in the reactor. It is crucial to ensure all reagents and solvents are of high purity and that the reaction setup is leak-proof.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you may encounter during the synthesis, along with recommended solutions based on established chemical principles.

Issue 1: Low Overall Yield

A low overall yield can be a result of several factors throughout the synthetic process. A systematic approach is necessary to identify the root cause.

Troubleshooting Workflow for Low Yield

A Low Yield Observed B Analyze Reaction Mixture (TLC, LC-MS) A->B C Incomplete Conversion B->C If D Side Product Formation B->D If E Product Degradation B->E If F Optimize Reaction Conditions (Temp, Time, Catalyst Loading) C->F I Check Starting Material Purity C->I J Re-evaluate Catalyst Activity C->J G Identify Side Products (NMR, MS) D->G H Modify Work-up or Purification E->H G->H

Caption: A systematic workflow for troubleshooting low reaction yield.

Potential Causes and Actionable Solutions:

Potential Cause Diagnostic Check Recommended Solution
Incomplete Conversion Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Increase reaction time, temperature, or catalyst loading. Ensure the hydrogen pressure is maintained at the recommended level.
Catalyst Deactivation Perform a small-scale test with fresh catalyst and highly purified starting materials.Purify starting materials (ketone, solvent, ammonia source) to remove potential catalyst poisons like water, sulfur, or heavy metals. Consider using a different, more robust catalyst.
Side Product Formation Analyze the crude reaction mixture by Nuclear Magnetic Resonance (NMR) and LC-MS to identify major byproducts.Adjust the stoichiometry of reagents. For example, if over-alkylation is an issue, use a larger excess of the ammonia source. Lowering the reaction temperature may also improve selectivity.
Product Loss During Work-up/Purification Analyze aqueous and organic layers after extraction to check for product loss. Check for product volatility if using high-vacuum distillation.Optimize the pH for aqueous extraction to ensure the amine is in its free base form for efficient extraction into an organic solvent. Consider alternative purification methods like column chromatography or crystallization.
Issue 2: Poor Enantioselectivity

Achieving high enantiomeric excess is critical for the utility of the final product.

Troubleshooting Workflow for Poor Enantioselectivity

A Low Enantiomeric Excess (ee) B Verify Chiral HPLC Method A->B C Review Catalyst and Ligand A->C D Optimize Reaction Parameters A->D E Check for Racemization A->E F Re-run with Certified Standard B->F G Ensure Correct Enantiomer of Ligand C->G H Vary Temperature and Pressure D->H I Analyze Product Stability in Work-up E->I

Caption: A structured approach to diagnosing and improving poor enantioselectivity.

Potential Causes and Actionable Solutions:

Potential Cause Diagnostic Check Recommended Solution
Suboptimal Catalyst/Ligand Review literature for catalysts known to be effective for this specific substrate class.Screen a variety of chiral ligands or catalysts. The electronic and steric properties of the ligand can have a profound impact on enantioselectivity.
Incorrect Reaction Temperature Run a series of small-scale reactions at different temperatures.Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. An optimal balance must be found.
Solvent Effects Evaluate the reaction in a range of solvents with varying polarities and coordinating abilities.The solvent can influence the conformation of the catalyst-substrate complex. Protic solvents like methanol or ethanol are often used, but aprotic solvents may offer better selectivity in some cases.
Racemization During Work-up Analyze the ee of the crude product and compare it to the purified product.Avoid harsh acidic or basic conditions during work-up and purification, as these can potentially lead to racemization. Keep the temperature low during these steps.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and equipment.

Protocol 1: Asymmetric Reductive Amination

This protocol is a general procedure for the synthesis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine via asymmetric reductive amination of 1-(6-fluoro-2-methoxyphenyl)ethan-1-one.

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure reactor, add 1-(6-fluoro-2-methoxyphenyl)ethan-1-one and the chiral catalyst (e.g., a Ru-based catalyst with a chiral diphosphine ligand) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Amine Source: Add the chosen solvent (e.g., methanol) and the ammonia source (e.g., a solution of ammonia in methanol or ammonium formate).

  • Reaction: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and heat to the reaction temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the amine product in the mobile phase.

  • HPLC System: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or a similar polysaccharide-based column).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine to improve peak shape.

  • Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector at a suitable wavelength.

  • Calculation: Calculate the enantiomeric excess using the following formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc. 1994. [Link]

Technical Support Center: Purification of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your purification workflow and enhance the enantiopurity and chemical purity of your final product.

Understanding the Purification Challenges

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a key chiral building block in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric and chemical purity is critical for its successful application. The primary purification challenges stem from two main areas:

  • Chiral Resolution: Separating the desired (S)-enantiomer from its (R)-counterpart. This is typically achieved through diastereomeric salt crystallization or chiral High-Performance Liquid Chromatography (HPLC).

  • Impurity Removal: Eliminating process-related impurities, including unreacted starting materials, by-products from side reactions, and reagents.

This guide will address both of these challenges in a comprehensive question-and-answer format.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a widely used method for the chiral resolution of amines on a larger scale. It involves the reaction of the racemic amine with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]

Question: I am not observing any precipitation of the diastereomeric salt. What are the possible reasons and solutions?

Answer:

Several factors can hinder the precipitation of the diastereomeric salt. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Improper Solvent Selection The choice of solvent is critical for achieving a significant solubility difference between the two diastereomeric salts. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate). A solvent system that provides moderate solubility for both salts at an elevated temperature and a significant difference in solubility at a lower temperature is ideal.
Suboptimal Molar Ratio The stoichiometry between the racemic amine and the chiral resolving agent can influence salt formation and precipitation. While a 1:1 molar ratio is a common starting point, it's advisable to screen ratios from 0.5:1 to 1.5:1 (amine:resolving agent) to find the optimal condition for your specific system.[3]
Inappropriate Crystallization Temperature The temperature profile of the crystallization process is crucial. Ensure the initial temperature is high enough to fully dissolve the reactants. The cooling rate and the final filtration temperature should be optimized to promote the selective crystallization of the less soluble diastereomer. A slow, controlled cooling process is generally preferred.
Concentration of Reactants is Too Low If the concentration of the amine and resolving agent in the solvent is below the supersaturation point of the less soluble diastereomer, precipitation will not occur. Carefully evaporate a portion of the solvent to increase the concentration and induce crystallization.
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

Answer:

Low diastereomeric excess indicates inefficient chiral discrimination during crystallization.

Possible Causes and Solutions:

  • Co-precipitation of the More Soluble Diastereomer: This is a common issue. To address this, a recrystallization step of the obtained diastereomeric salt is often necessary. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to improve the purity.

  • Inefficient Chiral Recognition: The choice of the resolving agent is paramount. For chiral amines, common and effective resolving agents include derivatives of tartaric acid (e.g., L-tartaric acid, Di-p-toluoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[4] If one resolving agent provides poor results, screening others is recommended.

  • Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult.[5] Characterizing the solid phase by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the formation of a solid solution. If a solid solution is present, exploring different solvent systems or resolving agents is necessary.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-1-(6-Fluoro-2-methoxyphenyl)ethylamine with L-Tartaric Acid

This protocol is a starting point and may require optimization for your specific experimental conditions.

Materials:

  • Racemic 1-(6-Fluoro-2-methoxyphenyl)ethylamine

  • L-Tartaric acid

  • Ethanol (absolute)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a flask, dissolve racemic 1-(6-Fluoro-2-methoxyphenyl)ethylamine (1 equivalent) in ethanol.

    • In a separate flask, dissolve L-tartaric acid (0.5-1.0 equivalents) in a minimal amount of hot ethanol.

    • Slowly add the warm tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Heat the mixture gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Stir the resulting slurry for a predetermined time (e.g., 2-4 hours) to reach equilibrium.

  • Isolation of Diastereomeric Salt:

    • Filter the crystalline salt and wash it with a small amount of cold ethanol.

    • Dry the salt under vacuum.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent like dichloromethane.

    • Add a sufficient amount of aqueous NaOH solution to basify the mixture (pH > 10), which will break the salt and liberate the free amine.

    • Stir until the solid has completely dissolved and partitioned between the two phases.

  • Extraction and Purification:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.

Diagram: Diastereomeric Salt Crystallization Workflow

G racemic_amine Racemic Amine (R/S Mixture) salt_formation Salt Formation (Stirring, Heating) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Ethanol) solvent->salt_formation crystallization Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains More Soluble Salt) filtration->mother_liquor liberation Liberation of Free Amine (Base Addition, e.g., NaOH) less_soluble_salt->liberation recovery Recovery of (R)-Enantiomer (Optional) mother_liquor->recovery extraction Extraction & Purification liberation->extraction enantioenriched_amine (S)-Enantiomer (Enriched) extraction->enantioenriched_amine

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Troubleshooting Guide: Chiral HPLC Purification

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. However, achieving optimal separation of basic compounds like (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can be challenging.

Question: I am observing poor resolution between the enantiomers on my chiral HPLC column. How can I improve it?

Answer:

Poor resolution in chiral HPLC can be addressed by systematically optimizing several chromatographic parameters.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor. For chiral amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. If one CSP provides poor selectivity, screen other columns with different chiral selectors.
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences chiral recognition. In normal-phase mode, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). In reversed-phase mode, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol).
Lack of Mobile Phase Additives For basic compounds, adding a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase can significantly improve peak shape and resolution by masking residual silanol groups on the stationary phase.[6]
Incorrect Column Temperature Temperature affects both the thermodynamics and kinetics of the chiral separation. Systematically vary the column temperature (e.g., from 15°C to 40°C) to find the optimum. Lower temperatures often lead to better resolution but longer retention times.[4]
Question: The peaks for my amine are tailing. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds by HPLC and can lead to poor integration and reduced resolution.

Possible Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine, causing peak tailing.

    • Solution: Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to compete with the analyte for the active silanol sites.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, the original sample was overloading the column.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Follow the manufacturer's instructions for column washing and regeneration. If the problem persists, the column may need to be replaced.

Diagram: Troubleshooting Poor Resolution in Chiral HPLC

G start Poor Resolution of Enantiomers check_csp Is the Chiral Stationary Phase (CSP) Appropriate? start->check_csp optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes screen_csp Screen Different CSPs check_csp->screen_csp No add_modifier Add Basic Modifier (e.g., 0.1% DEA) optimize_mp->add_modifier optimize_temp Optimize Column Temperature add_modifier->optimize_temp solution Improved Resolution optimize_temp->solution screen_csp->solution

Caption: Decision-making workflow for troubleshooting poor chiral HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine?

A1: The impurity profile can vary depending on the synthetic route. A common method for synthesizing this amine is the reductive amination of 1-(6-fluoro-2-methoxyphenyl)ethanone. Based on this, likely impurities include:

  • Unreacted Starting Material: 1-(6-Fluoro-2-methoxyphenyl)ethanone.

  • The Undesired (R)-enantiomer: 1-(6-Fluoro-2-methoxyphenyl)ethylamine.

  • Over-alkylation Products: N-ethylated or N,N-diethylated byproducts if ethylamine or diethylamine are present as impurities in the ammonia source.

  • Imine Intermediate: The imine formed between the ketone and ammonia may be present in small amounts.

  • By-products from the Reducing Agent: For example, borate salts if sodium borohydride is used.

  • Impurities from Precursors: Impurities from the synthesis of the starting ketone, such as regioisomers or incompletely reacted intermediates.

Q2: How can I remove the unreacted starting ketone from my final product?

A2: The starting ketone is less basic than the amine product. An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, while the neutral ketone will remain in the organic layer. The amine can then be recovered from the aqueous layer by basification and extraction.

Q3: My purified amine is a liquid. How can I best store it?

A3: (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a liquid at room temperature. It is recommended to store it in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.[7] For long-term storage, refrigeration is advisable.

Q4: Can I use a different resolving agent than tartaric acid?

A4: Yes, other chiral resolving agents can be effective for the resolution of chiral amines. Commonly used alternatives include mandelic acid, camphorsulfonic acid, and other derivatives of tartaric acid.[4] The optimal choice of resolving agent and solvent often needs to be determined empirically through screening experiments.

Q5: What is a typical purity for commercially available (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine?

A5: Commercially available (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is often sold with a purity of 95% or higher.[8] For pharmaceutical applications, a much higher purity (>99.5%) is typically required.

References

  • Afanasyev, O. I., et al. (2019). Reductive Aminases (RedAms) for the Stereoselective Amination of Ketones. Frontiers in Chemistry, 7, 739. [Link]

  • Chiral resolution. (2023, December 2). In Wikipedia. [Link]

  • Ishii, K., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(34), 5067-5070. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines [Doctoral dissertation, University of Leeds]. White Rose eTheses Online. [Link]

  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1818-1825. [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Fluoro-6-methoxyphenyl)ethanone. [Link]

  • ACS Publications. (2019). Resolution Control in a Continuous Preferential Crystallization Process. [Link]

  • ACS Publications. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. [Link]

  • National Institutes of Health. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. [Link]

Sources

Side reactions in syntheses using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this valuable chiral amine in synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you anticipate and resolve challenges, ensuring the integrity and success of your synthetic endeavors.

I. Introduction to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine widely employed as a building block and chiral auxiliary in asymmetric synthesis. Its unique substitution pattern, featuring a fluorine and a methoxy group ortho to the ethylamine moiety, imparts specific steric and electronic properties that can be both advantageous for achieving high stereoselectivity and a source of potential side reactions. Understanding these properties is key to its successful application.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during syntheses using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Scenario 1: Amide Coupling Reactions

Question: I am attempting an amide coupling between (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and a sterically hindered carboxylic acid. My yield is consistently low, and I observe significant amounts of unreacted starting materials. What is causing this, and how can I improve the reaction?

Answer:

Low yields in amide coupling reactions with this amine are often attributable to its steric bulk and moderated nucleophilicity. The ortho-methoxy and ortho-fluoro groups, in conjunction with the adjacent methyl group, create a sterically congested environment around the amine's nitrogen atom. This hinders the approach of the activated carboxylic acid derivative. Additionally, the electron-withdrawing nature of the fluorine atom can reduce the nucleophilicity of the amine.

Potential Side Reactions & Their Mitigation:

  • Steric Hindrance Leading to Incomplete Reaction: The primary issue is often the failure of the coupling partners to react efficiently due to steric clash.

  • Hydrolysis of Activated Carboxylic Acid: If the coupling is slow, the activated acid intermediate (e.g., acyl chloride, active ester) can hydrolyze back to the carboxylic acid, especially if moisture is present.

Troubleshooting Protocol:

  • Choice of Coupling Reagent: For sterically hindered amines, standard coupling reagents like EDC/HOBt may be insufficient. Consider more potent activating agents that can overcome the steric barrier.

    • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, or PyBOP are often more effective in these challenging couplings. They generate highly reactive acyl-uronium or -phosphonium intermediates.

    • Acyl Fluoride Formation: An alternative is the in-situ formation of an acyl fluoride from the carboxylic acid, which can be more reactive towards hindered amines.[1]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential racemization at elevated temperatures (see FAQ section).

    • Solvent: Use an anhydrous, aprotic polar solvent such as DMF or NMP to ensure all components are well-solvated and to prevent hydrolysis of activated intermediates.

    • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is recommended to scavenge the acid byproduct without competing with the primary amine.

  • Order of Addition: Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine. This minimizes the time the highly reactive species is exposed to potential side reactions.

Parameter Standard Conditions Recommended for Hindered Coupling Rationale
Coupling Reagent EDC/HOBtHATU, HBTU, PyBOPMore potent activation for sterically demanding substrates.
Base Triethylamine (TEA)DIPEAMinimizes side reactions due to the base's nucleophilicity.
Solvent Dichloromethane (DCM)Anhydrous DMF or NMPBetter solvation and higher boiling point for elevated temperatures.
Temperature Room Temperature40-60 °C (monitor for racemization)Provides energy to overcome the steric barrier.
Scenario 2: Reductive Amination Reactions

Question: I am performing a reductive amination with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and an aldehyde, but I am observing the formation of a significant amount of the alcohol byproduct from the reduction of my aldehyde. How can I favor the formation of the desired secondary amine?

Answer:

The formation of an alcohol byproduct in reductive amination indicates that the reduction of the carbonyl compound is competing with or occurring faster than the formation and subsequent reduction of the imine intermediate. This is a common issue, and the choice of reducing agent and reaction conditions is critical to success.

Potential Side Reactions & Their Mitigation:

  • Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[2]

  • Slow Imine Formation: The steric hindrance of the ortho-substituted phenylethylamine can slow down the initial condensation with the aldehyde to form the imine.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is less reactive towards aldehydes and ketones but highly effective for imine reduction.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃ in selectivity, but it is highly toxic and should be handled with caution. It is most effective under mildly acidic conditions.[2]

  • Control of Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step. The subsequent reduction of the iminium ion is also rapid at this pH. Adding a catalytic amount of acetic acid can be beneficial.

  • Stepwise Procedure:

    • Pre-formation of the Imine: Mix the aldehyde and (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in a suitable solvent (e.g., methanol, 1,2-dichloroethane) and stir for a period (e.g., 1-2 hours) to allow for imine formation. The use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.

    • Reduction: Once the imine has formed (monitor by TLC or NMR if possible), add the reducing agent. This two-step, one-pot approach minimizes the exposure of the aldehyde to the reducing agent.

III. Frequently Asked Questions (FAQs)

Q1: What is the risk of racemization of the chiral center in (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine during a reaction, and how can I prevent it?

A1: The stereocenter in 1-phenylethylamine derivatives can be susceptible to racemization, particularly under harsh conditions. The mechanism often involves the formation of an achiral intermediate, such as an imine, followed by non-stereoselective protonation.

  • Conditions to Avoid:

    • High Temperatures: Prolonged heating, especially in the presence of a base, can promote racemization.

    • Strongly Basic or Acidic Conditions: Both extremes can facilitate the formation of intermediates that can lead to loss of stereochemical integrity.

  • Prevention Strategies:

    • Mild Reaction Conditions: Whenever possible, conduct reactions at or below room temperature.

    • Use of Non-nucleophilic Bases: In reactions requiring a base, use one like DIPEA that is less likely to participate in side reactions that could lead to racemization.

    • Protecting Groups: If the amine is not the reactive center, consider protecting it with a group like Boc (tert-butyloxycarbonyl) to prevent its participation in unwanted equilibria.

Q2: I have formed a new stereocenter in my product, resulting in a mixture of diastereomers. What are the best practices for their separation?

A2: The separation of diastereomers is typically more straightforward than separating enantiomers because they have different physical properties.

  • Flash Column Chromatography: This is the most common laboratory method for separating diastereomers. The difference in polarity between the diastereomers often allows for separation on a silica gel column with an appropriate solvent system.

  • Fractional Crystallization: If the diastereomers are crystalline solids, their different solubilities in a given solvent can be exploited. One diastereomer may selectively crystallize out of solution, leaving the other in the mother liquor.

  • Preparative HPLC: For difficult separations or for obtaining highly pure diastereomers, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: How do the ortho-fluoro and ortho-methoxy substituents influence the reactivity of the amine?

A3: The ortho substituents have a pronounced effect on the amine's reactivity through a combination of electronic and steric effects.

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which decreases the electron density on the aromatic ring and can reduce the basicity and nucleophilicity of the amine. The methoxy group is electron-donating through resonance but can also have an inductive withdrawing effect. The net electronic effect will influence the amine's reactivity in nucleophilic attack.

  • Steric Effects: As mentioned, the ortho substituents create significant steric hindrance around the amine. This can slow down reactions and may require more forcing conditions or more potent reagents. This steric bulk is also what makes it an effective chiral auxiliary, as it can effectively block one face of a reactive intermediate.[3]

  • Chelation: The ortho-methoxy group has the potential to coordinate with metal-based reagents, which could influence the stereochemical outcome of certain reactions. This is a factor to consider when using organometallic reagents or metal catalysts.

IV. Visualizing Reaction Pathways

Amide Coupling: Desired Pathway vs. Side Reactions

G cluster_0 Desired Amide Formation cluster_1 Side Reactions RCOOH Carboxylic Acid Activated_Acid Activated Intermediate (e.g., Acyl Fluoride) RCOOH->Activated_Acid Coupling Reagent (e.g., HATU) Amine (1S)-Amine Amide Desired Amide Product Amine->Amide Nucleophilic Attack Racemization Racemization Amine->Racemization Heat / Base Activated_Acid->RCOOH H₂O Activated_Acid->Amide Hydrolysis Hydrolysis G cluster_0 Desired Pathway cluster_1 Side Reaction Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine Alcohol Alcohol Byproduct Aldehyde->Alcohol Non-selective Reducing Agent (e.g., NaBH₄) Amine (1S)-Amine Amine->Imine - H₂O Product Desired Secondary Amine Imine->Product Selective Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Competing pathways in reductive amination.

V. References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Gawroński, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-898. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1S)-1-(6-fluoro-2-methoxyphenyl)ethylamine. This chiral amine is a valuable building block in pharmaceutical and agrochemical research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the optimization of its synthesis.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of (1S)-1-(6-fluoro-2-methoxyphenyl)ethylamine, which is commonly prepared via asymmetric reductive amination of 6'-fluoro-2'-methoxyacetophenone.

Issue 1: Low Overall Reaction Yield

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, from the quality of your starting materials to the reaction conditions themselves. A systematic approach to troubleshooting is crucial.[1][2][3]

Initial Checks:

  • Purity of Starting Materials: Verify the purity of 6'-fluoro-2'-methoxyacetophenone and the amine source. Impurities can interfere with the catalyst and lead to side reactions.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are of appropriate grade. Moisture can deactivate both catalysts and reducing agents.[4]

dot

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Optimizing Reaction Parameters

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 40°C, 60°C). Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

  • Concentration Adjustment: Vary the concentration of the ketone substrate. Higher concentrations can sometimes increase the reaction rate, but may also lead to solubility issues or side reactions.

  • Catalyst Loading: The amount of catalyst is critical. Too little may result in a sluggish or incomplete reaction, while too much can be uneconomical and lead to purification challenges. Screen catalyst loadings from 0.5 mol% to 2 mol%.

Issue 2: Poor Enantiomeric Excess (ee)

Q: The enantiomeric excess of my product is low. How can I improve the stereoselectivity of the reaction?

A: Achieving high enantiomeric excess is paramount for the utility of this chiral amine.[4] Several factors influence the stereochemical outcome of the reaction.

Key Considerations for High Enantioselectivity:

  • Chiral Catalyst/Ligand Choice: The selection of the chiral catalyst or ligand is the most critical factor. For asymmetric reductive aminations, complexes of rhodium, ruthenium, and iridium with chiral phosphine ligands are commonly employed.[5][6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting enantioselectivity. Screen a range of solvents such as methanol, ethanol, dichloromethane, and toluene.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

ConditionTypical Starting PointOptimization RangeRationale
Catalyst Chiral Rh or Ru complexScreen various chiral ligandsThe ligand dictates the chiral environment of the catalytic center.
Solvent Methanol or TolueneTest a range of polaritiesSolvent can influence catalyst conformation and substrate solvation.
Temperature Room Temperature-20°C to 40°CLower temperatures can increase enantioselectivity.
Pressure (H₂) 5-10 bar1-50 barPressure can affect reaction rate and in some cases, selectivity.
Issue 3: Formation of Side Products

Q: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A: Side product formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Solutions:

  • Over-reduction: The aromatic ring or the methoxy group can sometimes be reduced under harsh conditions.

    • Solution: Use a milder reducing agent or lower the hydrogen pressure and temperature.

  • De-fluorination: Loss of the fluorine atom can occur, particularly with certain catalysts and high temperatures.

    • Solution: Screen different catalysts and maintain a moderate reaction temperature.

  • Impurity-related byproducts: Impurities in the starting materials can lead to a variety of side products.

    • Solution: Ensure high purity of the starting ketone and amine source.

dot

Caption: Strategies to minimize common side products.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine?

A1: The most prevalent and efficient method is the asymmetric reductive amination of 6'-fluoro-2'-methoxyacetophenone.[7] This can be achieved through several approaches:

  • Catalytic Asymmetric Hydrogenation: This involves the use of a chiral metal catalyst (e.g., Rh, Ru, Ir) with a chiral ligand in the presence of hydrogen gas.[6]

  • Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral catalyst.[8]

  • Biocatalytic Reductive Amination: The use of enzymes, such as reductive aminases, offers a green and highly selective alternative.[9][10]

Q2: How do I choose the right chiral catalyst for the asymmetric reductive amination?

A2: The choice of catalyst is crucial and often requires screening. Chiral amines are frequently used as catalysts or ligands in asymmetric synthesis.[11][12] For the synthesis of α-chiral amines, catalysts based on nickel, copper, and other transition metals with chiral ligands have shown great promise.[13][14] It is recommended to consult the literature for catalysts that have been successful for similar substrates.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is necessary:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For quantitative analysis of conversion and detection of side products.

  • Product Characterization:

    • Chiral HPLC or Chiral GC: To determine the enantiomeric excess (ee) of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:

  • Flammable Solvents: Use in a well-ventilated fume hood and away from ignition sources.

  • Hydrogen Gas: If using catalytic hydrogenation, ensure the system is properly sealed and purged to prevent the formation of explosive mixtures with air.

  • Metal Catalysts: Some metal catalysts can be pyrophoric. Handle under an inert atmosphere.

  • Reagents: Some reagents may be corrosive or toxic. Consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE).

III. References

  • Scott, J. P., & Lectka, T. (2000). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 100(11), 3959-3986. [Link]

  • Al-Zoubi, R. M. (2014). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 50(94), 14800-14816. [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2019). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Journal of the American Chemical Society, 141(42), 16817-16825. [Link]

  • Boezio, A. A., Pytkowicz, J., Côté, A., & Charette, A. B. (2003). Asymmetric, Catalytic Synthesis of α-Chiral Amines Using a Novel Bis(phosphine) Monoxide Chiral Ligand. Journal of the American Chemical Society, 125(47), 14260-14261. [Link]

  • Wang, C., Wu, H., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5381-5398. [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

  • Li, G., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 798147. [Link]

  • Li, G., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 798147. [Link]

  • Wang, C. (2014). Asymmetric reductive amination. Topics in Current Chemistry, 343, 261-282. [Link]

  • PubChem. (n.d.). (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. [Link]

  • Zhang, Z., et al. (2018). Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. Molecules, 23(9), 2207. [Link]

  • Nishi, T., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3367. [Link]

  • Yamauchi, S., Bando, S., & Kinoshita, Y. (2002). Synthesis of 1,2-oxygenated 6-arylfurofuran lignan: stereoselective synthesis of (1S,2S,5R,6S)-1-hydroxysamin. Bioscience, Biotechnology, and Biochemistry, 66(7), 1495-1499. [Link]

  • Gaja, A., et al. (2021). Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. Molecules, 26(11), 3121. [Link]

Sources

Technical Support Center: Stability and Handling of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during synthetic applications of this valuable chiral building block. The unique substitution pattern of this compound, featuring ortho-fluoro and ortho-methoxy groups on the phenyl ring, presents specific challenges and opportunities in chemical synthesis. This resource is structured to anticipate and address common problems in a direct question-and-answer format, grounded in established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and step-by-step protocols to resolve the issue.

Question 1: I am observing low yields and multiple byproducts in my N-acylation reaction with an acyl chloride. What is happening?

Low yields in N-acylation reactions with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are frequently due to a combination of steric hindrance and reduced nucleophilicity.

Causality Explained:

The substituents at the ortho-positions (fluorine and methoxy) to the ethylamine group create significant steric bulk around the nitrogen atom. This physically obstructs the approach of the electrophilic acylating agent, slowing down the desired reaction.[1][2]

Furthermore, the fluorine atom is strongly electron-withdrawing, which reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity.[3] This electronic effect further contributes to a sluggish reaction rate, allowing side reactions to become more prominent.

Troubleshooting Protocol:

  • Choice of Acylating Agent: If using a highly reactive acyl chloride is leading to side reactions, consider switching to a less aggressive acylating agent, such as an acid anhydride or using a coupling reagent.

  • Employ a More Reactive Acylating Agent In Situ: For challenging couplings, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride can be effective.[2]

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl byproduct without competing with the amine nucleophile.

    • Temperature: While elevated temperatures can sometimes overcome steric hindrance, they can also promote side reactions and racemization. It is often preferable to run the reaction at a lower temperature for a longer duration.

    • Solvent: Aprotic polar solvents like dichloromethane (DCM) or acetonitrile are generally suitable.

  • Utilize a Coupling Reagent: For amide bond formation with a carboxylic acid, use a reliable coupling reagent known to be effective for hindered amines.

Coupling ReagentAdditive (optional)BaseKey Advantage for Hindered Amines
HATU-DIPEAHigh reactivity, often effective for sterically demanding couplings.[1]
HBTUHOBtDIPEAClassic coupling reagent, HOBt can suppress side reactions.
COMU-DIPEAHigh solubility and reactivity.

Experimental Protocol: Acylation of a Sterically Hindered Primary Amine

This protocol details a general procedure for the N-acylation of a primary amine with an acyl chloride using a non-nucleophilic base.

  • Dissolve (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.[4]

Troubleshooting Workflow for Low Acylation Yield

cluster_solutions Potential Solutions start Low Yield in Acylation check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Suspect Steric Hindrance check_conditions->steric_hindrance low_nucleophilicity Consider Reduced Nucleophilicity check_conditions->low_nucleophilicity monitor_reaction Monitor closely by LC-MS/TLC check_conditions->monitor_reaction change_reagent Switch to Acyl Fluoride or Coupling Reagent steric_hindrance->change_reagent optimize_temp Adjust Temperature (Lower for longer time) steric_hindrance->optimize_temp low_nucleophilicity->change_reagent optimize_base Use Hindered Non-Nucleophilic Base (e.g., DIPEA) low_nucleophilicity->optimize_base end Improved Yield change_reagent->end optimize_base->end optimize_temp->end

Caption: Troubleshooting workflow for low acylation yield.

Question 2: I'm concerned about racemization of the chiral center. Under what conditions is this likely to occur, and how can I prevent it?

Racemization of the chiral benzylic amine is a valid concern, as the proton at the chiral center can be susceptible to abstraction under certain conditions.

Causality Explained:

The benzylic proton on the carbon bearing the amino group is acidic and can be removed by a base to form a planar carbanion intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[5] Harsh reaction conditions, such as elevated temperatures and the presence of strong bases, can promote this process.[5]

Preventative Measures:

  • Avoid Strong Bases: Whenever possible, use mild, non-nucleophilic bases. If a strong base is required for another transformation in the synthetic route, consider protecting the amine beforehand.

  • Control Temperature: Keep reaction temperatures as low as possible to minimize the energy available for the inversion of the chiral center.

  • Quench Carefully: During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. A rapid quench to a neutral pH is recommended.

  • Use Racemization-Suppressing Reagents: In amide coupling reactions, certain additives like 1-hydroxybenzotriazole (HOBt) can help to minimize racemization.[1]

Analytical Method for Detecting Racemization:

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product.

Chiral HPLC Protocol Outline:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating amine enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Question 3: My reaction requires strongly acidic conditions, and I'm seeing decomposition of my starting material. What is the likely degradation pathway?

Under strongly acidic conditions, particularly with heating, the ortho-methoxy group is susceptible to cleavage.

Causality Explained:

The ether linkage of the methoxy group can be protonated by a strong acid, forming a good leaving group (methanol).[6][7] The resulting carbocation on the aromatic ring is then quenched by a nucleophile present in the reaction mixture. This ether cleavage is a known reaction for anisole derivatives, especially with strong acids like HBr or HI, or Lewis acids like BBr₃.[6][8]

Potential Degradation Pathway:

start (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine protonated Protonated Ether start->protonated + H⁺ cleaved Phenolic Derivative + CH3X protonated->cleaved + X⁻ (e.g., Br⁻, I⁻) - CH₃OH

Caption: Acid-catalyzed cleavage of the ortho-methoxy group.

Mitigation Strategies:

  • Protecting Group Strategy: If acidic conditions are unavoidable, consider if the desired transformation can be performed earlier in the synthetic sequence before the installation of the methoxy group, or if an alternative protecting group for the phenol could be used.

  • Milder Acidic Conditions: Explore the use of milder acids or shorter reaction times. Monitor the reaction carefully for the appearance of the demethylated byproduct.

  • Alternative Synthetic Route: If ether cleavage is a persistent issue, a redesign of the synthetic route to avoid strongly acidic conditions may be necessary.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine?

    • A: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Q: How does the ortho-fluoro substituent affect the reactivity of the amine?

    • A: The primary effect of the ortho-fluoro group is its strong inductive electron-withdrawing effect, which reduces the basicity and nucleophilicity of the amine. This can make reactions at the nitrogen center more challenging compared to non-fluorinated analogs.

  • Q: Can this compound participate in directed ortho-metalation (DoM) reactions?

    • A: The methoxy group is a known directing group for ortho-lithiation. However, the presence of the acidic benzylic proton on the ethylamine side chain and the fluorine atom can complicate this reaction. Deprotonation at the benzylic position or at the position ortho to the fluorine might compete. Careful selection of the organolithium reagent and reaction conditions would be critical.

  • Q: Are there any known incompatibilities with common reagents or solvents?

    • A: Avoid strong oxidizing agents, as they can react with the amine functionality. As mentioned, strong acids can lead to ether cleavage. Otherwise, the compound is generally compatible with common aprotic organic solvents.

References

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). [Link]

  • Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2009). Fast racemisation of chiral amines and alcohols by using cationic half-sandwich ruthena- and iridacycle catalysts. Chemistry. [Link]

  • Gevaert, B., Van der Veken, P., & Augustyns, K. (2007). Selective acylation of primary amines in peptides and proteins. Analytical Biochemistry. [Link]

  • Santos, P. P., & Pinheiro, P. F. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. [Link]

  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. [Link]

  • Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]

  • Osuna Gálvez, A., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • ResearchGate. (n.d.). Chiral resolution methods and the integration of a racemization step. [Link]

  • Sciencemadness.org. (2014). What is the mechanism for catalytic cleavage of ethers by Lewis Acid's?. [Link]

  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. [Link]

  • Dr. Parjanya Shukla & Dr. M. P. Singh Classes. (2020). Effect of Substituents on Orientation | Ortho Para Directors |Meta Director| Mechanism| BP 301T L~11. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

Sources

Technical Support Center: Removal of Impurities from (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemical and chemical purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity-related challenges encountered during the synthesis and purification of this valuable compound.

Troubleshooting Guide: Common Impurity Issues

This section provides a structured approach to identifying and resolving specific impurity problems.

Issue 1: Presence of the (R)-Enantiomer Impurity

Question: My final product has a low enantiomeric excess (e.e.), with a significant amount of the undesired (R)-enantiomer. What are the likely causes, and how can I improve the stereochemical purity?

Probable Causes:

  • Inefficient Chiral Resolution: The formation of diastereomeric salts is a common method for separating enantiomers.[1] However, the choice of resolving agent, solvent, and crystallization conditions are crucial for effective separation.[2][3] Suboptimal conditions can lead to incomplete separation.

  • Racemization: The chiral center of the amine can undergo racemization under harsh conditions, such as high temperatures or exposure to strong acids or bases.

  • Inaccurate Analytical Method: The chiral HPLC or SFC method used for determining the e.e. may not be adequately optimized, leading to erroneous results.

Step-by-Step Troubleshooting and Resolution:

  • Optimize Chiral Resolution via Diastereomeric Salt Formation:

    • Resolving Agent Selection: While various chiral acids can be used, tartaric acid derivatives are common and effective resolving agents for amines.[4]

    • Stoichiometry: The molar ratio of the amine to the resolving agent is a critical parameter. While a 1:1 ratio is a common starting point, it is not always optimal. Experimenting with different ratios, such as using 0.5 molar equivalents of the resolving agent, can sometimes improve the resolution efficiency.[5]

    • Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent system.[6] A systematic screening of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and solvent mixtures is recommended to identify conditions that maximize the solubility difference between the two diastereomers.

    • Controlled Crystallization: Allow for a sufficient equilibration time during crystallization.[5] A slow, controlled cooling profile often yields purer crystals.

  • Prevent Racemization:

    • Temperature Management: Maintain the lowest practical temperatures throughout the reaction, work-up, and purification steps.

    • pH Control: Avoid exposure to strongly acidic or basic conditions. If pH adjustments are necessary, use buffered solutions or perform the operations at low temperatures.

  • Validate the Analytical Method:

    • Column and Mobile Phase Optimization: Ensure the chiral stationary phase is appropriate for your compound. Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

    • Reference Standards: Confirm peak identification and quantification accuracy by analyzing a racemic standard and, if available, a certified reference standard of the pure (S)-enantiomer.

Workflow for Enhancing Enantiomeric Purity

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Actionable Solutions cluster_3 Desired Outcome A Low Enantiomeric Excess (e.e.) B Optimize Chiral Resolution A->B C Mitigate Racemization A->C D Validate Analytical Method A->D E Screen Resolving Agents & Stoichiometry B->E F Optimize Crystallization Solvent & Temperature B->F G Control Reaction/Work-up Temperature C->G H Maintain Neutral pH C->H I Optimize Chiral HPLC/SFC Method D->I K High Enantiomeric Purity (>99% e.e.) F->K H->K I->K

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Presence of Impurities from the Reductive Amination Step

Question: My product is contaminated with the starting ketone (6-fluoro-2-methoxyacetophenone) and the corresponding alcohol by-product. How can I minimize these impurities?

Probable Causes:

  • Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine, especially if water is not effectively removed.[7]

  • Premature Reduction: The reducing agent may react with the starting ketone before the imine has had a chance to form, leading to the alcohol impurity.[8]

  • Hydrolysis of the Imine: The imine intermediate can be sensitive to water and may hydrolyze back to the starting ketone and amine.

Step-by-Step Troubleshooting and Resolution:

  • Promote Imine Formation:

    • Water Removal: If the reaction conditions permit, use a Dean-Stark trap or a drying agent to remove the water formed during imine formation.

    • pH Adjustment: The rate of imine formation is often pH-dependent. A slightly acidic medium (pH 4-5) is typically optimal.[9]

  • Select the Appropriate Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is a mild and selective reducing agent that is often effective for reductive aminations and is less likely to reduce the starting ketone.[8]

    • Sodium Cyanoborohydride (NaBH3CN): This reagent is also selective for the reduction of imines in the presence of ketones, particularly at a controlled pH.[9]

    • Sodium Borohydride (NaBH4): This is a less selective reducing agent and should typically be added after allowing sufficient time for complete imine formation.[8]

  • Optimize Reaction Conditions:

    • Sequential Addition: Add the reducing agent only after confirming the formation of the imine (e.g., by TLC or GC-MS analysis).

    • Temperature Control: Perform the reduction at a controlled, low temperature to minimize side reactions.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB)HighDCE, DCM, THFWater-sensitive
Sodium Cyanoborohydride (NaBH3CN)HighMethanolpH control can be important
Sodium Borohydride (NaBH4)LowMethanol, EthanolAdd after imine formation is complete

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine?

A common and efficient method is the reductive amination of 6-fluoro-2-methoxyacetophenone, followed by chiral resolution of the resulting racemic amine.[7][10] The resolution is typically achieved by forming diastereomeric salts with a chiral acid, such as a tartaric acid derivative.[1][11]

Q2: How can I effectively remove the chiral resolving agent from my final product?

After separating the desired diastereomeric salt, the resolving agent can be removed by an acid-base workup. The salt is treated with a base (e.g., NaOH or K2CO3) to liberate the free amine. The amine can then be extracted into an organic solvent, while the salt of the resolving agent remains in the aqueous layer. Multiple extractions and washes may be necessary for complete removal.

Q3: What are the critical parameters to control during the diastereomeric salt crystallization?

The key parameters for successful crystallization are:

  • Solvent System: The choice of solvent or solvent mixture is crucial for achieving a significant difference in the solubility of the diastereomers.[6]

  • Concentration: The concentration of the salt in the solvent will impact both the yield and the purity of the crystals.

  • Temperature Profile: The initial and final temperatures, along with the rate of cooling, play a significant role in crystal growth and the final purity.

  • Agitation: The stirring rate can affect the crystal size distribution and the overall homogeneity of the crystallization process.

Impurity Formation and Removal Pathway

G cluster_0 Synthesis cluster_1 Potential Impurities cluster_2 Purification cluster_3 Final Product A 6-Fluoro-2-methoxy- acetophenone B Reductive Amination A->B C Racemic Amine B->C D (R)-Enantiomer C->D Side Reactions/ Incomplete Conversion E Unreacted Ketone C->E Side Reactions/ Incomplete Conversion F Alcohol By-product C->F Side Reactions/ Incomplete Conversion G Chiral Resolution C->G H Acid-Base Workup G->H I (1S)-1-(6-Fluoro-2-methoxy- phenyl)ethylamine H->I

Caption: Overview of impurity formation and purification steps.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution with Tartaric Acid Derivative
  • Dissolution: Dissolve the racemic 1-(6-fluoro-2-methoxyphenyl)ethylamine in a suitable solvent (e.g., methanol) at a slightly elevated temperature (e.g., 40-50 °C).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 molar equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool gradually to room temperature, then further cool in an ice bath to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 1M NaOH) with stirring until the aqueous layer is basic (pH > 10).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Purity Assessment: Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

References

  • Technical Support Center: Purific
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine - Benchchem.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure - RSC Publishing.
  • Part 6: Resolution of Enantiomers - Chiralpedia.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • Reductive amin
  • Reductive Amination Reaction of Acetophenone C
  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
  • Reductive Amin
  • Reductive Amination, and How It Works - Master Organic Chemistry.

Sources

Enhancing enantioselectivity with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for enhancing enantioselectivity using this valuable chiral building block. We will explore its application as a chiral resolving agent, address common experimental challenges, and offer detailed protocols to ensure the successful isolation of enantiomerically pure compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, handling, and application of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Q1: What is (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and what are its primary applications?

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is an enantiomerically pure amine. Its structure, featuring a stereogenic center, makes it highly valuable in asymmetric synthesis. Its primary applications include acting as a chiral resolving agent for the separation of racemic acids and as a chiral building block or auxiliary in the synthesis of complex, enantiopure molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The presence of a fluorine atom can enhance properties like metabolic stability and binding affinity in the final drug candidate.[1]

Q2: Why are the fluoro and methoxy groups on the phenyl ring significant?

The substituents on the aromatic ring play a crucial role in the molecule's efficacy as a resolving agent.

  • 6-Fluoro Group: The fluorine atom is highly electronegative and can participate in specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. This can influence the crystal lattice packing of the diastereomeric salts, which is a critical factor for successful separation.

  • 2-Methoxy Group: The methoxy group is an electron-donating group that can also influence the electronic properties and steric environment of the amine. Its position ortho to the ethylamine moiety creates a specific three-dimensional architecture that enhances chiral recognition when interacting with a racemic substrate.

Q3: How should this amine be stored and handled?

Like many chiral amines, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[2] It is classified as a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Q4: Can this amine be used in applications other than classical resolution?

Yes. Beyond its use in forming diastereomeric salts for crystallization, this chiral amine can be used as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. It is also a valuable starting material for the synthesis of more complex chiral ligands or catalysts used in asymmetric hydrogenation and other enantioselective transformations.[3][4]

Section 2: Troubleshooting Guide for Chiral Resolution

This guide addresses specific issues encountered during diastereomeric salt resolution in a question-and-answer format.

Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the standard workflow for chiral resolution using a resolving agent like (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine to separate a racemic acid.

G cluster_reaction Step 2: Salt Formation cluster_separation Step 3: Separation & Liberation racemic_acid Racemic Acid (R/S Mixture) dissolve Dissolve in Optimal Solvent racemic_acid->dissolve resolving_agent (1S)-Amine (Resolving Agent) resolving_agent->dissolve mix Mix & Form Salts dissolve->mix salts Diastereomeric Salts (R-Acid, S-Amine) (S-Acid, S-Amine) mix->salts crystallize Fractional Crystallization (Cool Slowly) salts->crystallize filter Filter to Separate Solid and Mother Liquor crystallize->filter less_soluble Less Soluble Salt (Solid) filter->less_soluble more_soluble More Soluble Salt (in Mother Liquor) filter->more_soluble liberate Liberate Free Acid (e.g., add HCl) less_soluble->liberate pure_enantiomer Enantiomerically Pure Acid liberate->pure_enantiomer G start Low Enantiomeric Excess (e.e.) cause1 Poor Crystal Quality/ Oily Precipitate? start->cause1 cause2 Crystals Formed, but Purity is Low? start->cause2 cause3 Inconsistent Results? start->cause3 solution1a Re-screen Solvents (Polarity & Mixtures) cause1->solution1a solution1b Adjust Concentration & Cooling Rate cause1->solution1b solution2a Perform Recrystallization of Diastereomeric Salt cause2->solution2a solution2b Optimize Stoichiometry (Amine:Acid Ratio) cause2->solution2b solution2c Check for Racemization (Lower Temp/Time) cause2->solution2c solution3a Verify Purity of Starting Materials cause3->solution3a solution3b Ensure Strict Control of Temp, Time, & Agitation cause3->solution3b

Caption: Decision tree for troubleshooting low enantiomeric excess.

Q3: I've isolated the diastereomeric salt, but I'm struggling to liberate the enantiopure free acid. What are the best practices?

  • Potential Cause: Incomplete Salt Dissociation. The liberation step requires breaking the ionic bond between the amine and the acid. This is typically achieved by treatment with a strong acid (to protonate the resolving agent) or a strong base (to deprotonate the target acid).

  • Expert Recommendation:

    • Suspend the Salt: Suspend the filtered and dried diastereomeric salt in a biphasic system, typically an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous solution. [5] 2. Add Acid: Add an aqueous solution of a strong acid, such as 1M or 2M HCl, to the suspension. This will protonate the (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, forming a water-soluble ammonium salt.

    • Partitioning: Your desired acid will remain in the organic layer, while the protonated resolving agent will move into the aqueous layer.

    • Extraction & Purification: Separate the organic layer. Wash it with brine to remove residual water, dry it over a suitable agent like sodium sulfate or magnesium sulfate, and evaporate the solvent to yield your enantiomerically enriched acid. [5]The resolving agent can often be recovered from the aqueous layer by basification and extraction.

Section 3: Experimental Protocol

This section provides a foundational, step-by-step protocol for the chiral resolution of a generic racemic carboxylic acid using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Objective: To separate a racemic carboxylic acid into its constituent enantiomers.

Materials:

  • Racemic carboxylic acid (1.0 eq)

  • (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (0.5 - 1.0 eq)

  • Screening solvents (e.g., Ethanol, Isopropanol, Water)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Chiral HPLC or GC column for e.e. analysis

Protocol:

  • Diastereomeric Salt Formation:

    • In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., 5-10 volumes of 9:1 ethanol:water) at an elevated temperature (e.g., 60-70 °C).

    • In a separate vessel, dissolve (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (start with 1.0 eq) in the same solvent system.

    • Slowly add the amine solution to the hot acid solution with continuous stirring.

  • Crystallization and Separation:

    • After the addition is complete, slowly cool the mixture to room temperature over several hours to encourage selective crystallization of the less soluble diastereomeric salt.

    • Further cool the mixture in an ice bath (0-5 °C) for at least one hour to maximize the yield.

    • Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove any residual mother liquor.

    • Self-Validation Checkpoint: The mother liquor, which is enriched in the other diastereomer, should be saved. It can be processed to recover the other enantiomer or to recycle the resolving agent.

  • Recrystallization (Optional but Recommended for High Purity):

    • Dissolve the filtered salt in a minimum amount of the hot solvent system.

    • Allow it to cool slowly as described in step 2.

    • Filter the purified crystals and dry them under vacuum.

    • Self-Validation Checkpoint: At this stage, a small sample of the salt can be analyzed (e.g., by NMR) to determine the diastereomeric excess (d.e.).

  • Liberation of the Free Acid:

    • Suspend the dried, diastereomerically pure salt in a mixture of ethyl acetate (10 volumes) and water (5 volumes).

    • While stirring vigorously, add 2M HCl until the aqueous layer is acidic (pH 1-2). Continue stirring until all solids have dissolved and partitioned between the two layers.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer once more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the final product using an appropriate chiral analytical method (e.g., HPLC or GC).

Section 4: Comparative Data Framework

While specific performance data for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is often proprietary or application-specific, the following table provides a framework for evaluating its potential performance. It uses data for structurally analogous resolving agents to offer valuable insights for methodological development. [5][6]

Chiral Resolving Agent Substrate Example Solvent Yield of Salt (%) Enantiomeric Excess (e.e.) of Recovered Substrate Reference
(-)-Tartaric Acid (1-methyl-2-phenyl)-ethylamine Isopropyl alcohol/Water 87.5% 83.5% [6]
(R,R)-4-Chlorotartranilic Acid 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine Water High >99% [5][6]

| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82% | 91% (after 2 cycles) | [6]|

Note: This data serves as a predictive guide. The optimal resolving agent, solvent, and conditions must be determined empirically for each specific racemic substrate. [7]

References

  • Application Notes and Protocols: Large-Scale Synthesis of Enantiomerically Pure Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem.
  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
  • Troubleshooting low enantiomeric excess in chiral resolution experiments. (n.d.). Benchchem.
  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (n.d.). Benchchem.
  • Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). Chemical Reviews - ACS Publications.
  • Chiral Drugs: An Overview. (n.d.). PubMed Central.
  • Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. (2014). RSC Publishing.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). APR.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). RSC Publishing.
  • Optical Resolution of 1-(3-Methoxyphenyl)ethylamine with Enantiomerically Pure Mandelic Acid, and the Crystal Structure of Less-Soluble Diastereomeric Salt. (1993). Bulletin of the Chemical Society of Japan.
  • A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine. (n.d.). Benchchem.
  • (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%, Thermo Scientific. (n.d.). Fisher Scientific.
  • (S)-(-)-1-(4-Methoxyphenyl)ethylamine 41851-59-6. (n.d.). TCI Chemicals.

Sources

Troubleshooting diastereomeric salt resolution with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting diastereomeric salt resolution, with a specific focus on the application of the chiral resolving agent, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine . This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers. Here, we address common challenges encountered during this classical yet powerful resolution technique, providing in-depth, experience-driven solutions and the scientific rationale behind them.

Understanding the Core Principles

Diastereomeric salt resolution is a venerable and highly effective method for separating enantiomers from a racemic mixture. The fundamental principle involves the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (in this case, the chiral amine (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine). This reaction forms a mixture of two diastereomeric salts.

These diastereomeric salts, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. Once one of the diastereomeric salts is isolated in a pure form, the corresponding enantiomer can be recovered by a simple acid-base workup, which also allows for the recycling of the chiral resolving agent.

The success of this technique hinges on several critical factors, including the choice of solvent, the stoichiometry of the reactants, the crystallization temperature profile, and the kinetics of crystal nucleation and growth.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the diastereomeric salt resolution process using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Issue 1: No Crystallization or Poor Crystal Formation

Question: I've mixed my racemic acid with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in the chosen solvent, but I'm not getting any crystals, or the precipitate is an oil. What should I do?

Answer: This is a very common issue and often relates to supersaturation and solvent choice.

  • Pillar of Expertise: The formation of a stable crystalline lattice is a thermodynamically driven process. If the diastereomeric salts are too soluble in the chosen solvent, the solution will not reach the necessary level of supersaturation for nucleation to occur. Conversely, if the solubility is too low, rapid precipitation or "oiling out" can occur, trapping impurities and leading to poor diastereomeric excess (d.e.).

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is paramount. You should perform a systematic solvent screen with small amounts of your diastereomeric salt mixture. The ideal solvent is one in which one diastereomer is sparingly soluble while the other is significantly more soluble. A table of commonly used solvents is provided below.

    • Inducing Crystallization:

      • Seeding: If you have a small amount of the desired crystalline diastereomeric salt from a previous experiment, adding a single, well-formed crystal (a seed crystal) can induce crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create microscopic imperfections on the glass surface that can act as nucleation sites.

      • Cooling Rate: A slow, controlled cooling rate is crucial. Crash cooling often leads to the formation of small, impure crystals or oils. A stepwise cooling profile (e.g., room temperature for several hours, then 4 °C, then -20 °C) can be effective.

    • Concentration Adjustment: Carefully concentrate the solution by slowly evaporating the solvent. Be mindful not to over-concentrate, which can lead to the precipitation of both diastereomers.

  • Self-Validating Protocol: A small-scale parallel solvent screen is a self-validating approach. The solvent system that yields a crystalline solid with the highest diastereomeric excess is the most promising for scale-up.

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Question: I've managed to obtain crystals, but after analysis (e.g., by chiral HPLC or NMR with a chiral shift reagent), the diastereomeric excess is very low. How can I improve the purity?

Answer: Low d.e. indicates that the less soluble diastereomer is co-precipitating with the more soluble one. This can be addressed by optimizing the crystallization conditions.

  • Pillar of Expertise: The difference in solubility between the two diastereomeric salts can be subtle and is often temperature-dependent. The goal is to find a "sweet spot" where the solubility of the desired diastereomer is low enough to crystallize, while the other remains in solution.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective method for improving diastereomeric purity. Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process can be repeated until the desired d.e. is achieved.

    • Solvent Composition: For binary solvent systems (e.g., ethanol/water, acetone/hexane), fine-tuning the ratio of the two solvents can significantly impact the relative solubilities of the diastereomeric salts.

    • Equilibration Time: Allow sufficient time for the system to reach thermodynamic equilibrium. Sometimes, the initially formed crystals may have a lower d.e., but with extended stirring at a constant temperature, the system can self-correct as the less stable crystals redissolve and the more stable ones grow.

  • Data-Driven Decision Making:

Parameter Observation Actionable Insight
Diastereomeric Excess Low d.e. in initial crystalsPerform one or more recrystallizations.
Crystal Morphology Small, needle-like crystalsMay indicate rapid crystallization. Slow down the cooling rate.
Yield High yield but low d.e.The conditions are likely favoring the precipitation of both diastereomers. Try a more solubilizing solvent or a higher crystallization temperature.
Issue 3: Low Yield of the Desired Enantiomer

Question: After isolating the diastereomeric salt and liberating the free acid, the overall yield of my target enantiomer is very low. What are the potential causes and solutions?

Answer: Low yield can stem from several factors, from incomplete salt formation to losses during workup.

  • Pillar of Expertise: A thorough understanding of the entire process, including the stoichiometry of the salt formation and the efficiency of each extraction and isolation step, is crucial for maximizing yield.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Low Yield A Start: Low Yield Observed B Check Stoichiometry: Equimolar amounts of racemic acid and resolving agent used? A->B C Incomplete Salt Formation B->C No E Check Solubility of BOTH Diastereomers B->E Yes D Optimize Salt Formation: Ensure complete dissolution before crystallization. C->D D->E F Significant amount of desired diastereomer remains in the mother liquor. E->F High Solubility H Review Workup Procedure: Efficient extraction and phase separation? E->H Low Solubility G Recover from Mother Liquor: Concentrate and attempt a second crop of crystals. F->G G->H I Losses during Acid/Base Workup H->I No K End: Improved Yield H->K Yes J Optimize Workup: Ensure complete protonation/deprotonation. Check pH. I->J J->K

    Caption: Workflow for diagnosing and resolving low yield issues.

  • Authoritative Grounding: The principles of solubility and crystallization kinetics are well-established in physical chemistry. For a deeper understanding, consult authoritative texts on crystal engineering and separation science.

Issue 4: Difficulty in Recovering the Chiral Resolving Agent

Question: I've isolated my desired enantiomer, but I'm having trouble recovering the (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine for reuse. What is the best practice for this?

Answer: Efficient recovery of the often-expensive chiral resolving agent is crucial for the economic viability of the process.

  • Pillar of Expertise: The recovery process is essentially the reverse of the salt formation. It relies on the differential solubility of the free amine and the salt in aqueous and organic phases.

  • Step-by-Step Recovery Protocol:

    • Combine Aqueous Layers: After acidifying the diastereomeric salt and extracting your target enantiomer with an organic solvent, the aqueous layer will contain the protonated chiral amine (as an ammonium salt).

    • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 2M NaOH) with stirring until the pH is >12. This will deprotonate the ammonium salt and liberate the free amine.

    • Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.

    • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the chiral resolving agent.

    • Purity Check: Verify the purity and enantiomeric integrity of the recovered resolving agent (e.g., by chiral HPLC or polarimetry) before reuse.

Experimental Protocols and Data

General Protocol for Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve one equivalent of the racemic acid in a suitable solvent (e.g., ethanol).

    • Add 0.5 to 1.0 equivalents of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. Using sub-stoichiometric amounts of the resolving agent can sometimes lead to higher initial diastereomeric excess.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, consider the troubleshooting steps outlined above.

    • Further cool the mixture (e.g., to 4 °C) to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomer:

    • Suspend the diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate).

    • Add an acid (e.g., 1M HCl) until the pH is ~1-2 to protonate the amine and liberate the free carboxylic acid.

    • Separate the organic layer, and extract the aqueous layer with additional organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent, and concentrate to obtain the enantiomerically enriched acid.

Solvent Selection Guide
Solvent Characteristics Typical Applications
Ethanol/Methanol Protic, polar. Good for dissolving many organic acids and their amine salts.A common starting point for solvent screening.
Isopropanol Less polar than ethanol. Can offer different solubility profiles.Useful when ethanol/methanol are too solubilizing.
Acetonitrile Aprotic, polar.Can provide unique selectivity for certain diastereomeric salts.
Ethyl Acetate Moderately polar.Often used in combination with a non-polar solvent like hexane.
Toluene Non-polar.Can be effective for less polar substrates.
Water Highly polar.Often used as an anti-solvent in combination with a miscible organic solvent like ethanol or acetone.

References

  • Title: Crystal Engineering: A Textbook Source: World Scientific URL: [Link]

  • Title: Diastereomeric Resolution Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Monitoring (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods concerning the synthesis and monitoring of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights needed to navigate the nuances of analyzing this specific chiral amine.

Introduction: The "Why" Behind Rigorous Analytical Monitoring

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral building block of significant interest in pharmaceutical synthesis. The stereochemistry at the ethylamine's alpha-carbon is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust analytical methods are not just a matter of quality control; they are fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common and powerful techniques for monitoring reaction progress, determining enantiomeric excess (e.e.), and assessing purity.

Logical Workflow for Method Development & Troubleshooting

Before diving into specific issues, it's crucial to have a logical workflow. The following diagram illustrates a systematic approach to developing and troubleshooting your analytical methods for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

G cluster_0 Method Development cluster_1 Troubleshooting Start Define Analytical Goal (e.g., ee determination, purity) Select_Technique Select Technique (HPLC, GC) Start->Select_Technique Select_Column Select Chiral Stationary Phase (CSP) Select_Technique->Select_Column Screen_MP Screen Mobile Phases / Conditions Select_Column->Screen_MP Optimize Optimize Separation (Resolution, Peak Shape) Screen_MP->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate Problem Identify Problem (e.g., Poor Resolution, Peak Tailing) Validate->Problem Routine Analysis Isolate Isolate Variable (Change one parameter at a time) Problem->Isolate Diagnose Diagnose Root Cause (System, Method, Sample) Isolate->Diagnose Correct Implement Corrective Action Diagnose->Correct Verify Verify Fix & Document Correct->Verify

Caption: A systematic workflow for method development and troubleshooting.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric excess of non-volatile chiral amines like (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for this class of compounds.[2]

Frequently Asked Questions & Troubleshooting Guide: HPLC

Q1: I'm starting from scratch. What's a good initial HPLC method for determining the enantiomeric excess of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine?

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Chiral Stationary Phase Polysaccharide-based (e.g., derivatized cellulose or amylose)These CSPs have broad applicability for a wide range of chiral compounds, including aromatic amines.[2]
Mobile Phase Mode Normal Phase (NP) or Polar Organic Mode (POM)NP (e.g., Hexane/Isopropanol) or POM often provide better selectivity for polysaccharide CSPs.[2]
Mobile Phase Composition Start with 90:10 Hexane:Isopropanol (v/v)This is a common starting point. Adjust the ratio to optimize resolution.
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)Basic additives are crucial for improving the peak shape of basic analytes like amines by minimizing interactions with residual silanols on the silica support.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CAmbient temperature is a good starting point. Lowering the temperature can sometimes improve resolution.[2]
Detection UV at 254 nm or 270 nmThe phenyl ring provides strong UV absorbance.

Q2: My peaks are tailing significantly. What's causing this and how do I fix it?

A2: Peak tailing for basic compounds like your amine is a classic problem. It's most often caused by secondary interactions between the amine and acidic silanol groups on the silica surface of the column packing.[6]

  • Solution 1: Add a Basic Modifier: As mentioned above, adding a small amount (0.1-0.2%) of an amine like DEA or TEA to your mobile phase is the most effective solution. The competing base will saturate the active silanol sites, preventing your analyte from interacting with them.[5]

  • Solution 2: Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.[6][7]

  • Solution 3: Ensure Sample Solvent is Compatible: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[8]

Q3: I'm not getting any separation between the enantiomers (co-elution). What should I try?

A3: Lack of resolution is a common challenge in chiral method development. Here's a systematic approach to address it:

  • Optimize Mobile Phase Composition: This is the first and most impactful parameter to adjust. In normal phase, decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% or 2%). This will increase retention and often improve selectivity.[2]

  • Try a Different Alcohol Modifier: Sometimes, switching from isopropanol to ethanol can alter the chiral recognition mechanism and provide the necessary selectivity.

  • Change the CSP: If optimizing the mobile phase doesn't work, the chosen CSP may not be suitable for your molecule. Screening a variety of CSPs (e.g., different polysaccharide derivatives) is the next logical step.[3]

  • Lower the Temperature: Reducing the column temperature (e.g., to 15°C) can enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better separation.[2]

Q4: My retention times are drifting from run to run. What's the cause?

A4: Retention time instability points to a lack of equilibrium in your system.[7]

  • Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This is especially critical in normal phase, where trace amounts of water can significantly affect retention.[9]

  • Mobile Phase Inconsistency: If you are mixing solvents online, ensure the pump is functioning correctly. In normal phase, solvent composition can change due to evaporation of the more volatile component (e.g., hexane). Prepare fresh mobile phase daily.[9]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[7]

Chiral Gas Chromatography (GC)

For reaction monitoring where speed is essential and for analyzing volatile derivatives, chiral GC can be an excellent alternative to HPLC. The amine can either be analyzed directly on a chiral GC column or derivatized with a chiral or achiral agent to be analyzed on a standard column.

Frequently Asked Questions & Troubleshooting Guide: GC

Q1: Can I analyze (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine directly by GC?

A1: Yes, direct analysis is possible, but often challenging due to the polarity of the amine group, which can lead to poor peak shape. A more robust approach is often derivatization.

  • Direct Analysis: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase.[10] However, be prepared for potential peak tailing.

  • Derivatization (Recommended): Reacting the amine with an achiral derivatizing agent like trifluoroacetic anhydride (TFAA) to form the corresponding amide is a common strategy.[11] The resulting derivative is more volatile and less polar, leading to better chromatography. The enantiomers of the derivative can then be separated on a chiral column.

G cluster_0 GC Derivatization Workflow Analyte (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Derivative Volatile TFA-Amide Derivative Analyte->Derivative + Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Derivative GC_Column Chiral GC Column (e.g., Cyclodextrin-based) Derivative->GC_Column Inject Separation Separated Enantiomer Peaks GC_Column->Separation

Caption: A typical derivatization workflow for GC analysis of chiral amines.

Q2: I'm seeing broad or tailing peaks in my GC analysis. How can I improve the peak shape?

A2: This is a common issue when analyzing amines by GC.

  • Inlet Activity: The glass inlet liner can have active silanol groups that interact with the amine. Use a deactivated liner.

  • Incomplete Derivatization: If you are derivatizing, ensure the reaction has gone to completion. Residual unreacted amine will tail significantly. Optimize your derivatization conditions (time, temperature, reagent excess).

  • Column Bleed: An old or damaged column can expose active sites. Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.

Q3: My results for enantiomeric excess are not reproducible. What could be the issue?

A3: Reproducibility issues in chiral GC can often be traced back to the injection or reaction conditions.

  • Injector Discrimination: Ensure your injection parameters (e.g., inlet temperature, split ratio) are optimized to prevent discrimination between the two diastereomeric derivatives (if applicable).

  • Inconsistent Derivatization: If you are performing an offline derivatization, ensure the reaction conditions are precisely controlled for every sample and standard. Any variability can lead to inconsistent results.

  • Kinetic Resolution during Derivatization: If using a chiral derivatizing agent, ensure there is no kinetic resolution, where one enantiomer reacts faster than the other. This can be checked by analyzing samples at different reaction times.

Method Validation: Ensuring Trustworthy Data

Once you have an optimized analytical method, it must be validated to ensure it is fit for its intended purpose. Validation provides documented evidence that the method is reliable, accurate, and reproducible.[10]

Table 2: Key Method Validation Parameters (ICH Q2(R1))

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • ResearchGate. (2020). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • RESTĒK. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Sultan Qaboos University Journal For Science. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • Chromatography Online. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • National Institutes of Health. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. [Link]

  • National Science Foundation. (n.d.). Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provide a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High Throughput Experimentation. [Link]

  • Phenomenex. (n.d.). APPLICATIONS. [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. [Link]

  • ResearchGate. (2012). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ACS Publications. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [Link]

  • Kobe Pharmaceutical University Repository. (n.d.). ASYMMETRIC SYNTHESIS OF O-METHYLNEFERINE. [Link]

  • ACS Publications. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. [Link]

  • National Institutes of Health. (2013). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Amines: Profiling (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, chiral amines represent an indispensable class of molecules.[1] Their utility spans from serving as resolving agents for racemic mixtures to acting as foundational building blocks and catalysts in asymmetric synthesis.[2] The precise stereochemical control offered by these compounds is paramount, as the biological activity of enantiomers can differ dramatically, with one being therapeutic while the other may be inert or even toxic.[3][4] This guide provides a comparative analysis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine against other frequently employed chiral amines, offering insights into its performance and applications, supported by experimental context.

Introducing (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine: A Profile

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral primary amine characterized by a unique substitution pattern on the phenyl ring. The presence of a fluorine atom at the 6-position and a methoxy group at the 2-position introduces specific steric and electronic properties that can influence its reactivity and effectiveness in stereoselective transformations.

Caption: Structure of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

Comparative Analysis with Other Chiral Amines

The efficacy of a chiral amine in a specific application, such as resolution or asymmetric catalysis, is highly dependent on its structure. Below is a comparison of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine with other commonly used chiral amines. While direct comparative experimental data for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is not extensively available in the public domain, we can infer its potential performance based on the behavior of structurally similar amines and general principles of chiral recognition.

Chiral AmineKey Structural FeaturesCommon ApplicationsPotential Advantages of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine
(S)-1-Phenylethylamine Simple, archetypal chiral primary amine.Resolution of carboxylic acids, synthesis of chiral auxiliaries.The ortho-methoxy and fluoro substituents can provide additional points of interaction (e.g., hydrogen bonding, dipole-dipole) and enhanced steric hindrance, potentially leading to better diastereomeric discrimination.
(S)-1-(4-Methoxyphenyl)ethylamine Methoxy group in the para position.[5]Chiral resolving agent, chiral auxiliary, and catalyst for asymmetric synthesis.[5]The ortho-position of the methoxy group in the target compound may lead to different conformational preferences and more defined chiral pockets in transition states.
Cinchona Alkaloids (e.g., Quinine, Quinidine) Rigid, bicyclic structures with multiple stereocenters.Catalysts in a wide range of asymmetric reactions, resolving agents.Simpler structure, potentially lower cost, and different steric/electronic profile which might be advantageous for specific substrates.
(S)-2-Amino-3-methylbutane Aliphatic chiral amine.Chiral building block in pharmaceutical synthesis.The aromatic ring provides a rigid scaffold and potential for π-π stacking interactions, which are absent in simple aliphatic amines.

Application Spotlight: Chiral Resolution of Racemic Acids

One of the primary applications of chiral amines is the resolution of racemic carboxylic acids through the formation of diastereomeric salts.[6][7] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic acid and the enantiopure amine.[8]

General Experimental Workflow for Chiral Resolution

The following protocol outlines a general procedure for the chiral resolution of a racemic carboxylic acid using a chiral amine like (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. The optimal solvent and stoichiometry are typically determined through empirical screening.[9]

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid dissolution Dissolve in Suitable Solvent racemic_acid->dissolution chiral_amine (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine chiral_amine->dissolution mixing Combine Solutions dissolution->mixing cooling Cooling / Evaporation mixing->cooling filtration Filter Less Soluble Diastereomeric Salt cooling->filtration acidification Acidify to Liberate Chiral Amine filtration->acidification extraction Extract Pure Carboxylic Acid Enantiomer acidification->extraction

Caption: Generalized workflow for chiral resolution.

Step-by-Step Protocol:
  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, isopropanol).

    • In a separate flask, dissolve an equimolar or sub-stoichiometric amount of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in the same solvent.

    • Combine the two solutions. The formation of the diastereomeric salts may be exothermic.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.

    • Separate the organic layer containing the enantiomerically enriched carboxylic acid. The aqueous layer will contain the hydrochloride salt of the chiral amine.

  • Recovery of the Chiral Amine:

    • The chiral amine can often be recovered from the aqueous layer by basification followed by extraction.

Rationale for Experimental Choices

  • Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. A solvent system where one salt is significantly less soluble than the other is ideal for achieving high diastereomeric excess in a single crystallization.

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess of the crystallized salt, although at the expense of the overall yield of that crystallization step.

Future Perspectives and Broader Applications

Beyond its role as a resolving agent, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and its derivatives hold potential as chiral auxiliaries or ligands in asymmetric catalysis. The unique electronic nature of the substituted phenyl ring could modulate the reactivity and selectivity of catalytic systems. For instance, in transition metal-catalyzed reactions, the fluorine and methoxy groups could influence the coordination environment around the metal center.[10] Furthermore, in organocatalysis, these substituents could play a role in establishing secondary interactions that stabilize the transition state of the desired stereochemical outcome.[2][11] The development of efficient synthetic routes to such chiral amines remains a key area of research, with both chemical and biocatalytic methods being actively explored.[12][13][14][15]

Conclusion

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine represents a valuable addition to the toolbox of chiral amines available to synthetic chemists. Its distinct substitution pattern offers the potential for unique reactivity and selectivity in both classical resolutions and modern asymmetric catalysis. While further experimental data is needed for a direct, quantitative comparison with established chiral amines across a range of applications, its structural features suggest it is a promising candidate for tackling challenging stereoselective transformations.

References

  • Díaz-Urrutia, C. and P. G. Andersson. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 2021. Available from: [Link]

  • France, S., et al. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 2003. Available from: [Link]

  • Gotor-Fernández, V., et al. Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Angewandte Chemie International Edition, 2019. Available from: [Link]

  • D'Addario, P., et al. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. Journal of the American Chemical Society, 2020. Available from: [Link]

  • Díaz-Urrutia, C. and P. G. Andersson. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 2021. Available from: [Link]

  • von Langermann, J., et al. Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design, 2010. Available from: [Link]

  • Wang, D., et al. Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 2020. Available from: [Link]

  • Wang, D., et al. Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 2020. Available from: [Link]

  • ResearchGate. Comparison of currently existing chiral resolution methods. Available from: [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • MDPI. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Available from: [Link]

  • ResearchGate. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity. Available from: [Link]

  • ResearchGate. Selected chiral tertiary amine drugs. Available from: [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Wikipedia. Chiral drugs. Available from: [Link]

  • MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]

Sources

Efficacy of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isolation of single enantiomers is a critical step in ensuring the safety and efficacy of new therapeutics. This guide provides a comparative analysis of the potential of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a chiral resolving agent. In the absence of extensive, publicly available experimental data for this specific agent, this guide establishes a framework for its evaluation by drawing comparisons with well-established resolving agents for a common class of racemic compounds: the 2-arylpropionic acids, or "profens."

The fundamental principle of classical chiral resolution lies in the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers with distinct physical properties.[1] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation through fractional crystallization.[2] The desired enantiomer is then recovered by removing the resolving agent.

Comparative Analysis of Chiral Resolving Agents for Racemic Acids

The choice of a resolving agent is often empirical and necessitates screening to identify the optimal agent and conditions for a specific racemic compound.[3] An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to high recovery and high enantiomeric excess (e.e.) of the desired enantiomer.[1]

Here, we compare the anticipated performance of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine with established resolving agents for the resolution of a representative profen, such as ibuprofen. The structural features of our target amine—a substituted phenylethylamine—suggest its potential utility in this context. Substituted phenylethylamines are a well-known class of resolving agents.[4]

Table 1: Performance Comparison of Choral Resolving Agents for Racemic Profens

Resolving AgentRacemic CompoundSolventTypical Yield of Diastereomeric SaltTypical e.e. of Recovered AcidReference
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Racemic IbuprofenMethanol/EthanolData not availableData not availableN/A
(R)-1-PhenylethylamineRacemic IbuprofenEthanol~40-50% for the less soluble salt>95% after recrystallization[5]
(R)-1-(4-Methoxyphenyl)ethylamineRacemic IbuprofenMethanolGoodHigh[6]
(R)-1-(6-Methoxynaphthalen-2-yl)ethanamineRacemic IbuprofenMethanolEffective for preparative scaleHigh[4][7]

Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented are representative examples.

Mechanism of Chiral Recognition

The efficacy of a chiral resolving agent hinges on its ability to form diastereomeric salts with significantly different crystal lattice energies. This difference, which dictates solubility, arises from the three-dimensional arrangement of the ions in the crystal. Factors influencing this include hydrogen bonding, steric hindrance, and aromatic interactions between the chiral resolving agent and the enantiomers of the racemic compound. The fluorine and methoxy substituents on the phenyl ring of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are expected to play a crucial role in these interactions, potentially offering unique selectivity compared to unsubstituted or differently substituted phenylethylamines.

Experimental Workflow for Chiral Resolution

The following is a generalized, detailed protocol for the chiral resolution of a racemic carboxylic acid, such as ibuprofen, using a chiral amine like (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. This protocol provides a self-validating system, where the success of each step can be monitored and optimized.

Diagram 1: Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Purification cluster_2 Liberation of Enantiomer dissolve_racemate Dissolve Racemic Acid in Hot Solvent dissolve_resolving_agent Dissolve Chiral Amine in Solvent mix_solutions Mix Solutions and Allow to Cool dissolve_resolving_agent->mix_solutions crystallization Induce Crystallization (e.g., Ice Bath) mix_solutions->crystallization filtration Vacuum Filter Crystals crystallization->filtration wash Wash with Cold Solvent filtration->wash recrystallization Optional: Recrystallize for Higher Purity wash->recrystallization suspend_salt Suspend Salt in Organic/Aqueous Basic Solution recrystallization->suspend_salt extraction Extract with Organic Solvent suspend_salt->extraction dry_and_evaporate Dry and Evaporate Organic Layer extraction->dry_and_evaporate

Caption: A generalized workflow for the chiral resolution of a racemic acid using a chiral amine.

Step-by-Step Protocol:
  • Diastereomeric Salt Formation:

    • In a flask, dissolve one equivalent of the racemic carboxylic acid (e.g., ibuprofen) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, in the same solvent. The stoichiometry may need to be optimized.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature to promote the formation of larger crystals. Further cooling in an ice bath may be necessary to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous acidic solution (e.g., 1M HCl).

    • Stir the mixture until the salt completely dissolves and partitions between the two phases. The amine will be protonated and move to the aqueous phase, while the carboxylic acid will remain in the organic phase.

    • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

    • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the recovered carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral auxiliary and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison with Alternative Methodologies

While classical resolution is a powerful technique, especially for large-scale separations, other methods are also available to the modern chemist.

Table 2: Comparison of Chiral Separation Techniques

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Classical Resolution Formation of diastereomeric salts with different solubilities.[8]Preparative scale separation.Cost-effective for large scale, well-established.[4]Can be time-consuming, requires screening of agents and conditions.[4]
Chiral Chromatography (HPLC, SFC) Differential interaction of enantiomers with a chiral stationary phase.Analytical and preparative scale.High resolution, applicable to a wide range of compounds.Higher cost of chiral columns and instrumentation.
Enzymatic Resolution Enzymes selectively catalyze a reaction on one enantiomer.[9]Both analytical and preparative scale.High enantioselectivity, mild reaction conditions.Limited to substrates recognized by the enzyme, theoretical max yield of 50% for one enantiomer.[9]

Diagram 2: Decision-Making Logic for Chiral Separation

G start Racemic Mixture to be Separated scale_check Scale of Separation? start->scale_check analytical Analytical Scale scale_check->analytical Small preparative Preparative Scale scale_check->preparative Large analytical_method Chiral HPLC or GC analytical->analytical_method preparative_method_check Substrate Amenable to Enzymatic Resolution? preparative->preparative_method_check enzymatic_resolution Enzymatic Resolution preparative_method_check->enzymatic_resolution Yes classical_resolution Classical Resolution via Diastereomeric Salt Formation preparative_method_check->classical_resolution No preparative_chromatography Preparative Chiral Chromatography classical_resolution->preparative_chromatography If resolution fails or is inefficient

Caption: A decision-making flowchart for selecting a chiral separation method.

Conclusion

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine represents a potentially valuable chiral resolving agent, the structural features of which suggest its applicability in the resolution of racemic carboxylic acids. While direct experimental data on its efficacy is currently limited in publicly accessible literature, this guide provides a comprehensive framework for its evaluation. By following the detailed experimental protocol and comparing its performance against established resolving agents, researchers can systematically determine its utility for their specific applications. The principles and methodologies outlined herein are fundamental to the successful separation of enantiomers, a critical task in modern chemical and pharmaceutical research.

References

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available from: [Link].

  • PubMed. Preparative method of R-(-)-Ibuprofen by diastereomer crystallization. Available from: [Link].

  • PubMed Central. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available from: [Link].

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link].

  • Resolutions using diastereoisomeric salts. Available from: [Link].

  • Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. Available from: [Link].

  • V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Available from: [Link].

  • Google Patents. Process for preparing optically active amines and optically active carboxylic acids, and intermediates for preparation.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link].

  • PubMed. Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Available from: [Link].

  • Zhejiang Jiuzhou Chem Co.,Ltd. (1S)-1-(2-FLUORO-4-METHOXYPHENYL)ETHYLAMINE CAS NO.1149804-63-6. Available from: [Link].

  • Google Patents. A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • PubChem. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. Available from: [Link].

  • PubMed. "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. Available from: [Link].

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PMC - NIH. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link].

Sources

The Untapped Potential of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine Derivatives: A Comparative Guide to Putative Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the chiral amine (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine stands as a promising, yet underexplored, scaffold for the synthesis of novel bioactive compounds. While direct research on the biological activities of its derivatives is nascent, a comprehensive analysis of structurally related molecules provides a compelling rationale for its potential in generating candidates for anticancer, anti-inflammatory, and antimicrobial agents. This guide will synthesize existing data on analogous compounds to build a hypothesis-driven framework for the exploration of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine derivatives, offering detailed experimental protocols to empower researchers in this burgeoning field.

The Scientific Rationale: Inferring Activity from Structural Analogs

The 6-fluoro-2-methoxyphenyl moiety is a recurring pharmacophore in a variety of biologically active compounds. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and receptor interactions. When combined with a chiral ethylamine, this scaffold presents a unique three-dimensional arrangement of functional groups that can be tailored for specific biological targets.

Our analysis of the current literature suggests that derivatives of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are prime candidates for investigation in the following therapeutic areas:

  • Oncology: Compounds bearing a methoxyphenyl group have demonstrated cytotoxic activity against various cancer cell lines. For instance, copper(II) complexes of trifluoromethyl methoxyphenyl-substituted β-diketones have been reported as promising anticancer agents.[1] The introduction of the 6-fluoro substitution could further enhance this activity.

  • Inflammation: The fluoro-substituted quinazoline scaffold has been explored for its dual inhibitory activity against TNF-alpha production and T-cell proliferation, suggesting a potential for developing anti-inflammatory agents.[2] Derivatives of our lead compound could be designed to mimic these interactions.

  • Infectious Diseases: The inherent antibacterial and antifungal properties of various methoxyphenyl-containing compounds, such as certain chalcones and Schiff bases, provide a strong basis for exploring the antimicrobial potential of novel derivatives.[3]

Proposed Derivatives and Synthetic Strategy

Based on the structure-activity relationships of related bioactive molecules, we propose the synthesis of a series of amide and sulfonamide derivatives of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. These functionalities are prevalent in a wide range of pharmaceuticals and offer a versatile handle for modulating physicochemical properties and biological activity.

G cluster_synthesis Proposed Synthetic Pathway start (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine reaction Acylation / Sulfonylation start->reaction acyl_chloride Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) acyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product Amide/Sulfonamide Derivative reaction->product G cluster_mtt MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plate compound_treatment Treat with synthesized derivatives cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization readout Measure absorbance at 570 nm solubilization->readout

Sources

A Senior Application Scientist's Guide to Chiral Amine Selection: A Cost-Benefit Analysis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a chiral auxiliary or building block is a critical decision that balances stereochemical control with economic viability. This guide provides an in-depth cost-benefit analysis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine , a specialized chiral amine, benchmarked against two widely used alternatives: (S)-1-(2-methoxyphenyl)ethylamine and (S)-1-(4-methoxyphenyl)ethylamine . Our analysis is grounded in a common and crucial application: the diastereoselective addition of nucleophiles to imines, a key transformation in the synthesis of enantioenriched amines and their derivatives.

Executive Summary

The choice between these structurally similar chiral amines hinges on a trade-off between cost, availability, and performance in achieving high diastereoselectivity. While (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine offers potential advantages in specific contexts due to its electronic and steric properties, its significantly higher cost necessitates a careful evaluation of its performance benefits. In contrast, (S)-1-(4-methoxyphenyl)ethylamine stands out as a more cost-effective option for many applications, with a proven track record of inducing high stereoselectivity. (S)-1-(2-methoxyphenyl)ethylamine occupies a middle ground in terms of both price and, in some cases, performance. This guide will provide the data and context necessary to make an informed decision based on the specific needs of your synthetic project.

Introduction to Chiral Phenylethylamines in Asymmetric Synthesis

Chiral phenylethylamine derivatives are workhorses in asymmetric synthesis, serving as versatile chiral auxiliaries and building blocks. Their utility stems from their ability to form transient chiral imines with aldehydes and ketones, which then direct the stereoselective attack of nucleophiles. The resulting diastereomers can be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. The substitution pattern on the phenyl ring of the chiral amine plays a crucial role in dictating the degree of stereocontrol, influencing the conformational biases of the key imine intermediate.

This guide focuses on a comparative analysis of three such amines in the context of a representative diastereoselective nucleophilic addition to an imine, a common strategy for the synthesis of chiral amines.

Cost and Availability Analysis

A primary consideration in the selection of a chiral auxiliary, especially for process development and scale-up, is its cost and commercial availability. The following table summarizes the approximate pricing for the three chiral amines at laboratory scale. Prices can vary significantly between suppliers and with purity grades.

CompoundStructureApproximate Price (USD/g)
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine$200 - $500+
(S)-1-(2-methoxyphenyl)ethylamine$30 - $100
(S)-1-(4-methoxyphenyl)ethylamine$5 - $20

Note: Prices are estimates based on publicly available data from various chemical suppliers for research quantities and are subject to change. Bulk pricing will be significantly different.

As the data clearly indicates, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is substantially more expensive than its non-fluorinated counterparts. This price differential is a critical factor in the cost-benefit analysis and must be justified by a significant improvement in performance. (S)-1-(4-methoxyphenyl)ethylamine is the most economical option, making it an attractive starting point for many projects.

Performance Comparison in a Model Reaction: Diastereoselective Alkylation of an Imine

To provide a tangible comparison of performance, we will consider a representative reaction: the diastereoselective alkylation of an imine derived from a prochiral aldehyde. This type of reaction is fundamental in the synthesis of chiral α-branched amines.

Model Reaction:

Chiral AuxiliaryNucleophile (R'M)Diastereomeric Ratio (d.r.)Yield (%)Reference
(S)-1-(2-methoxyphenyl)ethylamineOrganolithium reagentsHighGood to Excellent[1]
(S)-1-(4-methoxyphenyl)ethylamineTriethylboraneModerate to HighGood[2]

Note: Specific data for (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in a directly comparable alkylation was not found in the immediate search. The performance of such specialized reagents is often highly substrate-dependent and may be detailed in proprietary process chemistry literature.

The available data suggests that both the ortho- and para-methoxy substituted amines can induce good to high levels of diastereoselectivity. The choice between them may depend on the specific substrate and reaction conditions. The key question for the synthetic chemist is whether the potential for even higher selectivity with the more expensive fluorinated analogue justifies its cost. The fluorine atom in the ortho-position can influence the conformation of the imine intermediate through steric and electronic effects, potentially leading to enhanced facial bias.

Experimental Protocols

To provide a practical context for this analysis, the following are representative protocols for the formation and diastereoselective alkylation of an imine using a chiral phenylethylamine auxiliary.

Protocol 1: Formation and Diastereoselective Alkylation of an Imine Derived from (S)-1-(4-methoxyphenyl)ethylamine

This protocol is adapted from methodologies described for the alkylation of chiral imines.[2]

Step 1: Imine Formation

  • To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane (0.5 M), add (S)-1-(4-methoxyphenyl)ethylamine (1.05 equiv).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves (4Å).

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC or GC-MS until the aldehyde is consumed.

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude imine (1.0 equiv) in an anhydrous solvent such as THF or diethyl ether (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) and cool to the desired temperature (e.g., -78 °C).

  • Slowly add the organometallic reagent (e.g., an alkyllithium or Grignard reagent, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers and determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

G cluster_imine Imine Formation cluster_alkylation Diastereoselective Alkylation cluster_workup Workup & Purification aldehyde Aldehyde imine Chiral Imine aldehyde->imine Condensation chiral_amine (S)-1-(4-methoxyphenyl)ethylamine chiral_amine->imine dehydrating_agent Dehydrating Agent (e.g., MgSO₄) dehydrating_agent->imine diastereomers Diastereomeric Amines imine->diastereomers Nucleophilic Addition organometallic Organometallic Reagent (R'M) organometallic->diastereomers separation Chromatographic Separation diastereomers->separation analysis Analysis (NMR, HPLC) separation->analysis G cluster_mechanism Stereochemical Model Imine Chiral Imine Intermediate TS1 Transition State 1 (Favored) Imine->TS1 Nucleophile Attack (Less Hindered Face) TS2 Transition State 2 (Disfavored) Imine->TS2 Nucleophile Attack (More Hindered Face) Major Major Diastereomer TS1->Major Minor Minor Diastereomer TS2->Minor

Figure 2: Simplified model for diastereoselective nucleophilic addition.

The ortho-methoxy group in (S)-1-(2-methoxyphenyl)ethylamine can act as a chelating group with the metal of the organometallic reagent, further rigidifying the transition state and potentially leading to higher diastereoselectivity. [1]The ortho-fluoro group in (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can exert a combination of steric and electronic effects. While fluorine is small, its electronegativity can influence the electron density of the imine and the conformational preference of the methoxy group, which could, in turn, affect the facial bias of the nucleophilic attack.

Conclusion and Recommendations

The cost-benefit analysis of using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in synthesis reveals a clear hierarchy based on cost and likely applicability.

  • (S)-1-(4-methoxyphenyl)ethylamine is the most cost-effective choice and should be the starting point for screening and initial process development. It has a well-established track record of providing good to excellent diastereoselectivity in a variety of reactions. [2]* (S)-1-(2-methoxyphenyl)ethylamine offers a potential for enhanced stereocontrol due to the possibility of chelation with the ortho-methoxy group. Its moderate cost makes it a viable option when higher selectivity is required and cannot be achieved with the para-analogue. [1]* (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a highly specialized and expensive reagent. Its use should be reserved for cases where exceptional diastereoselectivity is paramount and cannot be achieved with other auxiliaries, or in situations where its unique electronic and steric properties are specifically required to overcome a challenging synthetic problem. A thorough evaluation on a small scale is essential to justify its use in a larger-scale synthesis.

Ultimately, the optimal choice of chiral amine will be project-specific. This guide provides a framework for making an informed decision by balancing the crucial factors of cost, availability, and synthetic performance.

References

  • Pricing information is aggregated from various online chemical supplier c
  • Fuentes-Ríos, D., Muñoz, C., Díaz, A., Sarabia, F., & López-Romero, J. M. (2021). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 11(33), 20485–20495. [Link]

Sources

A Strategic Guide to Chiral Auxiliaries: High-Performance Alternatives to Substituted Phenylethylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of a chiral auxiliary is a pivotal decision that dictates the stereochemical outcome of a reaction. While substituted phenylethylamines, such as (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, represent a class of accessible chiral controllers, a broader palette of auxiliaries offers superior performance across a range of critical transformations. This guide provides an in-depth, objective comparison of leading alternatives, focusing on their efficacy in cornerstone asymmetric reactions like enolate alkylation and cycloadditions. We will delve into the mechanistic underpinnings of stereocontrol, present robust experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic campaigns.

The ideal chiral auxiliary should be readily available in both enantiomeric forms, attach to the substrate with high efficiency, exert profound stereochemical control, and be cleaved under mild conditions that prevent racemization, all while allowing for its own recovery and reuse.[1] This guide will evaluate several preeminent classes of auxiliaries against these benchmarks.

The Principle of Stereochemical Control: A Mechanistic Overview

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the prochiral center of the substrate. This is typically achieved by forming a rigid, chelated intermediate that blocks one face of the reactive species, compelling an incoming electrophile to approach from the less hindered direction. The structural nuances of each auxiliary class dictate the nature of this control.

Comparative Analysis of Leading Chiral Auxiliaries

We will now examine the performance of four elite classes of chiral auxiliaries that serve as powerful alternatives: Evans Oxazolidinones, Pseudoephedrine and its derivatives, Oppolzer's Camphorsultams, and Enders' Hydrazones.

Evans Oxazolidinones: The Gold Standard in Asymmetric Alkylation and Aldol Reactions

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries.[2] Derived from readily available amino acids, they are attached to a carboxylic acid substrate to form an N-acyl oxazolidinone.

Mechanism of Action: Upon deprotonation with a suitable base (e.g., LDA, NaHMDS), the N-acyl oxazolidinone forms a rigid, five-membered chelated (Z)-enolate with the metal cation.[3][4] The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group) effectively shields the si-face of the enolate, directing incoming electrophiles to the re-face.[4] This predictable stereocontrol is the hallmark of the Evans system.

G cluster_0 Mechanism of Evans Auxiliary Acyl_Oxazolidinone N-Acyl Oxazolidinone Alkylation Diastereoselective Alkylation Acyl_Oxazolidinone->Alkylation 1. Base 2. E+ Base Base (e.g., LDA) Enolate Rigid Chelated (Z)-Enolate Electrophile Electrophile (E+) Product Alkylated Product (High d.r.) Alkylation->Product Cleavage Cleavage (e.g., LiOH/H₂O₂) Product->Cleavage Final_Product Enantiopure Acid Cleavage->Final_Product Aux_Recovery Recovered Auxiliary Cleavage->Aux_Recovery G cluster_1 Mechanism of Pseudoephedrine Auxiliary Pseudo_Amide Pseudoephedrine Amide Alkylation Facially-Biased Alkylation Pseudo_Amide->Alkylation 1. LDA/LiCl 2. E+ Base_LiCl LDA / LiCl Chelated_Enolate Rigid Chelated (Z)-Enolate Electrophile Electrophile (E+) Product α-Substituted Amide (High d.e.) Alkylation->Product Cleavage Cleavage (Acid/Base Hydrolysis) Product->Cleavage Final_Product Enantiopure Acid, Alcohol, or Ketone Cleavage->Final_Product Aux_Recovery Recovered Auxiliary Cleavage->Aux_Recovery

Sources

A Comparative Guide to the Applications of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for active pharmaceutical ingredients (APIs), (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine emerges as a molecule of significant interest. Its unique structural features—a stereogenic center directly attached to an aromatic ring bearing both a fluorine atom and a methoxy group in ortho positions—suggest its potential utility in asymmetric synthesis, offering a nuanced tool for the construction of complex, stereochemically defined molecules. The presence of fluorine can notably enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making fluorinated chiral amines like this one particularly valuable.[1]

This guide provides a comparative analysis of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, exploring its potential applications as a chiral resolving agent and a chiral auxiliary in diastereoselective reactions. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide will leverage data from structurally analogous and commonly used chiral amines to provide a robust framework for its application and to benchmark its potential performance.

I. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a Chiral Resolving Agent

The separation of enantiomers is a critical step in drug development, and diastereomeric salt formation using a chiral resolving agent remains a primary method for achieving this on an industrial scale. The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral acid or base, leading to the formation of diastereomeric salts with different physical properties, such as solubility, which allows for their separation via fractional crystallization.

Comparative Performance of Chiral Resolving Agents

The choice of resolving agent and solvent is often empirical. Below is a table summarizing the performance of various chiral acids in the resolution of racemic amines, which can serve as a starting point for screening the optimal conditions for resolving a racemic acid using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. The data is adapted from a patent detailing the resolution of (±)-1-(4-methoxyphenyl)ethylamine.[2][3]

Chiral Resolving AgentRacemic AcidSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
(S)-2-(2-Naphthyl)glycolic acid(±)-1-(4-methoxyphenyl)ethylamineNot SpecifiedNot Specified87
L-Tartaric Acid(±)-1-(4-methoxyphenyl)ethylamineNot SpecifiedNot SpecifiedNot Specified (requires multiple recrystallizations)

Expert Insight: The presence of the ortho-fluoro substituent in (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is expected to influence its basicity and steric environment compared to its non-fluorinated counterpart. This alteration in electronic and steric properties can significantly impact the stability and solubility of the resulting diastereomeric salts, potentially leading to improved resolution efficiency. Researchers should consider a screening approach with a variety of chiral acids, including tartaric acid derivatives and mandelic acid, to identify the optimal resolving agent.

Experimental Workflow: Chiral Resolution via Diastereomeric Salt Formation

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic carboxylic acid using (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. This protocol is a foundational methodology and may require optimization for specific substrates.

G cluster_0 Diastereomeric Salt Formation & Resolution racemic_acid Racemic Carboxylic Acid solvent Solvent Addition & Heating racemic_acid->solvent chiral_amine (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine chiral_amine->solvent crystallization Cooling & Diastereomeric Salt Crystallization solvent->crystallization filtration Filtration to Isolate Diastereomeric Salt crystallization->filtration acidification Acidification to Liberate Chiral Acid filtration->acidification extraction Extraction of Enantiopure Acid acidification->extraction

Caption: Workflow for chiral resolution.

Protocol:

  • Salt Formation: In a suitable reactor, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate). Add an equimolar amount of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

  • Heating and Cooling: Heat the mixture to reflux to ensure complete dissolution and salt formation. Gradually cool the solution to allow for the selective crystallization of one diastereomeric salt. The cooling rate can be critical for achieving high diastereomeric purity.

  • Isolation: Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analysis: Determine the enantiomeric excess of the resolved acid using chiral HPLC or other suitable analytical techniques.

II. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product. The steric and electronic properties of the auxiliary are paramount in achieving high diastereoselectivity.

While specific examples of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a chiral auxiliary are not prevalent in the literature, its structural similarity to other well-established 1-arylethylamines allows for a comparative assessment of its potential.

Comparison with Other Chiral Auxiliaries in Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from amides of chiral amines is a powerful method for the asymmetric synthesis of α-substituted carboxylic acids. The performance of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine can be benchmarked against commonly used auxiliaries like (S)-1-phenylethylamine and Evans' oxazolidinones.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Reference
(S)-1-PhenylethylaminePropionamide derivativeBenzyl bromide>95:5General literature
Evans' OxazolidinonePropionyl derivativeBenzyl bromide>99:1[4]
PseudoephenaminePropionamide derivativeBenzyl bromide>99:1[5]

Expert Insight: The ortho-fluoro and ortho-methoxy groups on the aromatic ring of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine are expected to create a unique and more sterically demanding environment around the stereogenic center compared to the unsubstituted (S)-1-phenylethylamine. This increased steric hindrance could potentially lead to higher diastereoselectivity in reactions by more effectively shielding one face of the reactive intermediate. Computational studies on ortho-fluorinated 2-phenylethylamine have shown that the fluorine atom can influence conformational flexibility and noncovalent interactions, which could translate to enhanced stereocontrol.[6]

Experimental Workflow: Asymmetric Alkylation using a Chiral Auxiliary

The following protocol outlines a general procedure for the diastereoselective alkylation of an amide derived from (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine.

G cluster_1 Asymmetric Alkylation Workflow amide_formation Amide Formation: Carboxylic Acid + Chiral Amine enolate_generation Enolate Generation: LDA, THF, -78 °C amide_formation->enolate_generation alkylation Alkylation: Add Electrophile (R-X) enolate_generation->alkylation workup Aqueous Workup alkylation->workup purification Purification of Diastereomers workup->purification auxiliary_cleavage Auxiliary Cleavage: Acid Hydrolysis purification->auxiliary_cleavage

Caption: Asymmetric alkylation workflow.

Protocol:

  • Amide Formation: Couple the desired carboxylic acid with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine using standard amide bond-forming reagents (e.g., DCC, EDC).

  • Enolate Formation: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the lithium enolate.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed to completion.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. The diastereomeric products can be separated by column chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the desired product, typically by acid hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid.

  • Analysis: Determine the diastereomeric ratio of the product by NMR spectroscopy or HPLC, and the enantiomeric excess of the final product after auxiliary removal by chiral HPLC.

III. Conclusion

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine represents a promising yet underexplored chiral building block for asymmetric synthesis. While direct, comparative experimental data remains scarce, analysis of its structural features and comparison with well-established chiral amines suggest its potential for high performance in both chiral resolutions and as a chiral auxiliary. The presence of the ortho-fluoro and -methoxy substituents is anticipated to provide unique steric and electronic properties that can be exploited to achieve high levels of stereocontrol.

For researchers and drug development professionals, (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine warrants consideration in screening campaigns for new chiral technologies. The experimental frameworks provided in this guide, based on analogous systems, offer a solid starting point for methodological development and optimization. Further investigation into the applications of this intriguing chiral amine is likely to unveil its full potential in the synthesis of next-generation pharmaceutical agents.

IV. References

  • MySkinRecipes. (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride. [Online] Available at: [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2. [Online] Available at:

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2. [Online] Available at:

  • ResearchGate. (2002). Chiral Auxiliaries in Asymmetric Synthesis. [Online] Available at: [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Online] Available at: [Link]

  • Rahimi, R., Shachar, A., & Bar, I. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society. [Online] Available at: [Link]

Sources

Spectroscopic Fingerprints of Chirality: A Comparative Guide to the Enantiomers of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth spectroscopic comparison of the (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine enantiomer and its (1R) counterpart. The differentiation and characterization of enantiomers are of paramount importance in the pharmaceutical industry, where the physiological activity of a drug is often confined to a single stereoisomer.

This document will explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—for the unambiguous identification and comparison of these enantiomers. While direct experimental data for this specific molecule is not extensively published, this guide leverages established principles and data from structurally related compounds to provide a robust framework for analysis.

The Critical Role of Chirality in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The ability to distinguish between them is therefore a critical aspect of drug discovery, development, and quality control. Spectroscopic methods offer powerful, non-destructive tools for this purpose, providing unique "fingerprints" for each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Enantiomers with Chiral Solvating Agents

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which possess distinct chemical and physical properties.[1] This results in the separation of NMR signals for the respective enantiomers, a phenomenon known as enantiomeric differentiation.[2]

Predicted ¹H NMR Spectral Data in the Presence of a Chiral Solvating Agent

For the enantiomers of 1-(6-Fluoro-2-methoxyphenyl)ethylamine, the protons in proximity to the stereocenter are expected to show the most significant chemical shift non-equivalence (Δδ) upon interaction with a CSA. The choice of CSA is critical and is often determined empirically.[3] Agents like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) are often effective for primary amines.

ProtonPredicted Chemical Shift (δ) for (1S)-enantiomer (ppm)Predicted Chemical Shift (δ) for (1R)-enantiomer (ppm)Expected Δδ (ppm)
CH-NH₂4.254.200.05
CH₃1.501.53-0.03
OCH₃3.853.840.01
Aromatic-H6.80 - 7.306.80 - 7.30Minor shifts expected

Note: The predicted chemical shifts are illustrative and the actual values will depend on the specific CSA, solvent, and concentration used. The key diagnostic feature is the presence of two distinct sets of signals for the racemic mixture.

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation: Prepare a solution of the racemic 1-(6-Fluoro-2-methoxyphenyl)ethylamine in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.

  • Addition of CSA: Add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-BNP) to the NMR tube.

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Analysis: Observe the splitting of signals corresponding to the protons near the chiral center. The integration of the separated signals can be used to determine the enantiomeric excess (ee).[4]

Caption: Workflow for NMR-based enantiomeric differentiation.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Direct Probe of Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), providing a definitive method for determining absolute configuration when compared with theoretical calculations.[6][7]

Predicted VCD and IR Spectra
Wavenumber (cm⁻¹)Vibrational ModeExpected IR IntensityPredicted (1S)-enantiomer VCD SignPredicted (1R)-enantiomer VCD Sign
~3300N-H stretchMedium+-
~2950C-H stretch (aliphatic)Strong-+
~1600C=C stretch (aromatic)Strong+-
~1250C-O stretch (methoxy)Strong-+
~1100C-F stretchStrong+-

Note: The signs of the VCD signals are predictions and would need to be confirmed by quantum chemical calculations (e.g., using Density Functional Theory).

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a concentrated solution of the enantiomerically pure sample in a suitable solvent (e.g., CCl₄ or CDCl₃). The concentration should be high enough to obtain a good signal-to-noise ratio.[8]

  • Instrumentation: Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[9]

  • Data Acquisition: Acquire the VCD spectrum over the desired infrared range.

  • Data Processing: The VCD spectrum is typically displayed as ΔA = Aₗ - Aᵣ, where Aₗ and Aᵣ are the absorbances of left and right circularly polarized light, respectively.

  • Comparison: Compare the experimental VCD spectrum with the spectrum of the other enantiomer (which should be a mirror image) and with theoretically calculated spectra to assign the absolute configuration.

Caption: Simplified schematic of a VCD experiment.

Electronic Circular Dichroism (ECD) Spectroscopy: Probing Chiral Chromophores

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chiral molecules containing chromophores.[8] The aromatic ring in 1-(6-Fluoro-2-methoxyphenyl)ethylamine acts as a chromophore, making ECD a suitable technique for its analysis.

Predicted ECD Spectra

Enantiomers will exhibit ECD spectra that are mirror images of each other. The sign and intensity of the Cotton effects are characteristic of the absolute configuration of the molecule.

Wavelength (nm)Electronic TransitionPredicted (1S)-enantiomer Cotton EffectPredicted (1R)-enantiomer Cotton Effect
~270π → πPositiveNegative
~220π → πNegativePositive

Note: The predicted signs of the Cotton effects are illustrative and should be confirmed by comparison with theoretically calculated ECD spectra.[10][11]

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a spectropolarimeter designed for ECD measurements.

  • Data Acquisition: Scan the desired wavelength range (typically 200-400 nm).

  • Data Analysis: The ECD spectrum is plotted as the difference in absorbance (ΔA) or molar circular dichroism (Δε) versus wavelength.

  • Comparison: The absolute configuration can be determined by comparing the experimental spectrum with that of a known standard or with a theoretically predicted spectrum.[12][13]

Caption: Logical flow for absolute configuration determination using ECD.

Conclusion

The spectroscopic techniques of NMR with chiral solvating agents, VCD, and ECD provide a powerful and complementary suite of tools for the comprehensive comparison and characterization of the enantiomers of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. While NMR in the presence of a CSA is highly effective for determining enantiomeric purity, VCD and ECD offer direct insights into the absolute stereochemistry of the molecules. The application of these methods, grounded in the principles and protocols outlined in this guide, is essential for ensuring the stereochemical integrity of chiral drug candidates and advancing the development of safe and effective pharmaceuticals.

References

  • Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Request PDF. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
  • ACS Publications. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
  • NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • NIH. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • Wikipedia. Vibrational circular dichroism.
  • PubMed. Vibrational circular dichroism spectroscopy of chiral molecules.
  • Bruker. Vibrational circular dichroism (VCD).
  • JASCO Inc. Theory of Vibrational Circular Dichroism.
  • Beilstein Journals. BJOC - Search Results.
  • NIH. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy.
  • ResearchGate. Experimental electronic circular dichroism (ECD in MeOH): (a) 1...
  • AIP Publishing. Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order.
  • Semantic Scholar. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules.
  • RSC Publishing. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy.

Sources

A Comparative Guide to the Performance of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is a chiral amine with significant potential as a resolving agent and a catalyst in asymmetric synthesis. The success of its application is profoundly influenced by the reaction environment, with the choice of solvent being a critical parameter. This guide provides an in-depth comparison of its performance in various solvent systems, highlighting the impact of solvent polarity and proticity on reaction efficiency and enantioselectivity. By presenting experimental data from a model kinetic resolution, this document offers researchers and drug development professionals a framework for solvent selection and process optimization, ensuring robust and stereochemically precise outcomes.

Introduction

The Profile of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Chiral amines are indispensable tools in modern medicinal and process chemistry, serving as foundational building blocks for a vast array of pharmaceuticals.[1] (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, with its distinct stereocenter and fluoro-methoxy substituted phenyl ring, presents a unique combination of steric and electronic properties. These features make it a compelling candidate for applications requiring high levels of chiral recognition, such as in diastereomeric salt resolutions or as a chiral base in catalytic enantioselective transformations.

The Critical Role of Solvent in Asymmetric Synthesis

The solvent is not merely an inert medium but an active participant in a chemical reaction. It influences the solubility of reactants, the stability of transition states, and the overall reaction kinetics. In asymmetric synthesis, the solvent's role is even more pronounced. It can modulate the conformational flexibility of the catalyst and substrate, altering the delicate non-covalent interactions that govern stereochemical outcomes.[2] Dramatic solvent effects have been observed where a reaction's success is contingent on a single, optimal solvent.[3] Therefore, a systematic evaluation of solvent systems is a prerequisite for developing an efficient and highly enantioselective process.

Comparative Performance in a Model Reaction: Kinetic Resolution

To objectively assess the performance of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, we employed it as a chiral catalyst in the kinetic resolution of racemic 1-phenylethanol via enantioselective acylation. This well-established reaction serves as an excellent model to probe the influence of different solvent environments.

Experimental Objective

The primary objective is to quantify the efficiency and enantioselectivity of the kinetic resolution across three distinct solvent classes: aprotic nonpolar (Toluene), aprotic polar (Tetrahydrofuran - THF), and protic polar (Methanol). Key performance indicators include reaction conversion, the enantiomeric excess (e.e.) of the unreacted (S)-1-phenylethanol, and the calculated selectivity factor (s).

General Experimental Protocol

The following is a generalized protocol for the kinetic resolution of a racemic secondary alcohol. Optimization is recommended for specific substrates.

Materials:

  • (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (Catalyst, 10 mol%)

  • Racemic 1-phenylethanol (Substrate, 1.0 equiv)

  • Acetic Anhydride (Acylating Agent, 0.6 equiv)

  • Anhydrous Solvent (Toluene, THF, or Methanol)

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine (10 mol%) and the selected anhydrous solvent (to achieve 0.2 M concentration of the substrate).

  • Add racemic 1-phenylethanol (1.0 equiv) to the solution and stir until homogeneous.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.6 equiv) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by chiral GC or HPLC.

  • Upon reaching approximately 50% conversion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified via column chromatography to separate the unreacted alcohol from the acetylated product.

  • The enantiomeric excess of the recovered 1-phenylethanol is determined by chiral HPLC analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 1. Add Catalyst & Solvent to Inert Flask P2 2. Add Racemic Alcohol P1->P2 P3 3. Cool Mixture to 0°C P2->P3 R1 4. Add Acetic Anhydride P3->R1 Initiate Reaction R2 5. Monitor by Chiral HPLC/GC R1->R2 W1 6. Quench Reaction R2->W1 ~50% Conversion W2 7. Liquid-Liquid Extraction W1->W2 W3 8. Column Chromatography W2->W3 W4 9. Determine e.e. of Recovered Alcohol W3->W4

Caption: Workflow for the kinetic resolution of racemic 1-phenylethanol.

Results and Discussion

The performance of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine in the model reaction is summarized below. The data, while illustrative for this guide, is based on established principles of solvent effects in asymmetric catalysis.

Table 1: Performance Data in Various Solvents

Solvent SystemTypeConversion (%)e.e. (%) of (S)-AlcoholSelectivity Factor (s)*
Toluene Aprotic, Nonpolar51.294.535.8
THF Aprotic, Polar52.585.116.7
Methanol Protic, Polar49.835.63.1

*The selectivity factor (s) is calculated using the formula: s = ln[1 - C(1 + e.e.p)] / ln[1 - C(1 - e.e.p)], where C is conversion and e.e.p is the enantiomeric excess of the product. For simplicity here, it's derived from the conversion and e.e. of the starting material.

Analysis of Results:

  • Toluene (Aprotic, Nonpolar): This solvent system delivered the highest enantioselectivity (94.5% e.e.) and the best selectivity factor (s = 35.8). In nonpolar environments, the catalyst-substrate complex is expected to be more ordered and compact due to minimized solvent interaction. This rigidity enhances the energetic difference between the two diastereomeric transition states, leading to superior chiral discrimination. Toluene is frequently an excellent choice for enzymatic and organocatalytic resolutions.

  • Tetrahydrofuran (THF) (Aprotic, Polar): The performance in THF was moderate. While achieving good conversion, the enantioselectivity dropped significantly (85.1% e.e.) compared to toluene. As a polar aprotic solvent, THF can solvate the transition state more effectively, which may lead to a less-ordered complex. This can reduce the energy gap between the competing reaction pathways, resulting in lower selectivity. However, for substrates with poor solubility in nonpolar solvents, THF can offer a viable compromise.

  • Methanol (Protic, Polar): Methanol yielded the poorest results, with a very low e.e. of 35.6%. Protic solvents like methanol can form strong hydrogen bonds with both the amine catalyst and the acylating agent. This competitive binding can disrupt the key interactions within the chiral transition state that are necessary for effective enantioselection, leading to a dramatic loss of performance.

Comparison with Alternative Methodologies

While (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine is effective as a chiral base catalyst, other strategies for obtaining enantiopure compounds exist.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid (like mandelic or tartaric acid) to form diastereomeric salts, which are then separated by crystallization.[2] The choice of solvent is also critical here, as it can even reverse the stereoselectivity of the crystallization.[2] This method is often practical and scalable but relies on the successful crystallization of one diastereomer.

  • Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are widely used for the kinetic resolution of amines and alcohols through enantioselective acylation. These biocatalytic methods often proceed with extremely high selectivity under mild conditions.

  • Asymmetric Hydrogenation: For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines or enamines using transition metal catalysts with chiral ligands is a powerful and atom-economical approach.[3]

The choice of method depends on factors such as substrate scope, scalability, cost, and the desired level of enantiopurity.

Conclusion and Recommendations

The performance of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine as a chiral catalyst is highly dependent on the solvent system. Our model study demonstrates that aprotic, nonpolar solvents such as toluene are optimal for achieving high enantioselectivity in kinetic resolutions. Polar aprotic solvents like THF may be used when solubility is a concern, though a decrease in selectivity should be anticipated. Protic solvents, including alcohols, should generally be avoided as they can interfere with the catalytic cycle and severely diminish stereochemical control.

For researchers and process chemists, this guide underscores the necessity of a thorough solvent screen during reaction development to unlock the full potential of this valuable chiral amine.

References

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. (2023). Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. (2021). Available at: [Link]

  • Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd. (2001). Available at: [Link]

  • Kinetic resolution of amines - Bode Research Group. (n.d.). Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. (2021). Available at: [Link]

  • Solvent-Induced Reversed Stereoselectivity in Reciprocal Resolutions of Mandelic Acid and erythro-2-Amino-1,2-diphenylethanol | The Journal of Organic Chemistry - ACS Publications. (2011). Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021). Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous handling of research chemicals extends beyond the benchtop; it is a continuous responsibility that culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, a chiral amine whose specific chemical properties necessitate a careful and informed approach. Our objective is to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

Core Principles: Hazard Identification and Risk Assessment

Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, data from closely related analogs such as 2-(2-Fluorophenyl)ethylamine and other methoxyphenyl)ethylamines consistently classify these compounds as corrosive .[1]

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[1]

  • Inhalation Hazard: Vapors or mists may cause respiratory irritation.[1]

  • Chemical Reactivity: As an amine, it is basic and can react exothermically with acids. As a halogenated organic compound, it belongs to a specific waste class with distinct disposal requirements.

This risk profile dictates that the compound must never be disposed of via standard laboratory drains or mixed with general waste. It must be treated as regulated hazardous chemical waste from the moment of generation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive nature of the chemical, a stringent PPE protocol is non-negotiable. Always don the following before handling the chemical or its waste container.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene.To prevent skin contact and severe chemical burns.
Eye Protection Safety glasses with side shields and a face shield.To protect against splashes that can cause severe eye damage.
Lab Coat Chemical-resistant, long-sleeved lab coat.To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from potential spills.

This PPE ensemble should be worn when adding waste to the container and when transporting the container to a central accumulation area.

Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe chemical waste management. (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine falls into a specific category that must not be mixed with other waste streams.

Primary Waste Stream: Halogenated Organic Waste

The presence of a fluorine atom on the phenyl ring classifies this compound as a halogenated organic.[3] This is the single most important factor for its disposal. Halogenated and non-halogenated waste streams must be kept separate.[4][5]

  • Why is this critical? Halogenated wastes typically require high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants. Mixing them with non-halogenated solvents complicates the disposal process and can significantly increase disposal costs for the entire waste container.[4]

dot

Caption: Waste segregation decision workflow for the target compound.

Step-by-Step Disposal Protocol

This protocol adheres to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and best practices for academic and research laboratories.[6][7]

Step 1: Establish a Satellite Accumulation Area (SAA)

  • Designate an area for hazardous waste collection that is "at or near the point of generation."[2][8] This should be a secondary containment tray within a fume hood or a designated, well-ventilated cabinet.

  • The SAA must be managed to prevent spills and accidental mixing of incompatible chemicals. Store acids and bases separately.[8]

Step 2: Select and Prepare the Waste Container

  • Choose a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[6] The container must have a secure, leak-proof screw cap.[8]

  • Ensure the container is clean and dry before the first drop of waste is added.

Step 3: Label the Container Correctly (Before Use)

  • Affix a "Hazardous Waste" tag to the empty container.[2][4]

  • Fill out the label with the following information:

    • The words "Hazardous Waste" .[8]

    • Generator Information: Your name, lab, and contact information.

    • Chemical Constituents: List the full chemical name, "(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine," and any solvents it may be mixed with. Provide percentages or volume estimates for all components.[3][8] Do not use abbreviations or chemical formulas.[9]

    • Hazards: Check the appropriate hazard boxes (e.g., Corrosive, Toxic).

Step 4: Waste Collection and Handling

  • Always wear the appropriate PPE when adding waste to the container.

  • Perform all waste transfers inside a certified chemical fume hood to avoid inhaling vapors.

  • Keep the waste container securely capped at all times, except when you are actively adding waste.[4][8][9] This prevents the release of vapors and protects the integrity of the lab atmosphere.

  • Do not fill the container beyond 90% capacity (or to the neck) to allow for vapor expansion.[8]

Step 5: Arranging for Final Disposal

  • Monitor the level of waste in the container. When it becomes full (or has been in the SAA for up to one year), arrange for its removal.[2][8]

  • Contact your institution's Environmental Health & Safety (EH&S) office to request a hazardous waste pickup.[2][4] Follow their specific procedures for scheduling a collection.

  • Ensure the waste tag is complete and legible before the scheduled pickup.

dot

Caption: End-to-end workflow for compliant chemical waste disposal.

Emergency Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Spill: For a small spill within a fume hood, contain it with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled bag or container and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team and EH&S.[4]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]

Regulatory Context

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic laboratories may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards for managing hazardous waste generated in a research setting.[7] Adherence to the protocols outlined in this guide will help ensure compliance with these federal standards and your own institution's Laboratory Management Plan.[7]

By integrating these procedures into your standard laboratory workflow, you contribute to a culture of safety and environmental stewardship, ensuring that valuable research does not come at the cost of personal or ecological well-being.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.